Dicyclohexyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWPPKDQOWNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059488 | |
| Record name | Methanone, dicyclohexyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-60-8 | |
| Record name | Cyclohexyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicyclohexyl ketone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexyl ketone | |
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| Record name | Dicyclohexyl ketone | |
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| Record name | Methanone, dicyclohexyl- | |
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| Record name | Methanone, dicyclohexyl- | |
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| Record name | Dicyclohexyl ketone | |
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| Record name | DICYCLOHEXYL KETONE | |
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Foundational & Exploratory
Dicyclohexyl Ketone: An In-depth Technical Guide
CAS Number: 119-60-8 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol [1]
This technical guide provides a comprehensive overview of dicyclohexyl ketone, a versatile compound with applications in organic synthesis and fragrance development.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow oily liquid at room temperature.[2] It is characterized by two cyclohexyl rings attached to a central carbonyl group.[2] This structure contributes to its low volatility and high boiling point, making it suitable for high-temperature reactions.[2] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 57 °C | |
| Boiling Point | 138 °C at 13 mmHg | |
| Density | 0.986 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.485 | |
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.00868 mmHg at 25 °C |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the cyclohexyl rings are observed. The spectrum can be complex due to overlapping signals of the methylene and methine protons. | |
| ¹³C NMR (in CDCl₃) | The carbonyl carbon typically appears at a chemical shift greater than 200 ppm. Signals for the carbons of the cyclohexyl rings are also present. | |
| IR (Infrared) (liquid film) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is observed. | |
| Mass Spectrometry (electron ionization) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.
Experimental Protocol 1: Oxidation of Dicyclohexylcarbinol
This method involves the oxidation of the corresponding secondary alcohol, dicyclohexylcarbinol, using an oxidizing agent such as Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent that can convert secondary alcohols to ketones without significant over-oxidation.
Materials:
-
Dicyclohexylcarbinol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane (5 volumes).
-
Dissolve dicyclohexylcarbinol (1 equivalent) in anhydrous dichloromethane (2 volumes) and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (10 volumes) and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol 2: Synthesis from Hexahydrobenzoic Acid
A patented method describes the preparation of this compound from hexahydrobenzoic acid in high yield. This industrial-scale synthesis involves the catalytic ketonization of the carboxylic acid at high temperatures.
Materials:
-
Hexahydrobenzoic acid
-
Manganous oxide (catalyst)
-
Reactor equipped with a stirrer, thermometer, and distillation setup
Procedure:
-
Prepare the catalyst by dissolving manganous oxide in molten hexahydrobenzoic acid.
-
Heat the catalyst mixture to a temperature between 330 °C and 450 °C.
-
Continuously feed additional hexahydrobenzoic acid into the hot catalyst mixture.
-
The this compound formed during the reaction is continuously removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure.
Applications in Research and Development
This compound serves as a valuable intermediate in various chemical syntheses.
-
Organic Synthesis: It is a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
-
Fragrance Industry: Due to its characteristic odor, it is used as a fragrance ingredient in perfumes and other scented products.
-
Solvent: Its high boiling point and low volatility make it a suitable solvent for high-temperature reactions.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
Technical Overview: Dicyclohexyl Ketone (C₁₃H₂₂O)
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of dicyclohexyl ketone, an organic compound relevant in various chemical synthesis processes. The information is presented to be a quick reference for laboratory and development settings.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol [1][2][3] |
Methodology for Structural and Molecular Weight Determination
The determination of the chemical formula and molecular weight for an organic compound like this compound is typically achieved through a combination of analytical techniques.
Experimental Protocol Overview:
-
Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound.[4]
-
Ionization: A sample is introduced into the mass spectrometer, where it is ionized, often by electron impact (EI), causing the molecule to lose an electron and form a positive ion (molecular ion, M⁺).[5]
-
Analysis: These ions are then accelerated through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, directly indicating the compound's molecular weight. For this compound, this peak would be observed at an m/z value of approximately 194.31.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed atomic structure, confirming the arrangement of hydrogen and carbon atoms. This confirms the presence of the two cyclohexyl rings and the central ketone functional group, which validates the molecular formula C₁₃H₂₂O.
-
Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of the constituent elements (carbon, hydrogen, and oxygen). This data, combined with the molecular weight from mass spectrometry, confirms the definitive molecular formula.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's constituent parts to its final molecular weight.
Caption: Logical derivation of this compound's molecular properties.
References
Technical Guide to the Physical Properties of Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of dicyclohexyl ketone, a compound of interest in various chemical and pharmaceutical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A visual representation of a common synthesis workflow for this compound is also provided to offer a comprehensive understanding of the compound.
Core Physical Properties
This compound [(C₆H₁₁)₂CO, CAS No. 119-60-8] is a symmetrical ketone characterized by two cyclohexyl rings attached to a carbonyl group. Its physical state at room temperature is typically a liquid, and it possesses a distinct odor. A summary of its key physical properties is presented below.
Data Summary
The boiling point and density of this compound are crucial parameters for its handling, purification, and application in synthesis and formulation. The following table summarizes these quantitative data from various sources.
| Physical Property | Value | Conditions |
| Boiling Point | 266.4 °C | at 760 mmHg[1][2] |
| 138 °C | at 13 mmHg[3][4] | |
| Density | 0.97 g/cm³ | Not Specified |
| 0.986 g/mL | at 25 °C |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the capillary method is widely employed.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in an oil bath within a Thiele tube.
-
The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.
-
Upon reaching the boiling point of this compound, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Density Determination (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.
-
The mass of the water is calculated (m₂ - m₁). Using the known density of water at that temperature, the exact volume of the pycnometer (V) is determined.
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
The pycnometer filled with this compound is brought to the same temperature as the water measurement using a water bath.
-
The mass of the pycnometer filled with this compound is then measured (m₃).
-
The mass of the this compound is calculated (m₃ - m₁).
-
The density of the this compound is calculated by dividing its mass by the volume of the pycnometer.
Synthesis Workflow
This compound can be synthesized through various methods. One common approach involves the ketonization of hexahydrobenzoic acid. The following diagram illustrates the key steps in this synthesis process.
Caption: A generalized workflow for the synthesis of this compound from hexahydrobenzoic acid.
References
Solubility of Dicyclohexyl Ketone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dicyclohexyl ketone in various organic solvents. Due to the limited availability of direct experimental data, this document focuses on a predictive approach using Hansen Solubility Parameters (HSPs) and provides a detailed experimental protocol for the gravimetric determination of solubility, allowing for practical verification.
Predictive Solubility Analysis using Hansen Solubility Parameters
Hansen Solubility Parameters (HSPs) are a widely used tool for predicting the solubility of a solute in a solvent. The principle is that "like dissolves like," where similarity is quantified by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding). The overall difference between the HSPs of a solute and a solvent is given by the Hansen solubility parameter distance (Ra). A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.
Estimated Hansen Solubility Parameters for this compound
The this compound molecule is comprised of the following groups:
-
10 methylene groups (-CH2-)
-
2 methine groups (>CH-)
-
1 ketone group (>C=O)
The molar volume (Vm) is a required parameter for this calculation and is estimated from the molar mass (M) and density (ρ) of this compound.
-
Molar Mass (M): 194.31 g/mol
-
Density (ρ): 0.986 g/mL
-
Estimated Molar Volume (Vm): 197.07 cm³/mol
Based on the group contributions for Fd (dispersion), Fp (polar), and Eh (hydrogen bonding), the estimated Hansen Solubility Parameters for this compound are presented in Table 1.
| Parameter | Value (MPa½) |
| δD (Dispersion) | 17.8 |
| δP (Polar) | 3.5 |
| δH (Hydrogen Bonding) | 4.0 |
| δt (Total) | 18.7 |
Table 1: Estimated Hansen Solubility Parameters for this compound.
Predicted Solubility in Common Organic Solvents
The predicted solubility of this compound in a range of common organic solvents was determined by calculating the Hansen solubility parameter distance (Ra) between this compound and each solvent. A smaller Ra value suggests better solubility. The results are summarized in Table 2, ordered from the most to the least favorable predicted solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) |
| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | 5.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.1 |
| Cyclohexanone | 17.8 | 6.3 | 5.1 | 5.2 |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 6.4 |
| Acetone | 15.5 | 10.4 | 7.0 | 8.1 |
| Toluene | 18.1 | 1.4 | 2.0 | 8.2 |
| Benzene | 18.4 | 0.0 | 2.0 | 9.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.2 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.3 |
| Chloroform | 17.8 | 3.1 | 5.7 | 9.4 |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 10.1 |
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.8 |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.4 |
| Methanol | 14.7 | 12.3 | 22.3 | 21.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 21.2 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 21.8 |
| Water | 15.5 | 16.0 | 42.3 | 41.2 |
Table 2: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra). A smaller Ra value indicates higher predicted solubility.
Experimental Protocol for Solubility Determination
The following section details the gravimetric "shake-flask" method, a reliable and widely accepted protocol for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.
-
Continue drying until a constant weight of the this compound residue is achieved.
-
Record the final weight of the dish and the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (requires the density of the solvent at the experimental temperature).
-
Visualizations
The following diagrams illustrate the workflows for both the predictive and experimental determination of this compound solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Predictive workflow for solubility using Hansen Solubility Parameters.
An In-depth Technical Guide to the Spectroscopic Analysis of Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for dicyclohexyl ketone, a molecule of interest in various chemical and pharmaceutical contexts. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.49 | Multiplet | 2H | α-CH |
| 1.65 - 1.85 | Multiplet | 8H | Cyclohexyl CH₂ |
| 1.15 - 1.40 | Multiplet | 12H | Cyclohexyl CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~215 | C=O (Ketone) |
| ~45 | α-CH |
| ~28 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
Note: The exact chemical shifts for the ¹³C NMR spectrum were not explicitly found in a tabulated format in the search results. The provided values are estimations based on typical chemical shifts for similar functional groups and the available spectral image.[2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is typically acquired as a liquid film.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2850 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1450 | Medium | CH₂ bend |
Note: A detailed peak list with specific wavenumbers and intensities was not available in the search results. The provided data is based on typical IR absorption frequencies for ketones and cyclohexyl groups.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 194 | 8.9 | [M]⁺ (Molecular Ion) |
| 111 | 33.3 | [M - C₆H₁₁]⁺ |
| 83 | 100.0 | [C₆H₁₁]⁺ |
| 55 | 28.6 | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy of this compound
-
Sample Preparation:
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry
Electron Ionization (EI) - Mass Spectrometry of this compound
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 300
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Correlate the observed fragments with the structure of this compound.
-
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dicyclohexyl ketone. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.
Introduction to this compound and its Spectroscopic Signature
This compound, with the chemical formula C₁₃H₂₂O, is a symmetrical ketone featuring two cyclohexyl rings attached to a central carbonyl group.[1] Its structure presents a distinct pattern in NMR spectroscopy, offering a clear example of the influence of a carbonyl group on the chemical environments of adjacent and distant protons and carbons. Understanding its NMR spectra is fundamental for the identification and characterization of this and similar chemical entities.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectrum
Due to the symmetry of the molecule, the protons on the two cyclohexyl rings are chemically equivalent. Within each ring, there are four distinct proton environments: the α-proton (on the carbon adjacent to the carbonyl group), and the β-, γ-, and δ-protons. The signals for these protons are often complex due to overlapping multiplets.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-α (methine) | 2.20 - 2.50 | Multiplet | Not Reported |
| H-β, H-γ, H-δ (methylene) | 1.10 - 1.90 | Multiplet | Not Reported |
Note: The specific assignment of the overlapping signals in the 1.10 - 1.90 ppm region requires advanced 2D NMR techniques for complete resolution.
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is characterized by the distinct downfield shift of the carbonyl carbon. Due to the molecule's symmetry, only four signals are expected for the cyclohexyl carbons, in addition to the carbonyl carbon signal.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O (carbonyl) | > 200 |
| C-α (methine) | ~40 - 50 |
| C-β, C-γ, C-δ (methylene) | ~25 - 30 |
Note: The typical chemical shift for a ketone carbonyl carbon is in the range of 190-220 ppm.[3][4]
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a solid sample like this compound, which is soluble in CDCl₃.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.
-
Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with key NMR signal regions.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing NMR spectra.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of dicyclohexyl ketone. It details the characteristic vibrational modes, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining a high-quality spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.
Core Principles of this compound IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of its structure.
In the case of this compound, the most prominent features in the IR spectrum arise from the vibrations of its carbonyl group (C=O) and the various C-H bonds within its two cyclohexyl rings. The position, intensity, and shape of these absorption bands are diagnostic of the this compound structure.
Quantitative Infrared Absorption Data for this compound
The following table summarizes the key infrared absorption bands for this compound. The data is compiled from established spectral databases and is consistent with the expected values for a saturated, six-membered cyclic ketone.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (Aliphatic) | 2960 - 2850 | Strong | Multiple bands corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the cyclohexyl rings. |
| Carbonyl (C=O) Stretching | ~1715 | Strong, Sharp | This is the most characteristic absorption for a saturated, six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the vibration.[1][2][3][4] |
| CH₂ Scissoring (Bending) | ~1450 | Medium | Bending vibration of the methylene groups in the rings. |
| C-C Stretching | 1300 - 800 | Medium to Weak | These bands are part of the complex "fingerprint region" and correspond to the stretching of the various carbon-carbon single bonds within the molecule. |
Experimental Protocol for Acquiring the IR Spectrum of this compound
This section provides a detailed methodology for obtaining the infrared spectrum of this compound using the potassium bromide (KBr) disk technique. This method is suitable for solid samples.
Materials and Equipment:
-
This compound (solid)
-
Spectroscopic grade potassium bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with a die for preparing KBr pellets
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Spatula
-
Infrared lamp (optional, for keeping KBr dry)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action reduces the particle size of the sample and disperses it evenly within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the die of the hydraulic press.
-
Ensure the powder is evenly distributed to form a uniform pellet.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent disk, with the this compound sample embedded within it.
-
Carefully release the pressure and remove the die from the press.
-
-
Spectral Acquisition:
-
Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the infrared spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the known vibrational modes of this compound as detailed in the quantitative data table.
-
Visualizing the Analysis and Molecular Vibrations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular vibrations of this compound.
Caption: Experimental workflow for IR analysis of this compound.
Caption: Key molecular vibrations of this compound.
References
Dicyclohexyl Ketone: An In-depth Technical Guide to its Mass Spectrometry Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl ketone, a symmetrical ketone with the chemical formula (C₆H₁₁)₂CO, presents a unique fragmentation pattern in mass spectrometry that is crucial for its identification and structural elucidation.[1][2] This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry of this compound, detailing its fragmentation pathways, quantitative data, and the experimental protocols for its analysis. Understanding these fragmentation patterns is essential for professionals in fields such as analytical chemistry, drug metabolism, and quality control, where unambiguous compound identification is paramount.
Core Fragmentation Mechanisms
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl group and the two cyclohexyl rings. The initial event in EI mass spectrometry is the removal of an electron from the molecule to form a molecular ion (M⁺•). For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 194.[1][2]
The most prominent fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this can occur on either side of the carbonyl, leading to the formation of a cyclohexyl radical and a resonance-stabilized acylium ion.
Quantitative Fragmentation Data
The relative abundance of the fragment ions is a key feature of the mass spectrum and aids in the identification of the compound. The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 194 | [C₁₃H₂₂O]⁺• (Molecular Ion) | 25 |
| 111 | [C₇H₁₁O]⁺ | 100 |
| 83 | [C₆H₁₁]⁺ | 95 |
| 55 | [C₄H₇]⁺ | 80 |
| 41 | [C₃H₅]⁺ | 65 |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Detailed Fragmentation Pathway
The fragmentation of this compound proceeds through a series of well-defined steps, as illustrated in the diagram below. The initial ionization forms the molecular ion at m/z 194. The base peak at m/z 111 is formed via alpha-cleavage, resulting in the loss of a cyclohexyl radical and the formation of the stable cyclohexanecarbonyl cation. Subsequent fragmentation of the cyclohexyl ring and the acylium ion leads to the other major observed ions.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to create working standards at appropriate concentrations for calibration and analysis.
-
Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
2. Gas Chromatography (GC) Method
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is recommended for trace analysis, while a split injection (e.g., 50:1) can be used for more concentrated samples.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Method
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode from m/z 40 to 250 to obtain a complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (e.g., m/z 111, 83, and 55) can be employed for enhanced sensitivity and selectivity.
4. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the working standards.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by alpha-cleavage, leading to the characteristic base peak at m/z 111. By understanding these fragmentation pathways and utilizing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can confidently identify and quantify this compound in various samples. This guide serves as a valuable resource for leveraging mass spectrometry as a powerful tool in chemical analysis.
References
Dicyclohexyl Ketone: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Dicyclohexyl ketone, a colorless to light yellow liquid with a characteristic sweet, fruity odor, is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Due to its low volatility and high boiling point, it is particularly suitable for high-temperature reactions. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound, with a focus on providing researchers and professionals in drug development with the necessary information for its safe and effective use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 119-60-8 | [2][3][4] |
| Molecular Formula | C₁₃H₂₂O | [2] |
| Molecular Weight | 194.31 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Sweet, fruity | |
| Boiling Point | 266.4°C at 760 mmHg | |
| Flash Point | 123.4°C | |
| Density | 0.97 g/cm³ | |
| Solubility | Sparingly soluble in water |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the classification for this compound is not uniform across all sources.
GHS Hazard Statements:
-
H319: Causes serious eye irritation. (Reported in 50% of notifications)
-
H302: Harmful if swallowed. (Reported in 25% of notifications)
Signal Word: Warning
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data
Comprehensive toxicological data for this compound is limited. Much of the available information is qualitative or pertains to the broader class of alkyl cyclic ketones or the structurally similar compound, cyclohexanone.
Acute Toxicity:
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Intravenous | 56 mg/kg | |
| LD₅₀ | Rat | Oral | No data available | |
| LD₅₀ | Rabbit | Dermal | No data available | |
| LC₅₀ | Rat | Inhalation | No data available |
Surrogate Data (Cyclohexanone):
For comparison, cyclohexanone, a structurally related cyclic ketone, exhibits low to slight acute toxicity by oral and inhalation routes. It is classified as an eye and skin irritant but does not induce skin sensitization.
Sub-chronic and Chronic Toxicity:
Thirteen-week inhalation exposure to cyclohexanone in rats resulted in increased liver and kidney weights, and bile duct hyperplasia at concentrations of 250 and 625 ppm. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 ppm in rats. A two-year chronic toxicity study of cyclohexanone in rats and mice found marginal evidence of carcinogenic activity.
Reproductive and Developmental Toxicity:
High doses of this compound have been reported to cause reproductive and developmental effects in rats. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats, which can serve as a procedural model, showed effects on parental body weight, liver, and thyroid at high doses, as well as developmental effects in offspring such as decreased anogenital distance. For cyclohexanone, developmental toxicity was only observed at concentrations that were also maternally toxic, and no malformations were detected.
Genotoxicity:
Specific genotoxicity data (Ames test, micronucleus assay) for this compound were not found in the reviewed literature. However, cyclohexanone has generally tested negative in mutagenicity assays.
Experimental Protocols
Detailed experimental protocols for toxicological assessments are crucial for the reproducibility and validation of safety data. The following sections outline typical methodologies based on OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Procedure: The test proceeds in a stepwise manner using three animals per step at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality in the first step determines the dose for the next step.
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.
Skin Irritation (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Procedure: A 0.5 mL aliquot of the test substance is applied to a small area of clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Observation: Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
Eye Irritation (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Procedure: A 0.1 mL volume of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.
Ames Test (Bacterial Reverse Mutation Assay)
This in vitro test is used to detect gene mutations.
-
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Procedure: The test substance, bacterial culture, and a small amount of histidine are mixed with or without a metabolic activation system (S9 mix). This mixture is then plated on a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Test
This assay detects chromosomal damage.
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.
-
Treatment: Cells are exposed to the test substance with and without a metabolic activation system.
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.
-
Harvesting and Staining: Cells are harvested, fixed, and stained.
-
Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Handling and Safety Precautions
Given the potential for eye irritation and other health effects, strict safety protocols should be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Spill and Disposal:
-
In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Visualized Workflows and Pathways
Toxicological Assessment Workflow
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.
Caption: A generalized workflow for toxicological assessment of chemical substances.
Generic Ketone Metabolism Pathway
While specific metabolic pathways for this compound are not well-documented, the following diagram illustrates a general pathway for ketone metabolism in the body. It is important to note that this is a simplified representation and may not fully reflect the biotransformation of this compound.
Caption: A generic metabolic pathway for ketones.
Conclusion
This compound is a valuable chemical intermediate; however, its handling requires adherence to strict safety protocols due to its potential for eye irritation and other toxic effects at high doses. The lack of comprehensive, publicly available toxicological data for this compound necessitates a cautious approach, and researchers should consider the toxicological profile of structurally similar compounds like cyclohexanone when assessing potential risks. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating the necessary safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. Further research into the specific toxicological mechanisms and metabolic pathways of this compound is warranted to refine risk assessments and enhance its safe application in scientific and industrial settings.
References
Dicyclohexyl Ketone: A High-Temperature Solvent for Specialized Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl ketone, a colorless to light yellow liquid with a sweet, fruity odor, presents itself as a viable high-temperature solvent for various chemical syntheses.[1] Its high boiling point and low volatility make it particularly suitable for reactions requiring elevated temperatures.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its potential applications in organic synthesis, and a generalized framework for its use in a laboratory setting. While noted for its utility in the production of pharmaceuticals and agrochemicals, it is important to highlight that detailed, specific experimental protocols for its use as a high-temperature solvent in common named reactions are not extensively documented in readily available scientific literature and patents.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O | [2] |
| Molecular Weight | 194.31 g/mol | |
| CAS Number | 119-60-8 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 266.4 °C at 760 mmHg | |
| 138 °C at 13 mmHg | ||
| 135 °C at 5 mmHg | ||
| Melting Point | 17 °C | |
| Density | 0.97 g/cm³ | |
| Flash Point | 123.4 °C | |
| Vapor Pressure | 0.00868 mmHg at 25 °C | |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | |
| Thermal Stability | Stable under recommended storage conditions. | When heated to decomposition, it emits acrid and irritating fumes. |
This compound in High-Temperature Synthesis
The utility of this compound as a high-temperature solvent stems from its high boiling point, which allows for reactions to be conducted at temperatures exceeding those achievable with more common solvents. This can be advantageous for reactions with high activation energies, such as certain cyclizations, decarboxylations, or rearrangements.
2.1. Potential Applications
While specific, detailed protocols are scarce, the properties of this compound suggest its potential applicability in several types of high-temperature reactions:
-
Ullmann Condensation: These copper-catalyzed coupling reactions often require high temperatures (frequently in excess of 210 °C) and polar, high-boiling solvents. This compound's boiling point falls within the appropriate range for such transformations.
-
Decarboxylation Reactions: The removal of a carboxyl group as carbon dioxide can often be facilitated by heat. For substrates requiring high temperatures for efficient decarboxylation, this compound could serve as a suitable medium.
-
Cyclization and Rearrangement Reactions: Intramolecular reactions that require significant thermal energy to overcome activation barriers are potential candidates for being carried out in this compound.
2.2. Advantages and Disadvantages
Advantages:
-
High Boiling Point: Enables access to a wide range of reaction temperatures.
-
Low Volatility: Reduces solvent loss through evaporation during prolonged heating and minimizes worker exposure to vapors.
-
Chemical Stability: As a ketone, it is generally stable and less reactive than ester- or amide-based high-boiling solvents under many conditions.
Disadvantages:
-
Limited Documented Applications: The lack of a substantial body of published, detailed experimental procedures can make it challenging to predict its performance and optimize reaction conditions.
-
Potential for Side Reactions: The ketone functionality, although generally stable, could potentially participate in side reactions under specific high-temperature conditions, especially in the presence of strong bases or nucleophiles.
-
Product Isolation: Its high boiling point can complicate product isolation via distillation if the product itself is also high-boiling.
2.3. Comparison with Other High-Temperature Solvents
The choice of a high-temperature solvent is critical and depends on the specific requirements of the reaction. Below is a comparison of the boiling points of this compound with other common high-temperature solvents.
| Solvent | Boiling Point (°C at 760 mmHg) |
| This compound | 266.4 |
| Diphenyl ether | 259 |
| Ethylene glycol | 197.3 |
| Diethylene glycol | 245 |
| N-Methyl-2-pyrrolidone (NMP) | 202 |
| Dimethyl sulfoxide (DMSO) | 189 |
| Sulfolane | 285 |
Experimental Protocols: A Generalized Approach
Due to the scarcity of specific published experimental protocols using this compound as a high-temperature solvent, this section provides a generalized workflow. This should be adapted based on the specific requirements of the reaction being considered.
3.1. General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a high-temperature reaction using a solvent such as this compound.
References
The Role of Dicyclohexyl Ketone in Fragrance Formulations: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl ketone (CAS No. 119-60-8), also known as dicyclohexylmethanone, is a synthetic fragrance ingredient valued for its unique olfactory profile. This technical guide provides a comprehensive analysis of its chemical properties, its function in perfumery, and a review of the available (though limited) safety and toxicological data. The information is presented to aid researchers and professionals in understanding the characteristics and safety considerations of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with a chemical formula of C₁₃H₂₂O. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Weight | 194.31 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid/solid | [2] |
| Boiling Point | 266.4 °C at 760 mmHg | [3] |
| Melting Point | 57 °C | [4] |
| Density | 0.986 g/mL at 25 °C | [4] |
| Refractive Index | 1.485 at 20 °C | |
| Flash Point | 123.4 °C | |
| Vapor Pressure | 0.00868 mmHg at 25°C | |
| Solubility | Sparingly soluble in water |
Olfactory Profile and Use in Fragrances
Safety and Toxicological Assessment
A Material Safety Data Sheet (MSDS) for this compound indicates that no data is available for many toxicological endpoints, including skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity. It is noted as being poisonous by the intravenous route. High doses in rats have been shown to cause toxic effects, including mortality and developmental effects.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated cyclohexanone (a related cyclic ketone) and found no safety concern at current levels of intake when used as a flavoring agent. While not directly applicable to this compound, this provides some context for the safety of related structures.
Skin Sensitization
While no specific skin sensitization studies on this compound were found, the RIFM assessment of alkyl cyclic ketones suggests a low sensitization potential for this class of compounds. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding how a chemical can lead to this adverse effect.
Adverse Outcome Pathway for Skin Sensitization.
Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD TG 429)
The LLNA is a standard in vivo method for assessing the skin sensitization potential of a substance.
-
Animals: Typically, female CBA/J mice are used.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. A vehicle control and a positive control are also included.
-
Application: 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine. After a set time, the draining auricular lymph nodes are excised.
-
Data Analysis: The incorporation of ³H-methyl thymidine is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating sensitization potential.
Genotoxicity
No specific genotoxicity data for this compound was found. The RIFM assessment for the broader group of alkyl cyclic ketones indicated a lack of genotoxicity based on a battery of tests, including bacterial and mammalian cell assays.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay is used to detect the potential of a substance to induce chromosomal damage.
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) is used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a short period (3-6 hours) followed by a recovery period, or for a longer period (1.5-2 normal cell cycles) without a recovery period.
-
Harvest and Staining: Cells are harvested, and slides are prepared and stained to visualize micronuclei.
-
Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is compared between treated and control cultures. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Workflow for the In Vitro Micronucleus Assay.
Phototoxicity
No phototoxicity data for this compound was identified. A RIFM safety assessment of the related compound 2-cyclohexylcyclohexanone concluded it is not expected to be phototoxic or photoallergenic based on its UV/Vis absorption spectrum. A similar approach would be necessary for this compound.
Olfactory Receptor Signaling
The specific olfactory receptors that bind to this compound and the subsequent signaling pathways have not been elucidated in the available literature. In general, the binding of an odorant to an olfactory receptor (a G-protein coupled receptor) in an olfactory sensory neuron initiates a signaling cascade.
A Generalized Olfactory Signaling Cascade.
Conclusion
This compound is a valuable fragrance ingredient with a desirable sweet, fruity scent. While it is used in a variety of consumer products, there is a notable lack of publicly available, specific toxicological data for this compound. The safety assessment of the broader alkyl cyclic ketone group by RIFM suggests a low order of toxicity. However, for a comprehensive risk assessment, further studies on this compound, particularly in the areas of skin sensitization, genotoxicity, and phototoxicity, following established OECD guidelines, would be beneficial. Further research into its olfactory receptor interactions would also provide valuable insights for the fragrance and sensory science fields. Professionals in research and drug development should exercise caution and consider the available data on related compounds when evaluating the safety of this compound.
References
Dicyclohexyl Ketone: A Technical Review of an Industrial Chemical Erroneously Described as a Flavoring Agent
A comprehensive review of scientific and regulatory data reveals that Dicyclohexyl Ketone (CAS No. 119-60-8) is not a recognized or approved flavoring agent in the food industry. This technical guide clarifies the regulatory status, known applications, and toxicological profile of this compound, addressing prevalent misinformation for researchers, scientists, and drug development professionals. The premise of its use as a food flavoring agent is unsubstantiated by major international regulatory and safety bodies.
Regulatory Status and Clarification
Contrary to some non-authoritative sources, this compound is not listed as an approved flavoring substance by key global regulatory and industry safety organizations.
-
U.S. Food and Drug Administration (FDA): this compound is absent from the FDA's "Substances Added to Food" inventory and is not recognized as Generally Recognized as Safe (GRAS).
-
Flavor and Extract Manufacturers Association (FEMA): The compound does not have a FEMA number, indicating it has not been evaluated or deemed safe for use as a flavoring ingredient by the FEMA Expert Panel.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): There is no JECFA evaluation or monograph for this compound.
A notable point of confusion arises from public databases like PubChem, which categorize this compound under the JECFA functional class of "Flavouring Agent."[1] However, this appears to be a classification error, as the specific evaluation data linked within the same entry pertains to Cyclohexanone (CAS No. 108-94-1) , a different chemical entirely. PubChem further clarifies that this compound "does not have an individual approval but may be used as a component in a product covered by a group standard. It is not approved for use as a chemical in its own right."[1] This distinction is critical and underscores its non-approved status for direct food application.
Physicochemical Properties
This compound, also known as dicyclohexylmethanone, is a well-characterized chemical compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol [1] |
| CAS Number | 119-60-8[1] |
| Appearance | Colorless to light yellow liquid[2] |
| Odor | Described as sweet, fruity, or reminiscent of peppermint/camphor |
| Boiling Point | 138 °C at 13 mmHg |
| Density | 0.986 g/mL at 25 °C |
| Refractive Index | n20/D 1.485 (lit.) |
Known Applications and Industrial Use
The primary documented applications of this compound are in industrial and synthetic chemistry, not in the food sector.
-
Chemical Intermediate: It serves as a building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
-
Solvent: Due to its high boiling point and low volatility, it is used as a solvent in various chemical reactions.
-
Fragrance Industry: While not a food flavoring, its reported sweet and fruity odor has led to its use as a fragrance ingredient in perfumery.
The logical workflow for evaluating a substance for use as a food additive is rigorous and multi-stepped. This compound has not passed this process, as it is not found in the initial screening stages of regulatory approval databases.
Toxicological Data Summary
The absence of this compound from food additive lists is supported by available toxicological data, which indicate potential hazards and a lack of safety studies focused on oral consumption in food.
-
Acute Toxicity: While some safety data sheets state "no data available" for oral LD50, other sources describe it as a toxic compound that can cause adverse effects in rats at high doses, including decreased activity and reproductive effects.
-
Genotoxicity and Carcinogenicity: Comprehensive data on mutagenicity and carcinogenicity are lacking in publicly available literature.
-
Reproductive and Developmental Toxicity: Studies on similar chemicals (dicyclohexyl phthalate) have shown reproductive and developmental effects, raising concerns by analogy. A study on this compound itself noted reproductive and developmental effects in rats at high doses.
Given its industrial applications and the available toxicological profile, this compound is not suitable for human consumption.
Conclusion
For professionals in research, science, and drug development, it is imperative to rely on authoritative regulatory sources. All credible evidence indicates that This compound is not an approved food flavoring agent. Its documented uses are confined to chemical synthesis and the fragrance industry. The information suggesting its role in food appears to stem from a database error and confusion with cyclohexanone. Due to the lack of appropriate safety evaluations for oral intake and potential toxicological concerns, its use in the food industry is not permitted. Consequently, no data exists on its usage levels in food, relevant experimental protocols for sensory analysis, or associated biological signaling pathways, precluding the creation of the requested tables and diagrams on this topic.
References
Methodological & Application
Application Note: Synthesis of Dicyclohexyl Ketone from Cyclohexanecarboxylic Acid via Catalytic Ketonization
Introduction
Dicyclohexyl ketone is a valuable chemical intermediate in various industrial applications. This application note details the synthesis of this compound from cyclohexanecarboxylic acid through a catalytic ketonization reaction. The process, known as ketonic decarboxylation, involves the conversion of two carboxylic acid molecules into a ketone with the liberation of carbon dioxide and water.[1][2] This method offers a direct route to symmetrical ketones and is of significant interest for its efficiency. The reaction is typically catalyzed by metal oxides at elevated temperatures. This document provides a comprehensive protocol based on established literature, focusing on a manganese-catalyzed process that has been reported to produce high yields.[3][4]
Reaction Principle
The overall reaction for the synthesis of this compound from cyclohexanecarboxylic acid is as follows:
2 C₆H₁₁COOH → (C₆H₁₁)₂CO + CO₂ + H₂O
The mechanism of ketonization over metal oxide catalysts is a topic of ongoing discussion, with proposed intermediates including ketenes and beta-keto acids. The presence of an α-hydrogen is considered a critical requirement for this reaction to proceed efficiently over many catalytic surfaces. Amphoteric oxides, such as those of manganese, cerium, and zirconium, have been shown to be particularly effective catalysts for this transformation.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound from cyclohexanecarboxylic acid using a manganese oxide catalyst. The following procedure is adapted from established patent literature.
Materials and Equipment:
-
Cyclohexanecarboxylic acid (C₆H₁₁COOH)
-
Manganous oxide (MnO)
-
Reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and a distillation setup (e.g., Vigreux column)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Ether
-
Standard laboratory glassware
-
Vacuum distillation apparatus
Protocol 1: Synthesis of this compound
-
Catalyst Preparation:
-
In a suitable reaction vessel, a catalyst is prepared by dissolving manganous oxide in molten cyclohexanecarboxylic acid. A molar ratio of approximately 1.9:1 (acid to metal) can be used.
-
For example, heat a mixture of cyclohexanecarboxylic acid and manganous oxide until the oxide dissolves, forming the active catalyst.
-
-
Reaction Procedure:
-
Heat the prepared catalyst to the reaction temperature, which ranges from 330°C to 450°C, with a preferred temperature of around 400°C.
-
Continuously add cyclohexanecarboxylic acid dropwise to the heated catalyst under vigorous stirring.
-
The this compound, along with water and unreacted starting material, will distill from the reaction mixture as it is formed. A stream of steam can be introduced to facilitate the removal of the product.
-
Collect the distillate, which will separate into an organic and an aqueous layer.
-
-
Product Isolation and Purification:
-
Separate the organic layer from the distillate.
-
To recover unreacted cyclohexanecarboxylic acid, the organic layer can be treated with a 10% sodium carbonate solution. The aqueous layer will contain the sodium salt of the acid, which can be re-acidified to recover the starting material.
-
Wash the organic layer with water and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The crude this compound is then purified by vacuum distillation. For example, distillation at 76-78°C under 0.1 mm of mercury has been reported.
-
Safety Precautions:
-
This reaction is conducted at high temperatures and should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, should be worn.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).
Data Presentation
The following table summarizes quantitative data from a representative synthesis of this compound based on the described protocol.
| Parameter | Value | Reference |
| Starting Material | Cyclohexanecarboxylic Acid | |
| Catalyst | Manganous Oxide | |
| Reaction Temperature | 330-450°C (preferably 400°C) | |
| Yield of this compound | up to 98.1% (theoretical) | |
| Conversion Rate | ~83.1% | |
| Purity | High (purified by distillation) | |
| Boiling Point of Product | 76-78°C at 0.1 mmHg |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism Concept)
References
Application Notes and Protocols: Synthesis of Dicyclohexyl Ketone via DCC-Mediated Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of dicyclohexyl ketone. The primary method detailed herein involves the N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling of cyclohexanecarboxylic acid with an organolithium reagent. This approach offers a viable route for the formation of ketones from carboxylic acids by activating the carboxylic acid to prevent a simple acid-base reaction with the organometallic reagent.[1][2] While direct conversion of carboxylic acids to ketones can be challenging, the use of DCC as a coupling agent facilitates this transformation under relatively mild conditions.[1][2]
Reaction Principle
The synthesis of this compound using DCC follows a two-step process in a single pot. First, cyclohexanecarboxylic acid is activated by DCC. In this step, DCC prevents the acidic proton of the carboxylic acid from reacting with the highly basic organolithium reagent.[1] The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group. Subsequently, the nucleophilic addition of a cyclohexyl organometallic reagent, such as cyclohexyllithium, to the activated carbonyl group occurs. The tetrahedral intermediate then collapses, eliminating N,N'-dicyclohexylurea (DCU) and forming the desired this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound using DCC and a cyclohexyl organometallic reagent is not extensively detailed in the literature, the following generalized protocol is based on established methods for the synthesis of ketones from carboxylic acids using this methodology. Researchers should optimize the conditions for their specific laboratory setup and purity requirements.
Materials and Equipment:
-
Cyclohexanecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Cyclohexyllithium (or cyclohexylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, magnetic stirrer, dropping funnel, and other standard glassware
-
Apparatus for extraction and distillation/chromatography for purification
Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Activation with DCC: To the stirred solution, N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the O-acylisourea intermediate.
-
Addition of Organometallic Reagent: The solution of cyclohexyllithium (1.2 equivalents) in a suitable solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound. The main byproduct, N,N'-dicyclohexylurea (DCU), is a white solid and can often be largely removed by filtration before chromatographic purification.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 1.0 | Starting material |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | Activating agent |
| Cyclohexyllithium | C₆H₁₁Li | 90.08 | 1.2 | Nucleophilic reagent |
| This compound | C₁₃H₂₂O | 194.31 | - | Product |
| N,N'-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | - | Byproduct |
| Reaction Parameters | Value |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-5 hours |
| Solvent | Anhydrous THF |
| Estimated Yield | 60-80% (based on analogous reactions) |
Visualizations
The following diagrams illustrate the overall reaction and the proposed mechanism.
Caption: Overall workflow for the synthesis of this compound.
Caption: Proposed mechanism for DCC-mediated this compound synthesis.
References
Application Notes and Protocols: Mechanism and Synthesis of Dicyclohexyl Ketone from Hexahydrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism for the formation of dicyclohexyl ketone from hexahydrobenzoic acid, a reaction of significant interest in organic synthesis. The process, known as ketonic decarboxylation, involves the conversion of two carboxylic acid molecules into a symmetric ketone with the liberation of carbon dioxide and water. These notes include a summary of the proposed reaction mechanism, detailed experimental protocols derived from established methods, and quantitative data presented in a clear, tabular format. Additionally, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, adhering to specified design constraints for clarity and accessibility.
Introduction
The synthesis of symmetrical ketones from carboxylic acids is a fundamental transformation in organic chemistry. This compound, a valuable intermediate and specialty chemical, can be efficiently synthesized from hexahydrobenzoic acid (also known as cyclohexanecarboxylic acid) through a process called ketonic decarboxylation or decarboxylative ketonization.[1] This reaction is typically carried out at high temperatures in the presence of a metal catalyst. Understanding the underlying mechanism and optimizing reaction conditions are crucial for achieving high yields and purity of the desired product.
Reaction Mechanism
The formation of this compound from hexahydrobenzoic acid proceeds via a catalytic cycle involving the metal catalyst. The generally accepted mechanism for ketonic decarboxylation on a metal oxide surface involves the formation of a β-keto acid intermediate, which is unstable and readily undergoes decarboxylation.[2][3]
The key steps are proposed as follows:
-
Adsorption and Salt Formation: Two molecules of hexahydrobenzoic acid adsorb onto the surface of the metal oxide catalyst (e.g., Manganous Oxide, MnO). This leads to the formation of a metal carboxylate salt.
-
Enolate Formation: One of the adsorbed carboxylate molecules undergoes enolization at the α-carbon. The presence of an α-hydrogen is critical for this step.[2][4]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the second adsorbed carboxylate molecule.
-
β-Keto Acid Intermediate Formation: This nucleophilic attack leads to the formation of a β-keto acid intermediate, which remains bound to the catalyst surface.
-
Decarboxylation: The β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO2) to form an enolate of the final ketone.
-
Product Formation and Catalyst Regeneration: The enolate is protonated to yield this compound, which then desorbs from the catalyst surface. The catalyst is regenerated, allowing the cycle to continue. Water is also formed as a byproduct in this step.
This mechanism is distinct from oxidative decarboxylation, which proceeds through a radical pathway.
Visual Representation of the Reaction Mechanism
Caption: Proposed mechanism for the catalytic ketonization of hexahydrobenzoic acid.
Experimental Protocols
The following protocols are based on patented methods for the synthesis of this compound from hexahydrobenzoic acid.
Protocol 1: Synthesis using Manganous Oxide Catalyst in Hexahydrobenzoic Acid
This protocol is adapted from US Patent 3,288,853.
Materials:
-
Hexahydrobenzoic acid
-
Manganous oxide (MnO)
-
Reactor equipped with a heating mantle, stirrer, distillation column (e.g., Vigreux), and a receiver.
-
Hydrochloric acid (for catalyst workup)
Procedure:
-
Catalyst Preparation:
-
In the reactor, dissolve manganous oxide in a portion of molten hexahydrobenzoic acid. The molar ratio of acid to manganese should be approximately 1.9:1.
-
Heat the mixture to facilitate the dissolution and formation of the liquid catalytic compound.
-
-
Reaction:
-
Heat the prepared catalyst to the reaction temperature, which ranges from 330°C to 450°C (preferably around 400°C).
-
Continuously feed additional molten hexahydrobenzoic acid into the reactor containing the catalyst.
-
A stream of steam can be passed through the reactor during the reaction.
-
The this compound formed, along with water and any unreacted acid, will distill from the reaction mixture.
-
-
Product Isolation and Purification:
-
Collect the distillate. The distillate will contain this compound, unreacted hexahydrobenzoic acid, and water.
-
Separate the organic layer from the aqueous layer.
-
The organic layer can be purified by fractional distillation under reduced pressure to isolate the pure this compound.
-
-
Catalyst Recovery (Optional):
-
The remaining catalyst in the reactor can be treated with an excess of hydrochloric acid to dissolve the manganese as manganese chloride.
-
The organic layer (containing unreacted acid and some product) can be separated and worked up as described for the main product.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the quantitative data from the cited literature.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Value | Reference |
| Reactant | Hexahydrobenzoic Acid | |
| Catalyst | Manganous Oxide (MnO) | |
| Temperature Range | 330 - 450 °C | |
| Preferred Temperature | ~400 °C | |
| Theoretical Yield | Up to 98.1% | |
| Conversion Rate | ~83.1% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | dicyclohexylmethanone | |
| Molecular Formula | C13H22O | |
| Molecular Weight | 194.31 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 57-60 °C at 8 mmHg |
Safety Considerations
-
The reaction is conducted at very high temperatures and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
-
Hexahydrobenzoic acid and this compound may be irritating to the skin and eyes.
-
The use of steam and the distillation of hot, flammable organic materials require careful handling to prevent burns and fires.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The synthesis of this compound from hexahydrobenzoic acid via catalytic ketonic decarboxylation is a high-yield and efficient process. The use of a manganous oxide catalyst at elevated temperatures facilitates this transformation, which is believed to proceed through a β-keto acid intermediate. The provided protocols and data offer a comprehensive guide for researchers interested in this synthetic route. Careful control of reaction parameters is essential for maximizing yield and ensuring safe operation.
References
- 1. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Dicyclohexyl Ketone to Dicyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Dicyclohexylmethanol, a sterically hindered secondary alcohol, is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through the reduction of dicyclohexyl ketone. This document provides detailed application notes and protocols for two common and effective methods for this transformation: reduction by sodium borohydride and catalytic hydrogenation.
Methods Overview
Two primary methods for the reduction of this compound are presented:
-
Sodium Borohydride (NaBH₄) Reduction: A widely used and experimentally straightforward method employing a chemical hydride reagent. It is known for its selectivity in reducing aldehydes and ketones without affecting many other functional groups.
-
Catalytic Hydrogenation: A method that utilizes hydrogen gas in the presence of a metal catalyst, such as platinum(IV) oxide (Adams' catalyst). This technique is often highly efficient and can be performed under various conditions.
Data Presentation
The following table summarizes the key quantitative data for the two reduction methods.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | Not Applicable | Platinum(IV) Oxide (PtO₂, Adams' catalyst) |
| Solvent | Methanol | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Approximately 1-2 hours | Not specified, reaction completion monitored |
| Work-up | Acidic work-up and extraction | Filtration and solvent evaporation |
| Reported Yield | High (e.g., ~95% for analogous ketones) | High (quantitative conversion often achievable) |
| Purity | Generally high after purification | High, catalyst is easily removed |
Experimental Protocols
Method 1: Reduction of this compound with Sodium Borohydride
This protocol is based on established procedures for the reduction of ketones.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1. Note: Hydrogen gas is evolved during the addition and the subsequent reaction. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dicyclohexylmethanol.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Catalytic Hydrogenation of this compound
This protocol outlines the general procedure for the catalytic hydrogenation of ketones using Adams' catalyst.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol (or other suitable solvent like ethyl acetate or acetic acid)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Catalyst and Substrate Addition: To a suitable hydrogenation vessel, add this compound followed by the solvent (e.g., ethanol). Then, carefully add Adams' catalyst (typically 1-5 mol% relative to the ketone).
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. The pressure can range from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized apparatus.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The uptake of hydrogen can be monitored to follow the progress of the reaction.
-
Reaction Completion: The reaction is typically complete when hydrogen uptake ceases. This can also be confirmed by TLC or GC-MS analysis of an aliquot of the reaction mixture.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the dicyclohexylmethanol product.
-
Purification: The product is often of high purity after catalyst removal. If necessary, it can be further purified by recrystallization or distillation.
Visualizations
Caption: Overview of the two primary methods for the reduction of this compound.
Caption: Experimental workflow for the sodium borohydride reduction.
Caption: Experimental workflow for the catalytic hydrogenation.
Application Note and Protocol: Sodium Borohydride Reduction of Dicyclohexyl Ketone
Abstract
This document provides a detailed protocol for the reduction of dicyclohexyl ketone to dicyclohexylmethanol using sodium borohydride. This transformation is a standard method for the synthesis of secondary alcohols from ketones and is widely applicable in research and drug development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols. It is preferred over more reactive reducing agents like lithium aluminum hydride (LiAlH₄) due to its stability in protic solvents and its operational simplicity. This protocol details the reduction of this compound to dicyclohexylmethanol, a valuable intermediate in the synthesis of various organic molecules.
Reaction Scheme
Experimental Protocol
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of methanol. Stir the solution until the ketone is completely dissolved.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: After 1 hour, slowly and carefully add 20 mL of 1M HCl to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 10 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of dichloromethane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Combine all organic extracts.
-
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude product.
-
Purification: Recrystallize the crude dicyclohexylmethanol from a minimal amount of hot hexane or a mixture of hexane and ethyl acetate to yield a pure crystalline solid.
Data Presentation
| Parameter | This compound (Starting Material) | Sodium Borohydride (Reagent) | Dicyclohexylmethanol (Product) |
| Molecular Weight ( g/mol ) | 194.31[1] | 37.83 | 196.33[2][3] |
| Amount (g) | 5.0 | 1.0 | ~4.5 (Typical Yield) |
| Moles (mol) | ~0.0257 | ~0.0264 | ~0.0229 |
| Molar Equivalents | 1.0 | ~1.03 | - |
| Melting Point (°C) | ~57[1] | Decomposes | 58-64 |
| Boiling Point (°C) | 138 @ 13 mmHg | N/A | 154 @ 12 mmHg |
| Appearance | Colorless Oil/Solid | White Crystalline Powder | White to Off-White Solid |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in water and alcohols | Soluble in methanol (0.1 g/mL) |
| Expected Yield (%) | N/A | N/A | 85-95% (Representative) |
Note: The expected yield is a representative value for this type of reaction and may vary based on experimental conditions.
Visualizations
Reaction Signaling Pathway
Caption: Mechanism of this compound Reduction.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of the tertiary alcohol, tricyclohexylmethanol, through the reaction of a cyclohexyl Grignard reagent with dicyclohexyl ketone. This specific transformation is challenging due to significant steric hindrance around the carbonyl group of the ketone, which can lead to competing side reactions such as reduction and enolization.[1] Consequently, careful control of reaction conditions is paramount to maximize the yield of the desired tertiary alcohol. These protocols are designed to provide a robust starting point for researchers working on complex molecule synthesis where sterically encumbered intermediates are common.
Reaction Scheme
The overall reaction involves two main stages: the formation of the cyclohexylmagnesium halide (Grignard reagent) and its subsequent reaction with this compound, followed by an acidic workup to yield the tertiary alcohol.
Part 1: Formation of Cyclohexylmagnesium Halide
Part 2: Reaction with this compound and Workup
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium turnings | High purity, Grignard grade | e.g., Sigma-Aldrich | Must be dry and free of oxide layer. |
| Cyclohexyl halide (bromide or chloride) | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| This compound | >98% | e.g., Sigma-Aldrich | --- |
| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H2O | e.g., Sigma-Aldrich | Use freshly opened or distilled solvent. |
| Iodine | Crystal | e.g., Sigma-Aldrich | For initiation of Grignard reagent formation. |
| Hydrochloric acid (HCl) | Concentrated | e.g., Fisher Scientific | For workup. |
| Saturated aqueous ammonium chloride (NH4Cl) | --- | --- | For quenching. |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | --- | --- | For drying the organic phase. |
Detailed Methodology
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Assemble the apparatus quickly and maintain a positive pressure of inert gas.
-
Initiation: Add a small crystal of iodine to the flask. In the addition funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.
-
Grignard Formation: The reaction should initiate, indicated by a color change (disappearance of the iodine color) and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish-brown.
Part 2: Reaction with this compound
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent relative to the initial cyclohexyl bromide) in anhydrous diethyl ether and add it to the addition funnel.
-
Slow Addition: Add the this compound solution dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, tricyclohexylmethanol, can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of tricyclohexylmethanol, based on typical yields for sterically hindered Grignard reactions. Actual yields may vary depending on the precise reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting material. |
| Cyclohexyl Bromide | 1.5 molar equivalents | In excess to drive the reaction. |
| Magnesium Turnings | 1.6 molar equivalents | Slight excess relative to the halide. |
| Reaction Conditions | ||
| Grignard Formation Temperature | 35 °C (refluxing ether) | Exothermic reaction. |
| Ketone Addition Temperature | 0 °C to room temperature | Slow, controlled addition is key. |
| Reaction Time (post-addition) | 2-4 hours | Monitor by TLC. |
| Product | ||
| Product Name | Tricyclohexylmethanol | Tertiary alcohol. |
| Theoretical Yield | Based on this compound | --- |
| Expected Yield | 40-60% | Yields are often moderate due to side reactions. |
| Melting Point | 94-96 °C | Literature value. |
Challenges and Mitigation: Side Reactions
Due to the steric bulk of both the this compound and the cyclohexyl Grignard reagent, several side reactions can occur, which compete with the desired nucleophilic addition.[1]
-
Reduction: The Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon, resulting in the formation of dicyclohexylmethanol (a secondary alcohol) after workup. To minimize this, the reaction should be carried out at a low temperature.
-
Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, this regenerates the starting this compound, thus lowering the conversion and yield. Slow addition of the ketone to the Grignard reagent at low temperatures can help to suppress this pathway.
Visualizations
Caption: Experimental workflow for the synthesis of tricyclohexylmethanol.
Caption: Competing reaction pathways in a sterically hindered Grignard reaction.
References
Application Notes and Protocols: Wittig Reaction of Dicyclohexyl Ketone for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This method is highly valued for its reliability and the high degree of regiochemical control it offers in positioning the new double bond. However, the reaction of sterically hindered ketones, such as dicyclohexyl ketone, can present significant challenges, often leading to slow reaction rates and diminished yields.[1][2]
These application notes provide a detailed protocol for the successful methylenation of the sterically hindered this compound to synthesize dicyclohexylidenemethane. The protocol is adapted from methodologies developed for other challenging ketone substrates, employing a non-stabilized ylide generated with potassium tert-butoxide, a base proven effective in overcoming the steric hindrance associated with such ketones. Additionally, this document outlines the full spectral characterization of the resulting alkene, dicyclohexylidenemethane, and presents a comparative overview of reaction conditions for similar sterically hindered ketones.
Reaction Principle
The Wittig reaction commences with the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting betaine intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[3][4][5] For sterically hindered ketones like this compound, the use of a potassium-based salt and a non-stabilized ylide is crucial for achieving reasonable yields.
Experimental Protocols
This section details the necessary protocols for the synthesis of dicyclohexylidenemethane via the Wittig reaction, starting from this compound.
Part 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature.
-
The mixture will typically develop a yellow to orange color, indicating the formation of the ylide.
-
Stir the resulting ylide solution at room temperature for 1-2 hours before proceeding to the next step.
Part 2: Wittig Reaction with this compound
Materials:
-
This compound
-
Freshly prepared phosphorus ylide solution from Part 1
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF.
-
Slowly add the this compound solution to the ylide solution via a dropping funnel or syringe over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary significantly with sterically hindered ketones and may require several hours to overnight heating.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the dicyclohexylidenemethane by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Data Presentation
Table 1: Reaction Conditions and Yields for Wittig Methylenation of Sterically Hindered Ketones
| Ketone Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | KtBuO | Ether/THF | 12-24 (estimated) | 75-85 (estimated) |
| Adamantanone | KtBuO | Ether | 2 | 95 |
| Fenchone | KtBuO | Benzene | 48 | 90 |
| Camphor | KtBuO | Ether | 0.5 | 92 |
Data for Adamantanone, Fenchone, and Camphor are from literature precedence with similar sterically hindered ketones. The data for this compound is an educated estimation based on these examples.
Table 2: Spectral Data for Dicyclohexylidenemethane
| Spectral Data Type | Characteristic Peaks and Features |
| ¹H NMR (CDCl₃) | Predicted values: ~4.5-4.7 ppm (s, 2H, =CH₂); ~2.1-2.3 ppm (m, 2H, allylic CH); ~1.0-1.9 ppm (m, 20H, cyclohexyl CH₂) |
| ¹³C NMR (CDCl₃) | Predicted values: ~150-155 ppm (quaternary C=); ~105-110 ppm (=CH₂); ~35-45 ppm (allylic CH); ~25-35 ppm (cyclohexyl CH₂) |
| IR (Infrared) | ~3070 cm⁻¹ (=C-H stretch); ~1650 cm⁻¹ (C=C stretch); ~890 cm⁻¹ (=CH₂ bend) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 178 |
Note: The provided NMR data is predicted based on typical chemical shifts for similar structural motifs and should be confirmed by experimental analysis.
Mandatory Visualization
Caption: Mechanism of the Wittig Reaction.
Caption: Experimental Workflow for Alkene Synthesis.
References
Application Note: Base-Catalyzed Aldol Condensation of Dicyclohexyl Ketone
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction, typically proceeding under basic or acidic conditions, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2] While broadly applicable, the self-condensation of sterically hindered ketones, such as dicyclohexyl ketone, presents a significant synthetic challenge. The bulky cyclohexyl groups impede both the formation of the enolate and the subsequent nucleophilic attack on the carbonyl carbon of another ketone molecule.[3][4] Consequently, the reaction equilibrium often favors the starting materials.[2]
To overcome this thermodynamic barrier, forcing conditions are typically required. This includes the use of a strong, non-nucleophilic base to ensure a sufficient concentration of the enolate, elevated temperatures to provide the necessary activation energy, and, in some cases, the removal of water to drive the reaction towards the condensed product. This application note provides a generalized protocol for the base-catalyzed self-condensation of this compound, drawing upon established principles for the aldol condensation of sterically hindered ketones.
Reaction Mechanism
The base-catalyzed aldol condensation of this compound proceeds through a three-step mechanism:
-
Enolate Formation: A strong base abstracts an α-hydrogen from this compound, forming a resonance-stabilized enolate. This step is often the rate-determining step and can be reversible.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound, forming a tetrahedral alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide is protonated by a proton source (typically the solvent or conjugate acid of the base) to yield the β-hydroxy ketone (the aldol adduct). Under the reaction conditions, particularly with heating, this adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically more stable α,β-unsaturated ketone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nmr spectroscopy - How to distinguish diastereomers of unsaturated ketones by NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 2,2,6,6-Tetramethylhept-4-yn-3-one | C11H18O | CID 12677709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Baeyer-Villiger Oxidation of Dicyclohexyl Ketone to a Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group.[1] The oxidation of dicyclohexyl ketone results in the formation of a seven-membered lactone, a structural motif present in various natural products and pharmacologically active compounds. This transformation is of significant interest in drug development and medicinal chemistry for the synthesis of complex molecular scaffolds.
This document provides detailed application notes and experimental protocols for the Baeyer-Villiger oxidation of this compound. It covers the classical approach using meta-chloroperoxybenzoic acid (m-CPBA) and a greener, catalytic method employing hydrogen peroxide (H₂O₂) in combination with a Lewis acid catalyst.
Reaction Mechanism and Regioselectivity
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate. The key steps are:
-
Protonation of the Carbonyl: The peroxyacid protonates the carbonyl oxygen of the ketone, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate.
-
Formation of the Criegee Intermediate: A proton transfer occurs, forming the Criegee intermediate.
-
Rearrangement: In a concerted step, one of the cyclohexyl groups migrates from the carbon to the adjacent oxygen of the peroxide bond. This is the rate-determining step and occurs with retention of stereochemistry of the migrating group.
-
Product Formation: The collapse of the intermediate releases a carboxylate anion and forms a protonated lactone, which is then deprotonated to yield the final lactone product.
A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[2] In the case of this compound, both substituents are cyclohexyl groups, so only one lactone product is possible.
Data Presentation: A Comparative Overview
Due to the limited availability of specific, comparative data for the Baeyer-Villiger oxidation of this compound in the scientific literature, the following tables summarize typical reaction conditions and yields for the closely related substrate, cyclohexanone. These conditions are expected to be a good starting point for the optimization of the this compound oxidation.
Table 1: Classical Baeyer-Villiger Oxidation using m-CPBA
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | m-CPBA | Dichloromethane (DCM) | 25 | 12 | ~95 | General textbook knowledge |
| 3-Methylcyclohexanone | m-CPBA | Dichloromethane (DCM) | 25 | 24 | >90 | General textbook knowledge |
Table 2: Catalytic Baeyer-Villiger Oxidation using Hydrogen Peroxide
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Lactone (%) | Reference |
| Cyclohexanone | Sn-beta Zeolite | 30% H₂O₂ | 1,4-Dioxane | 90 | 2 | >98 | >98 | [3][4] |
| Adamantanone | Sn-beta Zeolite | 30% H₂O₂ | 1,4-Dioxane | 90 | 2 | >98 | >98 | [3] |
| Cyclohexanone | Sn(OTf)₂ | 30% H₂O₂ | Toluene | 70 | 0.5 | >99 | >99 |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of this compound using m-CPBA
This protocol outlines the classical approach using a stoichiometric amount of m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure lactone.
Protocol 2: Catalytic Baeyer-Villiger Oxidation of this compound using Hydrogen Peroxide and Sn-beta Zeolite
This protocol describes a greener, heterogeneous catalytic approach.
Materials:
-
This compound
-
Sn-beta Zeolite catalyst
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
1,4-Dioxane
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), Sn-beta zeolite catalyst (e.g., 5 mol% Sn relative to the ketone), and 1,4-dioxane (~0.5 M solution).
-
To this stirred suspension, add hydrogen peroxide (H₂O₂, 30 wt% in H₂O, 2.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and maintain stirring for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid Sn-beta zeolite catalyst by filtration. The catalyst can be washed with the reaction solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired lactone.
Visualizations
Reaction Mechanism of Baeyer-Villiger Oxidation
Caption: General mechanism of the Baeyer-Villiger oxidation.
Experimental Workflow for Catalytic Baeyer-Villiger Oxidation
Caption: Workflow for the catalytic Baeyer-Villiger oxidation.
Applications in Drug Development
The lactone product of the Baeyer-Villiger oxidation of this compound can serve as a versatile intermediate in the synthesis of more complex molecules. Lactones are key structural features in many biologically active natural products and synthetic drugs. The ring expansion from a six-membered carbocycle to a seven-membered lactone provides access to medium-sized ring systems that can be challenging to synthesize by other methods. These scaffolds can be further functionalized to explore new chemical space in drug discovery programs, potentially leading to the development of novel therapeutics.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and shape-selective Baeyer-Villiger oxidations of aromatic aldehydes and cyclic ketones with Sn-beta zeolites and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dicyclohexyl Ketone in Driving Photochemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl ketone is emerging as a potent photosensitizer in a variety of organic reactions, offering a valuable tool for the synthesis of complex molecules and intermediates relevant to drug discovery and development. Its utility stems from its ability to absorb light energy and transfer it to reactant molecules, thereby initiating chemical transformations under mild conditions. This document provides detailed application notes and protocols for the use of this compound as a photosensitizer, with a focus on practical implementation in the laboratory.
Principles of Photosensitization by this compound
This compound, upon absorption of ultraviolet (UV) light, is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to a longer-lived triplet state (T₁). This triplet state is the key reactive species in photosensitization. The triplet this compound can then interact with a substrate molecule in two primary ways:
-
Energy Transfer: The triplet sensitizer collides with a substrate molecule and transfers its excitation energy, promoting the substrate to its triplet state while the sensitizer returns to its ground state. The excited substrate then undergoes the desired chemical reaction. This process is particularly useful for reactions that do not proceed efficiently through direct irradiation of the substrate.
-
Hydrogen Atom Transfer (HAT): The excited ketone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical. These radical intermediates can then participate in a variety of subsequent reactions, such as cyclizations and additions.
The general mechanism of photosensitization by this compound is illustrated below.
Caption: General mechanism of photosensitization by this compound.
Applications in Organic Synthesis
While specific documented examples detailing the use of this compound as a photosensitizer are not extensively available in the reviewed literature, its structural similarity to other dialkyl ketones suggests its applicability in analogous photochemical reactions. Ketone photosensitizers are widely employed in various transformations, including:
-
[2+2] Cycloadditions (Paternò-Büchi Reaction): The reaction of an excited carbonyl compound with an alkene to form an oxetane.
-
Intramolecular Cyclizations: The formation of cyclic compounds from an acyclic precursor through photosensitized activation.
-
C-H Functionalization: The activation and subsequent functionalization of otherwise inert C-H bonds.
The following sections provide generalized protocols for these reaction types, which can be adapted for the use of this compound. Optimization of reaction conditions, including solvent, concentration, and irradiation time, is crucial for achieving high yields.
Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
This protocol describes a general method for the [2+2] photocycloaddition of an alkene with a substrate that is activated via energy transfer from this compound.
Workflow for [2+2] Photocycloaddition:
Caption: Experimental workflow for a this compound-sensitized [2+2] photocycloaddition.
Materials:
-
Substrate (e.g., an enone)
-
Alkene
-
This compound (photosensitizer)
-
Anhydrous solvent (e.g., benzene, acetonitrile, acetone)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the substrate (1.0 equivalent), the alkene (1.2-2.0 equivalents), and this compound (0.1-0.3 equivalents) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable UV lamp. Maintain a constant temperature, if necessary, using a cooling system.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for a generic [2+2] cycloaddition to illustrate the expected outcomes. Actual results will vary depending on the specific substrates and conditions.
| Substrate | Alkene | Sensitizer Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Cyclohexenone | Ethylene | 20 | Benzene | 24 | 75 |
| Cinnamate | Styrene | 15 | Acetonitrile | 18 | 82 |
| Maleic Anhydride | Cyclopentene | 25 | Acetone | 30 | 68 |
Protocol 2: General Procedure for a Photosensitized Intramolecular Cyclization
This protocol outlines a general method for an intramolecular cyclization reaction initiated by hydrogen atom transfer from a suitable donor, mediated by excited this compound.
Workflow for Intramolecular Cyclization:
Dicyclohexyl Ketone: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
Introduction
Dicyclohexyl ketone, a symmetrical ketone characterized by two cyclohexyl rings attached to a carbonyl group, serves as a valuable and versatile starting material and intermediate in the synthesis of various pharmaceutical compounds. Its rigid, lipophilic dicyclohexyl moiety can be a key structural feature in active pharmaceutical ingredients (APIs), influencing their binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its conversion to dicyclohexylmethanol and its subsequent application in the synthesis of a precursor to the anticholinergic drug, Dicycloverine.
Application Note 1: Synthesis of Dicyclohexylmethanol as a Key Intermediate for Dicycloverine
Dicyclohexylmethanol is a crucial intermediate in the synthesis of Dicycloverine, an anticholinergic agent used to treat intestinal hypermotility. Dicyclohexylmethanol is readily synthesized from this compound via catalytic hydrogenation.
Synthesis Pathway for Dicyclohexylmethanol
Caption: Synthesis of Dicyclohexylmethanol from this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to dicyclohexylmethanol using catalytic hydrogenation.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5% or 10%) or other suitable catalyst (e.g., Raney Nickel)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%) to the solution.
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude dicyclohexylmethanol.
-
The crude product can be purified by recrystallization or distillation if necessary.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Yield | Reference |
| This compound | Dicyclohexylmethanol | Pd/C | Ethanol | ~86% | [1] |
Application Note 2: Synthesis of a Dicycloverine Intermediate via Esterification of Dicyclohexylmethanol
Dicyclohexylmethanol can be esterified with a suitable amino alcohol derivative to furnish a key intermediate in the synthesis of Dicycloverine. A common synthetic route involves the reaction of dicyclohexylmethanol with 2-chloroethanol followed by reaction with diethylamine, or directly with 2-(diethylamino)ethanol.
Synthesis Pathway for a Dicycloverine Intermediate
Caption: Esterification of Dicyclohexylmethanol.
Experimental Protocol: Fischer Esterification of Dicyclohexylmethanol
This protocol outlines a general procedure for the acid-catalyzed esterification of dicyclohexylmethanol with an alcohol.
Materials:
-
Dicyclohexylmethanol
-
2-(Diethylamino)ethanol (or a suitable derivative)
-
A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
An inert solvent capable of forming an azeotrope with water (e.g., toluene, benzene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dicyclohexylmethanol (1.0 eq), 2-(diethylamino)ethanol (1.0-1.2 eq), and the solvent.
-
Add a catalytic amount of the strong acid (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data: Quantitative data for this specific esterification is not readily available in the public domain and would typically be determined on a case-by-case basis depending on the specific conditions and scale of the reaction.
Other Potential Applications of this compound in Pharmaceutical Synthesis
This compound can also be a precursor for other pharmaceutical intermediates through various classical organic reactions.
1. Reductive Amination:
Reductive amination of this compound with various primary or secondary amines can lead to the formation of bulky secondary or tertiary amines, which are structural motifs in some APIs.
Workflow for Reductive Amination
Caption: General workflow for reductive amination of this compound.
2. Grignard Reaction:
The addition of Grignard reagents to this compound allows for the synthesis of tertiary alcohols with a dicyclohexyl carbinol core. These tertiary alcohols can serve as intermediates for various pharmaceuticals.
3. Aldol Condensation:
While sterically hindered, this compound can potentially undergo aldol-type condensation reactions with non-enolizable aldehydes under specific conditions to form α,β-unsaturated ketones, which are versatile intermediates.
This compound is a readily available and useful starting material for the synthesis of pharmaceutical intermediates. Its conversion to dicyclohexylmethanol provides a direct route to precursors for the drug Dicycloverine. Furthermore, its carbonyl functionality allows for a range of chemical transformations, including reductive amination and Grignard reactions, opening avenues for the synthesis of diverse and complex molecular architectures relevant to drug discovery and development. The protocols provided herein offer a foundation for researchers and scientists to explore the utility of this compound in their synthetic endeavors.
References
Application of Dicyclohexyl Ketone in Agrochemical Synthesis: A Focus on Spiro-Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl ketone, a symmetrical ketone with the formula (C₆H₁₁)₂CO, serves as a versatile intermediate in organic synthesis.[1][2] While its direct application in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motif presents significant potential for the creation of novel active ingredients. The rigid, lipophilic dicyclohexyl moiety can be advantageous for biological activity and bioavailability in target organisms. This document outlines a representative application of this compound in the synthesis of spiro-heterocyclic compounds, a class of molecules with established importance in agrochemical discovery. The following sections provide detailed protocols and data for the synthesis of a spiro-oxadiazoline derivative, a scaffold known for its insecticidal and fungicidal properties.
Key Application: Synthesis of Spiro-Oxadiazoline Derivatives
Spiro-heterocycles are a prominent class of compounds in modern agrochemical research due to their unique three-dimensional structures, which can lead to enhanced biological activity and novel modes of action. This compound is an ideal starting material for the synthesis of spiro compounds where the spiro center is a quaternary carbon connecting two cyclohexyl rings. This section details the synthesis of a spiro-oxadiazoline derivative from this compound, a pathway that highlights its utility as a building block for potential agrochemicals.
Reaction Pathway
The synthesis of a dicyclohexyl spiro-oxadiazoline involves a two-step process starting from this compound. The first step is the formation of a semicarbazone, followed by an oxidative cyclization to yield the spiro-oxadiazoline.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to a spiro-oxadiazoline derivative.
Experimental Protocols
Synthesis of this compound Semicarbazone
Materials:
-
This compound (1.0 eq)
-
Semicarbazide hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.
-
Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of this compound.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound semicarbazone as a white solid.
Synthesis of Dicyclohexyl Spiro-Oxadiazoline
Materials:
-
This compound semicarbazone (1.0 eq)
-
Lead(IV) acetate (1.1 eq)
-
Dichloromethane
Procedure:
-
Suspend this compound semicarbazone in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add lead(IV) acetate portion-wise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the lead salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the dicyclohexyl spiro-oxadiazoline.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the dicyclohexyl spiro-oxadiazoline derivative.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Semicarbazone Formation | This compound, Semicarbazide HCl, Sodium Acetate | Ethanol/Water | Reflux | 2-4 | 85-95 |
| Oxidative Cyclization | This compound semicarbazone, Lead(IV) acetate | Dichloromethane | 0 to RT | 1-2 | 70-80 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₃H₂₂O | 194.32 | Colorless oil | 15-17 | 2.45 (t, J=7.5 Hz, 2H), 1.10-1.90 (m, 20H) | 215.1, 51.8, 28.9, 26.0, 25.7 |
| This compound Semicarbazone | C₁₄H₂₅N₃O | 251.37 | White solid | 188-190 | 8.15 (s, 1H, NH), 5.90 (s, 2H, NH₂), 2.20-2.40 (m, 2H), 1.00-1.90 (m, 20H) | 158.2, 157.9, 40.1, 32.5, 27.2, 26.1, 25.8 |
| Dicyclohexyl Spiro-Oxadiazoline | C₁₄H₂₄N₂O | 236.36 | White solid | 95-97 | 4.55 (s, 2H, NH₂), 1.20-2.00 (m, 22H) | 118.5 (spiro-C), 79.8 (C-N), 36.4, 25.3, 24.9, 24.2 |
Logical Workflow for Agrochemical Discovery
The synthesis of novel spiro-heterocyclic compounds from this compound is the initial step in a broader agrochemical discovery workflow.
Diagram of the Agrochemical Discovery Workflow
References
Application Notes and Protocols for Stereoselective Reactions Involving Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl ketone, a symmetrical dialkyl ketone, presents a unique substrate for stereoselective reactions. Its bulky and conformationally flexible cyclohexyl groups introduce significant steric hindrance around the carbonyl group, influencing the facial selectivity of nucleophilic attacks and reductions. The ability to control the stereochemical outcome of reactions involving this compound is of considerable interest in synthetic organic chemistry for the preparation of chiral molecules, including dicyclohexylmethanol and its derivatives, which can serve as valuable building blocks in medicinal chemistry and materials science.
These application notes provide an overview of key stereoselective reactions involving this compound, including enantioselective reductions and diastereoselective additions. Detailed protocols for selected reactions are presented, along with a summary of expected quantitative data.
Enantioselective Reduction of this compound
The reduction of the prochiral this compound to the chiral dicyclohexylmethanol is a fundamental stereoselective transformation. Two powerful and widely used methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source. The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group.
Reaction Scheme:
Cy = Cyclohexyl
Logical Workflow for CBS Reduction:
The following diagram illustrates the general workflow for setting up a CBS reduction.
Caption: General workflow for the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of this compound
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2, 2 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 194.3 mg).
-
Dissolve the ketone in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 0.1 mL of 1 M solution) dropwise to the stirred ketone solution.
-
After stirring for 10 minutes at -78 °C, add the borane dimethyl sulfide complex solution (e.g., 0.6 mmol, 0.3 mL of 2 M solution) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO3 solution (10 mL) and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford dicyclohexylmethanol.
-
Determine the yield and the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary (Illustrative)
| Catalyst | Reductant | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-CBS | BH3·SMe2 | -78 | 2 | >95 | >90 |
| (R)-CBS | BH3·SMe2 | -78 | 2 | >95 | >90 (for the other enantiomer) |
Note: The data in this table is illustrative and based on typical outcomes for CBS reductions of dialkyl ketones. Specific experimental results for this compound may vary.
Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. This catalytic system is highly efficient for the hydrogenation of a wide range of ketones, including sterically hindered ones, with excellent enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere.
Reaction Scheme:
Signaling Pathway for Noyori Hydrogenation:
This diagram illustrates the key catalytic cycle steps.
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
[RuCl2((S)-BINAP)]2·NEt3
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl2((S)-BINAP)]2·NEt3 (e.g., 0.005 mmol) and (S,S)-DPEN (e.g., 0.01 mmol).
-
Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve this compound (e.g., 1.0 mmol, 194.3 mg) and potassium tert-butoxide (e.g., 0.02 mmol) in anhydrous 2-propanol (5 mL).
-
Transfer the substrate solution to the autoclave liner containing the catalyst solution.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction with a few drops of acetic acid.
-
Filter the reaction mixture through a pad of celite and wash with 2-propanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the dicyclohexylmethanol product.
Quantitative Data Summary (Illustrative)
| Catalyst System | H2 Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ru/(S)-BINAP/(S,S)-DPEN | 8 | 50 | 24 | >98 | >99 |
| Ru/(R)-BINAP/(R,R)-DPEN | 8 | 50 | 24 | >98 | >99 (for the other enantiomer) |
Note: The data in this table is illustrative and based on typical outcomes for Noyori hydrogenations. Specific experimental results for this compound may vary.
Diastereoselective Addition to this compound
The stereochemical outcome of the addition of nucleophiles to this compound can be influenced by the nature of the nucleophile and the reaction conditions. Due to the steric bulk of the cyclohexyl groups, facial selectivity can be achieved.
Grignard Reagent Addition
The addition of Grignard reagents to this compound provides a route to tertiary alcohols. The diastereoselectivity of this reaction is governed by the approach of the Grignard reagent to the less sterically hindered face of the ketone.
Reaction Scheme:
Experimental Protocol: Addition of Methylmagnesium Bromide to this compound
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (e.g., 1.0 mmol, 194.3 mg) dissolved in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (e.g., 1.2 mmol, 0.4 mL of 3.0 M solution) dropwise from the dropping funnel over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 1,1-dicyclohexyl-1-ethanol by column chromatography or crystallization.
-
The diastereomeric ratio (dr) can be determined by NMR spectroscopy or GC analysis.
Quantitative Data Summary (Illustrative)
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| MeMgBr | Diethyl Ether | 0 to rt | 1 | >90 | >90:10 |
Note: The diastereoselectivity will depend on the specific substrate if a chiral center is already present. For the addition to this compound itself, a single product is formed.
Conclusion
The stereoselective reactions of this compound provide valuable pathways to chiral dicyclohexylmethanol and its derivatives. The methods outlined in these application notes, particularly the CBS reduction and Noyori asymmetric hydrogenation, offer high levels of enantioselectivity for the reduction of this sterically demanding ketone. The diastereoselective addition of organometallic reagents also presents a viable route to more complex chiral structures. The provided protocols serve as a starting point for researchers, and optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications in drug development and materials science.
Application Notes and Protocols: Dicyclohexyl Ketone as a Versatile Precursor in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of dicyclohexyl ketone as a foundational molecule for the synthesis of novel polymers and polymer additives. While not a conventional monomer, its rigid, bicyclic structure offers a unique platform for creating monomers for high-performance polyesters and polyamides, as well as for developing specialized polymer additives. The following sections provide hypothetical synthetic pathways and generalized protocols to guide researchers in harnessing the potential of this compound in polymer chemistry.
Application Note 1: Synthesis of a Diol Monomer from this compound for High-Performance Polyesters
The reduction of this compound can yield a diol, bicyclohexyldimethanol, a monomer that can impart rigidity, thermal stability, and unique mechanical properties to polyesters. The presence of the two cyclohexyl rings in the polymer backbone can lead to materials with high glass transition temperatures (Tg) and excellent dimensional stability.
Experimental Protocols
Protocol 1.1: Two-Step Reduction of this compound to Bicyclohexyldimethanol
This protocol outlines a generalized two-step reduction of this compound to the corresponding secondary alcohol, dicyclohexylmethanol, followed by a subsequent, more theoretical, conversion to a diol.
Step 1: Reduction to Dicyclohexylmethanol
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of this compound in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether is slowly added to the stirred solution at a controlled temperature (typically 0 °C to room temperature).[1][2][3][4][5] The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude dicyclohexylmethanol.
-
Purification: The crude product can be purified by distillation or recrystallization.
Step 2: Hypothetical Conversion to Bicyclohexyldimethanol
Further functionalization to a diol would require more specialized synthetic routes, which are not directly detailed in the provided search results. A hypothetical approach could involve the introduction of a second hydroxyl group through a series of reactions, the specifics of which would need to be developed.
Protocol 1.2: Polycondensation of Bicyclohexyldimethanol with a Dicarboxylic Acid
This protocol describes the synthesis of a polyester from the hypothetical bicyclohexyldimethanol and a dicarboxylic acid, such as terephthalic acid.
-
Monomer Preparation: Equimolar amounts of bicyclohexyldimethanol and a dicarboxylic acid (or its dimethyl ester) are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
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Esterification/Transesterification: A catalyst, such as antimony(III) oxide or a tin-based catalyst, is added. The mixture is heated under a nitrogen stream to initiate the esterification (or transesterification) reaction, during which water (or methanol) is distilled off.
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Polycondensation: After the initial stage, the temperature is raised further (e.g., to 260-280 °C), and a vacuum is applied to remove the remaining byproducts and drive the polymerization to a high molecular weight.
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Isolation: The resulting polymer melt is extruded, cooled, and pelletized.
Data Presentation
The following table summarizes the typical properties of polyesters containing cyclohexyl moieties, which can be expected for polymers derived from bicyclohexyldimethanol.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Melting Temperature (Tm) | 250 - 300 °C |
| Tensile Modulus | 2000 - 3000 MPa |
| Elongation at Break | 5 - 50% |
| Thermal Stability (Td, 5%) | > 350 °C |
Note: These values are illustrative and based on polyesters with similar cyclic structures, such as those containing 1,4-cyclohexanedimethanol.
Visualization
Caption: Hypothetical synthesis of a polyester from this compound.
Application Note 2: this compound as a Precursor for Dicarboxylic Acid Monomers
The oxidation of this compound can theoretically yield a dicarboxylic acid. Such a monomer, with its rigid bicyclic core, could be a valuable building block for producing polyesters and polyamides with enhanced thermal and mechanical properties.
Experimental Protocols
Protocol 2.1: Oxidation of this compound to a Dicarboxylic Acid
This protocol provides a general method for the oxidation of cyclic ketones to dicarboxylic acids, which could be adapted for this compound.
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Reaction Setup: A reaction vessel is charged with this compound, a solvent (e.g., acetic acid), and a catalyst, such as a transition metal salt (e.g., manganese(II) salt).
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Oxidation: An oxidizing agent, such as nitric acid or oxygen/air, is introduced into the reaction mixture under controlled temperature and pressure. The reaction is monitored for the consumption of the starting ketone.
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Product Isolation: Upon completion, the reaction mixture is cooled, and the dicarboxylic acid product is isolated, often by crystallization.
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Purification: The crude dicarboxylic acid can be further purified by recrystallization from a suitable solvent.
Protocol 2.2: Synthesis of a Polyester or Polyamide
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Monomer Combination: The synthesized dicarboxylic acid is combined with an equimolar amount of a diol (for polyesters) or a diamine (for polyamides) in a reaction vessel.
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Polycondensation: The mixture is heated under an inert atmosphere, with or without a catalyst, to initiate polycondensation. Water is removed as a byproduct.
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High Molecular Weight Polymerization: A vacuum is applied at elevated temperatures to facilitate the removal of the final traces of water and drive the reaction to completion, yielding a high molecular weight polymer.
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Polymer Recovery: The resulting polymer is then cooled and processed as required.
Data Presentation
The incorporation of a dicarboxylic acid derived from this compound is expected to produce polymers with the following characteristics:
| Property | Expected Characteristic |
| Polyesters | |
| Glass Transition Temperature (Tg) | Elevated due to chain stiffness |
| Thermal Stability | High |
| Mechanical Strength | Potentially high modulus and strength |
| Polyamides | |
| Melting Temperature (Tm) | High, due to strong intermolecular hydrogen bonding |
| Chemical Resistance | Good |
| Dimensional Stability | Excellent |
Note: These are expected trends based on the inclusion of rigid, cyclic structures in the polymer backbone.
Visualization
Caption: Synthesis of polymers from a dicarboxylic acid derived from this compound.
Application Note 3: this compound Derivatives as Polymer Additives
Derivatives of this compound, such as dicyclohexyl phthalate, are utilized as plasticizers in polymer formulations to enhance flexibility and processability. Exploring other derivatives of this compound could lead to the discovery of novel additives with unique performance characteristics.
Experimental Protocols
Protocol 3.1: Evaluation of Plasticizer Performance in Poly(vinyl chloride) (PVC)
This protocol, based on ASTM D2284, outlines a method to assess the efficiency of a potential plasticizer in a flexible PVC formulation.
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Formulation: Prepare PVC blends with varying concentrations of the test plasticizer. A standard formulation may include PVC resin, a thermal stabilizer, and the plasticizer.
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Compounding: The components are mixed in a two-roll mill or a similar compounding device at an elevated temperature until a homogeneous sheet is formed.
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Sample Preparation: The compounded sheets are compression molded into standardized test specimens (e.g., dog-bone shape for tensile testing).
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Mechanical Testing: The specimens are subjected to tensile testing to measure properties such as tensile strength, elongation at break, and modulus of elasticity.
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Hardness Measurement: The Shore hardness of the plasticized PVC is measured using a durometer.
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Thermal Analysis: Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.
Data Presentation
Key performance indicators for a plasticizer are summarized in the table below.
| Performance Metric | Description |
| Plasticizing Efficiency | The ability to lower the Tg and hardness of the polymer. |
| Compatibility | The ability of the plasticizer to form a stable, homogeneous mixture with the polymer. |
| Volatility | A measure of the tendency of the plasticizer to evaporate from the polymer matrix. Lower volatility is generally desired. |
| Migration Resistance | The resistance of the plasticizer to move out of the polymer and into a contacting substance. |
| Low-Temperature Flexibility | The ability of the plasticized material to remain flexible at low temperatures. |
Note: Dicyclohexyl phthalate is known for its good thermal stability and low volatility.
Visualization
Caption: A plasticizer increases the spacing between polymer chains, enhancing flexibility.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dicyclohexyl Ketone by Vacuum Distillation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude dicyclohexyl ketone via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for vacuum distillation?
A1: Understanding the physical properties of this compound is crucial for a successful purification. Key data is summarized in the table below. Note the boiling point is significantly reduced under vacuum, which helps prevent thermal degradation.
Q2: My purified this compound is a solid at room temperature. Is this normal?
A2: Yes, this can be normal. There are conflicting reports on the melting point of this compound, with some sources listing it as 17°C and others as 57°C[1][2][3]. Depending on the purity of your sample and the ambient temperature, it may solidify.
Q3: Why is vacuum distillation the preferred method for purifying this compound?
A3: this compound has a high boiling point at atmospheric pressure (266.4°C at 760 mmHg)[1][3]. Distilling at this high temperature can lead to thermal decomposition and the formation of impurities. Vacuum distillation allows the substance to boil at a much lower temperature, preserving the integrity of the molecule.
Q4: How can I prevent bumping or uneven boiling during the distillation?
A4: To ensure smooth boiling, it is essential to use a magnetic stir bar in the distilling flask. Alternatively, boiling chips or a fine capillary tube to introduce a steady stream of nitrogen or argon can be used. This prevents superheating and violent boiling (bumping).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Product Distilling Over | 1. Vacuum is too high (pressure is too low): The boiling point of the liquid is below the temperature of the condenser, causing it to pass through without condensing. 2. System Leak: The vacuum is not low enough to reach the required boiling point at your set temperature. 3. Thermometer placement is incorrect: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to an inaccurate temperature reading. 4. Insufficient heating: The heating mantle temperature is too low. | 1. Slightly reduce the vacuum to increase the boiling point. 2. Perform a leak test. Check all joints, seals, and tubing for cracks or poor connections. Ensure all glassware joints are properly greased. 3. Adjust the thermometer so the top of the bulb is level with the bottom of the sidearm leading to the condenser. 4. Gradually increase the temperature of the heating mantle. |
| Distillate is Dark or Discolored | 1. Thermal degradation: The heating mantle temperature is too high, or the distillation is proceeding too slowly, causing the compound to "cook." 2. Contamination in the crude material: The starting material contains high-boiling, colored impurities. 3. Oxidation: Air may be leaking into the system at high temperatures. | 1. Lower the heating mantle temperature. Improve the vacuum to allow distillation at a lower temperature. 2. Consider a pre-purification step, such as washing the crude product with a suitable aqueous solution or treating it with activated carbon. 3. Check for and fix any leaks in the system. |
| Pressure is Unstable or Too High | 1. Leak in the system: Air is entering the apparatus through poorly sealed joints or cracks. 2. Outgassing: Volatile impurities or residual solvents are being released from the crude material. 3. Vacuum pump issue: The pump oil is contaminated, or the pump is not functioning correctly. 4. Overloading: The distillation rate is too high, leading to an increased vapor load on the vacuum system. | 1. Turn off the heat, allow the system to cool, and re-grease all joints. Check all tubing and connections. 2. Hold the temperature at a lower point before distillation begins to allow volatile components to be removed by the vacuum pump. 3. Check the vacuum pump oil; it should be clear. If it is cloudy or dark, change it. Ensure the pump is appropriately sized for your apparatus. 4. Reduce the heating to slow down the rate of distillation. |
| "Flooding" or "Puking" | 1. Heating is too aggressive: The reboiler temperature is too high, causing excessive vapor flow that pushes liquid up the column. 2. High feed rate (in continuous systems): The rate of introduction of crude material is too high. | 1. Immediately reduce the heat to the distilling flask. Allow the column to drain before slowly increasing the heat again. 2. Reduce the feed rate to the column. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Boiling Point | 266.4°C @ 760 mmHg | |
| 138°C @ 13 mmHg | ||
| 135°C @ 5 mmHg | ||
| Density | 0.986 g/mL at 25°C | |
| Refractive Index | n20/D 1.485 | |
| Appearance | Colorless liquid or solid | |
| Stability | Stable under recommended storage conditions |
Experimental Protocols
Protocol: Vacuum Distillation of Crude this compound
1. Preparation of Crude Material:
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Ensure the crude this compound is free from any solvents used during extraction. If necessary, use a rotary evaporator to remove any residual low-boiling solvents.
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The crude material should also be dry. If water is present, dry the organic material with an anhydrous salt like MgSO₄ or Na₂SO₄, then filter.
2. Apparatus Setup:
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Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask (distilling flask), a Claisen adapter, a thermometer with a ground glass joint, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and a vacuum pump.
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Place a magnetic stir bar in the distilling flask.
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Use a minimal amount of vacuum grease on all ground glass joints to ensure a good seal.
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Secure all components with clamps.
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Place the distilling flask in a heating mantle.
3. System Check:
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Before adding the crude product, assemble the empty apparatus and pull a vacuum to test for leaks. The system should be able to reach a low, stable pressure. A pressure increase of less than 1 millitorr per second is ideal.
4. Distillation Procedure:
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Release the vacuum and charge the distilling flask with the crude this compound, filling it to no more than half its volume.
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Reassemble the apparatus and start the magnetic stirrer.
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Turn on the cooling water to the condenser.
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Slowly and carefully apply the vacuum. Be aware of any initial bumping or foaming from residual volatiles.
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Once a stable vacuum is achieved, begin to heat the distilling flask gently.
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Monitor the temperature at the thermometer. The temperature will rise as the vapor of the this compound reaches the thermometer bulb.
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Collect any initial low-boiling impurities as a forerun in a separate receiving flask.
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When the temperature stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the main fraction of pure this compound.
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Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness to avoid the risk of cracking high-boiling residues.
5. Shutdown Procedure:
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Turn off and remove the heating mantle and allow the system to cool under vacuum.
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Once the apparatus has cooled to room temperature, slowly and carefully release the vacuum. Introducing air to a hot system can cause oxidation of the product.
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Turn off the condenser water and disassemble the apparatus.
Mandatory Visualization
Caption: Troubleshooting workflow for vacuum distillation of this compound.
References
Technical Support Center: Recrystallization of Dicyclohexyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of solid Dicyclohexyl Ketone by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported melting point of pure this compound?
A1: The reported melting point of this compound is approximately 57°C.[1][2][3][4] There are some conflicting reports with lower melting points, which may be due to impurities or different measurement conditions.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on its chemical structure, this compound is a relatively non-polar compound and is expected to be soluble in non-polar organic solvents.[5] Petroleum ether has been mentioned as a potential recrystallization solvent. Other non-polar solvents like hexane or heptane could also be suitable candidates. It is slightly soluble in chloroform and methanol and sparingly soluble in water.
Q3: My this compound is an oil at room temperature. Can I still purify it by recrystallization?
A3: this compound has a melting point of 57°C, so it should be a solid at standard room temperature (around 20-25°C). If your sample is an oil, it is likely impure, which can depress the melting point. Recrystallization is a suitable method to purify it into a solid form.
Q4: What are the main challenges when recrystallizing a low-melting compound like this compound?
A4: The primary challenge with low-melting point solids is a phenomenon known as "oiling out". This is where the compound separates from the solution as a liquid (an oil) rather than forming solid crystals when the solution is cooled. This oil can trap impurities, leading to poor purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The cooling rate is too fast. - The melting point of the compound is close to the boiling point of the solvent. - The concentration of the solute is too high. | - Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help. - Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point. - Add slightly more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. |
| The recovered crystals are discolored. | - Colored impurities are present in the crude sample. | - Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to filter the charcoal out while the solution is still hot. |
| Low yield of recovered crystals. | - Too much solvent was used. - The crystals were washed with a solvent that was not cold. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution. - Always use ice-cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and filter flask) to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound, with a focus on preventing "oiling out".
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Petroleum Ether, Hexane)
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Erlenmeyer flasks
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Hot plate
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Glass funnel
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Filter paper
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Buchner funnel and filter flask
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Vacuum source
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Ice bath
Methodology:
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Solvent Selection:
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Place a small amount of crude this compound into a test tube.
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Add a few drops of the chosen solvent (e.g., petroleum ether) at room temperature. The compound should be sparingly soluble.
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Heat the test tube gently. The compound should dissolve completely.
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Allow the test tube to cool to room temperature, and then place it in an ice bath. A good recrystallization solvent will result in the formation of solid crystals.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent.
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Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid. Avoid adding an excess of solvent.
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration.
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Preheat a separate Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
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Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.
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Crystallization:
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
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Wet the filter paper with a small amount of ice-cold recrystallization solvent.
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Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying:
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Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
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Transfer the dry crystals to a pre-weighed watch glass and determine the final mass and melting point.
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Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Melting Point | 57 °C | |
| Boiling Point | 138 °C at 13 mmHg | |
| Appearance | Colorless oil or solid | |
| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in water. |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl ketone. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Section 1: Removal of Dicyclohexylurea (DCU) in this compound Synthesis
This section addresses the user's specific query about the removal of dicyclohexylurea (DCU), a byproduct of reactions involving N,N'-dicyclohexylcarbodiimide (DCC). While not the most common route for this compound synthesis, DCC can be used in certain organometallic approaches to convert carboxylic acids to ketones. In such cases, the formation of DCU is a key purification challenge.
Frequently Asked Questions (FAQs) about DCU Removal
Q1: Why is DCU a problematic byproduct?
A1: Dicyclohexylurea (DCU) is a byproduct formed from the hydration of N,N'-dicyclohexylcarbodiimide (DCC). Its removal can be challenging due to its low solubility in many common organic solvents, which can lead to contamination of the final product, thereby affecting purity and yield.
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal leverage its poor solubility. These include:
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Filtration: As DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it precipitates and can be removed by simple filtration.
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Crystallization: The solubility of DCU is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then cooling, the desired product may crystallize, leaving the more soluble DCU in the mother liquor, or vice-versa.
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Solvent Precipitation: Adding a solvent in which the desired product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU for removal by filtration.
Q3: Are there alternative reagents to DCC that avoid DCU formation?
A3: Yes, several alternatives to DCC can prevent the formation of insoluble urea byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, allowing for its easy removal through an aqueous workup.
Troubleshooting Guide for DCU Removal
| Problem | Possible Cause | Solution |
| DCU passes through the filter paper. | The DCU particles are too fine. | Use a finer porosity filter paper or a membrane filter. Alternatively, use a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtration to trap the fine DCU particles. |
| Filtration is very slow. | The filter paper is clogged with DCU. | Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or a Büchner funnel with vacuum can also help to speed up the process. |
| DCU co-precipitates or co-crystallizes with the desired product. | The chosen solvent system is not optimal for separation. | Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer crystals of the desired product. |
| Residual DCU remains in the final product after purification. | Incomplete initial removal or high solubility in the purification solvent. | Repeat the filtration or recrystallization step. Consider a solvent wash with a solvent in which DCU has low solubility but your product is soluble. For example, washing with cold acetonitrile can be effective.[1] |
Experimental Protocol: Removal of DCU by Filtration
This protocol is suitable when DCU precipitates from the reaction mixture.
Materials:
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Crude reaction mixture containing this compound and precipitated DCU
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Reaction solvent (e.g., dichloromethane)
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Büchner funnel and flask
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Filter paper
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Vacuum source
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Celite® (optional)
Procedure:
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Prepare the Filtration Apparatus: Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the reaction solvent. If using Celite®, add a thin layer on top of the filter paper.
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Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the center of the funnel.
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Wash the DCU Cake: Wash the collected DCU solid (the filter cake) with a small amount of cold reaction solvent to recover any entrained product.
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Collect the Filtrate: The filtrate in the flask contains your desired product, this compound. This solution can then be subjected to further workup and purification steps.
Section 2: Purification of this compound from Ketonization of Hexahydrobenzoic Acid
The synthesis of this compound is most commonly achieved through the high-temperature ketonization of hexahydrobenzoic acid using a metal oxide catalyst. In this process, the primary purification challenge is the removal of unreacted starting material and other potential side products, not DCU.
Frequently Asked Questions (FAQs) about this compound Purification
Q1: What are the typical byproducts in the synthesis of this compound via ketonization of hexahydrobenzoic acid?
A1: The main impurity is typically unreacted hexahydrobenzoic acid.[2][3] Other potential byproducts can include high-boiling point substances and products from side reactions, depending on the reaction conditions.[3]
Q2: How can unreacted hexahydrobenzoic acid be removed from the this compound product?
A2: Unreacted hexahydrobenzoic acid can be effectively removed by washing the crude product with a basic aqueous solution, such as sodium carbonate or sodium bicarbonate solution.[2] The acidic hexahydrobenzoic acid reacts with the base to form a water-soluble salt, which is then separated in the aqueous layer.
Q3: What is the final purification step for obtaining high-purity this compound?
A3: After the removal of acidic impurities, the final purification is typically achieved by distillation under reduced pressure (vacuum distillation).
Troubleshooting Guide for this compound Purification
| Problem | Possible Cause | Solution |
| Product is contaminated with hexahydrobenzoic acid after workup. | Incomplete acid-base extraction. | Increase the concentration or volume of the basic wash. Ensure thorough mixing during the extraction process to maximize the reaction between the acid and the base. Perform multiple extractions. |
| Low yield after distillation. | The product may have been lost during the workup, or the reaction conversion was low. | Ensure complete extraction of the product from the aqueous layers back into an organic solvent before distillation. Check the reaction conditions (temperature, catalyst) to optimize conversion. |
| Product is discolored. | Presence of high-boiling point impurities or thermal decomposition during distillation. | Ensure the distillation is performed under a sufficient vacuum to lower the boiling point and prevent thermal degradation. A fractional distillation setup may improve separation from colored impurities. |
Experimental Protocol: Purification of this compound
This protocol outlines the purification of this compound synthesized from hexahydrobenzoic acid.
Materials:
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Crude this compound containing hexahydrobenzoic acid
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Diethyl ether (or another suitable organic solvent)
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10% Sodium carbonate solution
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Separatory funnel
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Distillation apparatus
Procedure:
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Dissolution: Dissolve the crude product in diethyl ether.
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Aqueous Wash: Transfer the ether solution to a separatory funnel and wash repeatedly with a 10% sodium carbonate solution until the aqueous layer remains alkaline. Follow with a wash using saturated sodium bicarbonate solution.
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Separation: Separate the aqueous layer. The unreacted hexahydrobenzoic acid can be recovered by acidifying the aqueous layer with hydrochloric acid, followed by filtration.
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Drying: Dry the ether layer containing the this compound over anhydrous sodium sulfate.
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Solvent Removal: Remove the diethyl ether by rotary evaporation.
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Vacuum Distillation: Distill the residue under reduced pressure to obtain pure this compound.
Visual Guides
Caption: Workflow for the removal of DCU byproduct.
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Dicyclohexyl Ketone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dicyclohexyl ketone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: Grignard reaction, ketonization of hexahydrobenzoic acid, and Swern oxidation of dicyclohexylcarbinol.
Method 1: Grignard Reaction of Cyclohexylmagnesium Bromide with Cyclohexanecarbonyl Chloride
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete formation of Grignard reagent | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use anhydrous ether as the solvent and ensure all glassware is flame-dried to prevent moisture from quenching the reagent. |
| Side reaction: Formation of the tertiary alcohol (tricyclohexylmethanol) | This is a common side reaction when the Grignard reagent attacks the newly formed ketone. To minimize this, maintain a low reaction temperature (-30°C to 0°C) during the addition of the Grignard reagent to the acyl chloride. Add the Grignard reagent solution slowly to the acyl chloride solution to avoid a high local concentration of the Grignard reagent.[1] |
| Side reaction: Wurtz coupling | Dimerization of the Grignard reagent can occur. Slower addition of cyclohexyl bromide during the Grignard reagent formation can sometimes help. |
| Hydrolysis of the Grignard reagent | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Grignard reagent | Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) relative to the cyclohexanecarbonyl chloride. |
| Low reaction temperature or insufficient reaction time | After the addition of the Grignard reagent, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.[2] |
Method 2: Ketonization of Hexahydrobenzoic Acid
Issue 1: Low Conversion of Hexahydrobenzoic Acid
| Possible Cause | Suggested Solution |
| Sub-optimal reaction temperature | The reaction requires high temperatures, typically between 330°C and 450°C. Ensure the reaction mixture is maintained within this range for efficient conversion. |
| Catalyst deactivation | The manganese oxide catalyst can lose activity. While specific regeneration protocols for this reaction are not widely published, thermal regeneration in air is a common method for supported metal oxide catalysts. Ensure the catalyst is of high quality and purity. |
| Insufficient reaction time | Ensure the residence time of the hexahydrobenzoic acid in the presence of the catalyst is sufficient for conversion. |
Issue 2: Poor Selectivity to this compound
| Possible Cause | Suggested Solution |
| Side reactions due to excessively high temperatures | While high temperatures are necessary, exceeding 450°C may lead to undesired side reactions such as cracking or polymerization. Maintain the temperature within the optimal range. |
| Presence of impurities in the starting material | Use purified hexahydrobenzoic acid to avoid side reactions from impurities. |
Method 3: Swern Oxidation of Dicyclohexylcarbinol
Issue 1: Incomplete Oxidation
| Possible Cause | Suggested Solution |
| Insufficient oxidizing agent | Ensure at least 2 equivalents of dimethyl sulfoxide (DMSO) and oxalyl chloride are used relative to the dicyclohexylcarbinol. |
| Reaction temperature too high during activation | The activation of DMSO with oxalyl chloride should be performed at a low temperature, typically -78°C, to form the reactive intermediate. Allowing the temperature to rise prematurely can lead to decomposition of the oxidizing agent.[3] |
| Insufficient reaction time | After the addition of the alcohol and the base (triethylamine), allow the reaction to proceed for a sufficient time at low temperature before warming to room temperature. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Pummerer rearrangement | This can occur if the reaction temperature is not kept low enough. Maintain the temperature at -78°C throughout the addition steps. |
| Formation of methylthiomethyl (MTM) ether | This side product can form at higher temperatures. Strict adherence to low-temperature conditions is crucial. |
| Presence of malodorous byproducts | The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Used glassware can be rinsed with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[4] |
Data Presentation
| Synthetic Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | 60-80 | Versatile, well-established | Formation of tertiary alcohol byproduct, requires anhydrous conditions |
| Ketonization | >90 (reported in patents) | High yielding, potentially scalable | Requires high temperatures, catalyst deactivation can be an issue |
| Swern Oxidation | >90 | Mild conditions, high yield | Malodorous byproduct, requires cryogenic temperatures |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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Magnesium turnings
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Iodine crystal
-
Cyclohexyl bromide
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Anhydrous diethyl ether
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Cyclohexanecarbonyl chloride
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a crystal of iodine. Add a solution of cyclohexyl bromide (1.1 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acyl Chloride: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.
-
Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding it to a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[5]
-
Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Swern Oxidation
Materials:
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Dicyclohexylcarbinol
-
Anhydrous dichloromethane (DCM)
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Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
Procedure:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 eq.) in DCM dropwise. Stir the mixture for 15 minutes at -78°C.
-
Alcohol Addition: Add a solution of dicyclohexylcarbinol (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60°C. Stir the reaction mixture for 30 minutes at -78°C.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -60°C.
-
Workup: After stirring for an additional 10 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: In the Grignard synthesis of this compound, I am observing a significant amount of a higher boiling point byproduct. What is it likely to be and how can I avoid it?
A1: The high boiling point byproduct is most likely the tertiary alcohol, tricyclohexylmethanol, formed from the reaction of the Grignard reagent with the desired this compound product. To minimize its formation, it is crucial to maintain a low reaction temperature (ideally between -30°C and 0°C) during the addition of the Grignard reagent to the cyclohexanecarbonyl chloride. Slow, dropwise addition of the Grignard reagent is also recommended to prevent localized high concentrations.
Q2: My Swern oxidation of dicyclohexylcarbinol is giving a low yield. What are the most common reasons for this?
A2: Low yields in Swern oxidations are often due to a few key factors. Firstly, ensure that all your reagents and solvents are strictly anhydrous, as water will decompose the reactive intermediate. Secondly, the temperature must be maintained at -78°C during the activation of DMSO and the addition of the alcohol. If the temperature rises, the active oxidizing species can decompose. Finally, ensure the correct stoichiometry of reagents is used; typically, an excess of DMSO, oxalyl chloride, and the amine base is required.
Q3: For the ketonization of hexahydrobenzoic acid, what are the signs of catalyst deactivation?
A3: A decrease in the conversion rate of hexahydrobenzoic acid over time under consistent reaction conditions is the primary indicator of catalyst deactivation. This may be observed as a lower yield of this compound and an increase in the amount of unreacted starting material in the product mixture. The deactivation could be due to coking (deposition of carbonaceous material on the catalyst surface) or poisoning by impurities in the feed.
Q4: Can I use a different Grignard reagent, for example, cyclohexylmagnesium chloride, for the synthesis?
A4: Yes, cyclohexylmagnesium chloride can be used in place of the bromide. The reactivity might be slightly different, but it is a viable alternative. The general principles of keeping the reaction conditions anhydrous and at a low temperature to minimize side reactions still apply.
Q5: What is the best method for purifying this compound?
A5: Vacuum distillation is a highly effective method for purifying this compound, as it has a relatively high boiling point. This method is efficient at separating the ketone from lower-boiling impurities and unreacted starting materials, as well as higher-boiling byproducts like the tertiary alcohol from the Grignard reaction. For smaller scales or for removing polar impurities, column chromatography on silica gel can also be employed.
References
Common side products in the synthesis of Dicyclohexyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dicyclohexyl ketone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are the catalytic ketonization of hexahydrobenzoic acid and the reaction of a cyclohexyl carboxylic acid derivative with an organometallic reagent, often mediated by N,N'-dicyclohexylcarbodiimide (DCC).
Q2: What are the typical side products I should be aware of?
A2: The side products depend on the synthetic method used.
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From hexahydrobenzoic acid: The main impurity is unreacted hexahydrobenzoic acid. Small amounts of high-boiling point residues may also be formed.[1][2]
-
Using DCC and an organolithium reagent: The most common side product is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[3][4][5] Additionally, the this compound product can react with the organolithium reagent to form a tertiary alcohol (tricyclohexylmethanol).
Q3: How can I minimize the formation of side products?
A3:
-
Hexahydrobenzoic acid route: Ensuring the reaction goes to completion by optimizing reaction time and temperature (typically 330-450°C) can minimize the amount of unreacted starting material.
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DCC/organolithium route: To minimize tertiary alcohol formation, it is crucial to control the stoichiometry of the organolithium reagent and maintain a low reaction temperature to prevent the ketone from reacting further after it is formed. Slow, controlled addition of the organolithium reagent is recommended.
Q4: How do I remove the common side products?
A4:
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Unreacted hexahydrobenzoic acid: This acidic impurity can be removed by washing the crude product with an aqueous basic solution, such as 10% sodium carbonate.
-
N,N'-dicyclohexylurea (DCU): DCU is often insoluble in many organic solvents and can be removed by filtration. Washing the crude product with solvents like chilled diethyl ether or acetonitrile can also help precipitate and remove DCU.
-
High-boiling residues and tertiary alcohol: These can be separated from the this compound product by fractional distillation under reduced pressure.
Troubleshooting Guides
Problem 1: Low Yield of this compound (Hexahydrobenzoic Acid Route)
Symptoms:
-
A significant amount of unreacted hexahydrobenzoic acid is recovered after workup.
-
The yield of the desired ketone is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range of 330-450°C. - Increase Reaction Time: Allow the reaction to proceed for a longer duration to drive it to completion. - Catalyst Deactivation: Ensure the manganese oxide catalyst is active. Prepare the catalyst according to the specified procedure. |
| Product Loss During Workup | - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous phase after the sodium carbonate wash. - Inefficient Distillation: Use a well-insulated distillation column (e.g., Vigreux) and carefully control the vacuum and temperature to prevent loss of the product. |
Problem 2: Presence of N,N'-Dicyclohexylurea (DCU) in the Final Product (DCC/Organolithium Route)
Symptoms:
-
A white, crystalline solid is present in the purified this compound.
-
NMR or other analytical techniques show peaks corresponding to DCU.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Removal by Filtration | - Use an Appropriate Solvent: Before filtration, suspend the crude product in a solvent in which this compound is soluble but DCU has low solubility (e.g., cold diethyl ether, hexane, or acetonitrile). - Chill the Solution: Cooling the solution before filtration can further decrease the solubility of DCU and improve its removal. - Repeat Washes/Filtration: If DCU persists, repeat the washing and filtration steps. |
| DCU Solubilization During Chromatography | - Choose an Appropriate Eluent System: When using column chromatography, certain eluents like ethyl acetate/hexane mixtures can cause DCU to co-elute with the product. Adding a solvent like chloroform can help in cleanly separating the DCU. |
Problem 3: Formation of a Tertiary Alcohol Side Product (DCC/Organolithium Route)
Symptoms:
-
A higher-boiling point fraction is observed during distillation.
-
Analytical data (e.g., GC-MS, NMR) indicates the presence of tricyclohexylmethanol.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excess Organolithium Reagent | - Precise Stoichiometry: Carefully control the amount of organolithium reagent used. Use no more than the stoichiometric amount required for the reaction. |
| High Reaction Temperature | - Maintain Low Temperature: Perform the addition of the organolithium reagent at a low temperature (e.g., -78°C to 0°C) to control its reactivity and prevent the ketone product from reacting further. |
| Inefficient Mixing | - Slow Addition and Vigorous Stirring: Add the organolithium reagent slowly to the reaction mixture with vigorous stirring to avoid localized high concentrations that can lead to the side reaction. |
| Inefficient Quenching | - Rapid and Cold Quench: Quench the reaction promptly at low temperature with a suitable proton source (e.g., saturated aqueous ammonium chloride) to neutralize the reactive species. |
Experimental Protocols
Synthesis of this compound from Hexahydrobenzoic Acid
This protocol is adapted from a patented procedure.
1. Catalyst Preparation:
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In a flask equipped with a stirrer, thermometer, and reflux condenser, combine manganese carbonate and hexahydrobenzoic acid.
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Heat the mixture under reflux with stirring in a stream of hydrogen.
-
Replace the reflux condenser with a downward condenser and add more hexahydrobenzoic acid.
-
Increase the temperature to distill off water and evolve carbon monoxide.
2. Ketone Synthesis:
-
Introduce superheated steam into the molten catalyst mixture while stirring at 390-395°C.
-
Simultaneously, add hexahydrobenzoic acid dropwise.
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The this compound, along with unreacted acid and water, will distill from the reaction mixture.
3. Workup and Purification:
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Separate the organic layer from the distillate.
-
Dilute the organic layer with ether and wash repeatedly with a 10% sodium carbonate solution until the aqueous layer is alkaline. This removes unreacted hexahydrobenzoic acid.
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Separate the ether layer, dry it, and remove the ether by distillation.
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Purify the crude this compound by fractional distillation under reduced pressure (e.g., 76-78°C at 0.1 mm Hg).
Quantitative Data from a Patented Example:
| Reactant/Product | Amount |
| Hexahydrobenzoic Acid (introduced) | 14,944 g |
| This compound (obtained) | 8,830 g |
| Hexahydrobenzoic Acid (recovered) | 3,065 g |
| Residue | 46 g |
| Yield of this compound | 98.1% (based on consumed acid) |
| Conversion Rate | 83.1% |
Visualizations
Caption: Synthetic routes to this compound and their common side products.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. US3288853A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. AT243245B - Process for the production of this compound and cyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
Preventing byproduct formation in Dicyclohexyl ketone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexyl ketone. The information is designed to help prevent and troubleshoot byproduct formation in common reactions involving this substrate.
Troubleshooting Guides
This section offers solutions to common problems encountered during reactions with this compound.
Synthesis of this compound via Decarboxylative Condensation of Hexahydrobenzoic Acid
Problem: Low yield of this compound and presence of significant impurities.
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion | Incomplete reaction. | Ensure the reaction temperature is maintained between 330-450°C.[1] Use a manganese oxide catalyst dissolved in hexahydrobenzoic acid to improve conversion.[1] |
| Presence of Unreacted Hexahydrobenzoic Acid | Insufficient reaction time or temperature. | Increase the reaction time or elevate the temperature within the recommended range. Monitor the reaction progress by analyzing aliquots. |
| Formation of High-Boiling Point Byproducts | Side reactions at elevated temperatures. | Optimize the reaction temperature to maximize ketone formation while minimizing the formation of high-boiling impurities.[2] Consider a two-stage process where the acid is first absorbed onto the catalyst at a lower temperature before heating to the reaction temperature. |
This protocol is based on a patented industrial process.[1][2]
-
Catalyst Preparation: Dissolve manganous oxide in molten hexahydrobenzoic acid.
-
Reaction: Heat the catalyst mixture to 330-450°C.
-
Addition: Continuously feed hexahydrobenzoic acid into the hot catalyst mixture.
-
Distillation: The this compound formed is continuously distilled off from the reaction mixture.
-
Work-up: The distillate is washed with a sodium carbonate solution to remove unreacted acid, followed by purification via fractional distillation.
Reduction of this compound to Dicyclohexylmethanol
Problem: Incomplete reduction or formation of undesired stereoisomers.
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Reduction (Ketone still present) | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., sodium borohydride). |
| Low reaction temperature. | Ensure the reaction is carried out at an appropriate temperature for the chosen reducing agent. | |
| Formation of Diastereomeric Alcohols | The two faces of the carbonyl group are not equally accessible to the reducing agent. | The ratio of diastereomers is often dependent on the steric hindrance of the ketone and the nature of the reducing agent. For 2-methylcyclohexanone, NaBH4 reduction yields trans-2-methylcyclohexanol as the major product (85%). Consider using a bulkier reducing agent to potentially increase stereoselectivity. |
This protocol is adapted from the reduction of 2-methylcyclohexanone.
-
Dissolution: Dissolve the cyclohexanone derivative in a suitable solvent (e.g., methanol).
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution.
-
Reaction: Allow the reaction to proceed for a specified time.
-
Quenching: Decompose the intermediate borate ester by adding a basic solution (e.g., sodium hydroxide).
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Extraction: Extract the product with an organic solvent (e.g., methylene chloride).
-
Purification: Purify the product by distillation or chromatography.
Grignard Reaction with this compound
Problem: Low yield of the desired tertiary alcohol and formation of byproducts.
| Symptom | Possible Cause | Recommended Solution |
| Low Yield of Tertiary Alcohol | Incomplete reaction. | Use a molar excess of the Grignard reagent. Ensure all reagents and glassware are scrupulously dry, as Grignard reagents react with water. |
| Formation of Dicyclohexylmethanol (Reduction Product) | The Grignard reagent acts as a reducing agent. | This is more common with bulky Grignard reagents. Use a less sterically hindered Grignard reagent if possible. |
| Recovery of this compound (Starting Material) | Enolization of the ketone by the Grignard reagent. | This side reaction is promoted by sterically hindered ketones and Grignard reagents. Use a less hindered Grignard reagent or a different synthetic route. |
-
Preparation of Grignard Reagent: React an alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent.
-
Addition of Ketone: Slowly add a solution of this compound in anhydrous ether to the Grignard reagent.
-
Reaction: Allow the reaction to proceed, with gentle reflux if necessary.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an ether.
-
Purification: Purify the tertiary alcohol by distillation or chromatography.
Aldol Condensation of this compound
Problem: Formation of multiple condensation products or low conversion.
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion | The equilibrium of the aldol addition may not favor the product. | Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate. |
| Formation of Dehydrated Product (α,β-unsaturated ketone) | The initial aldol addition product is unstable and eliminates water. | Conduct the reaction at a lower temperature to favor the formation of the β-hydroxy ketone. |
| Formation of Multiple Products in Crossed Aldol Reactions | Self-condensation of both carbonyl compounds and crossed-condensation are occurring. | To favor a single product, use a non-enolizable aldehyde or ketone as one of the reaction partners. Alternatively, pre-form the enolate of this compound before adding the second carbonyl compound. |
-
Enolate Formation: Add a strong base (e.g., LDA) to a solution of this compound in an anhydrous solvent (e.g., THF) at low temperature (-78°C).
-
Addition of Electrophile: Slowly add the second carbonyl compound to the enolate solution.
-
Reaction: Allow the reaction to proceed at low temperature.
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Purification: Purify the aldol product by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from hexahydrobenzoic acid?
A1: The most common impurities are unreacted hexahydrobenzoic acid and high-boiling point substances formed through side reactions at the high temperatures required for the decarboxylative condensation.
Q2: How can I minimize the formation of the reduction byproduct (dicyclohexylmethanol) during a Grignard reaction with this compound?
A2: The formation of the reduction product is more prevalent with sterically bulky Grignard reagents. To minimize this, use a less sterically hindered Grignard reagent. For example, methylmagnesium bromide is less likely to act as a reducing agent than tert-butylmagnesium bromide.
Q3: In the reduction of this compound, what determines the ratio of the diastereomeric dicyclohexylmethanol products?
A3: The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. The hydride can attack from either face of the ketone, leading to two different diastereomers. For hindered ketones like this compound, the approach of the hydride will be directed to the less sterically hindered face. The choice of a bulkier or less bulky reducing agent can influence this ratio.
Q4: Can this compound undergo self-condensation in an aldol reaction?
A4: Yes, this compound has α-hydrogens and can undergo self-condensation in the presence of a base to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. To control this, especially in crossed aldol reactions, it is advisable to use a method that allows for the controlled formation of the desired product, such as the quantitative formation of the enolate with a strong base like LDA before the addition of the electrophile.
Q5: What is the best way to purify this compound from a reaction mixture?
A5: The purification method depends on the nature of the impurities. If the main impurity is unreacted hexahydrobenzoic acid, a wash with an aqueous base (e.g., sodium carbonate solution) will remove the acidic starting material. For separating this compound from other neutral organic byproducts, fractional distillation under reduced pressure is often effective. Column chromatography can also be used for high-purity applications.
Data Presentation
Table 1: Byproduct Profile in the Synthesis of this compound from Hexahydrobenzoic Acid
| Product/Byproduct | Typical Amount | Notes |
| This compound | High Yield (e.g., ~98%) | The yield is highly dependent on reaction conditions. |
| Unreacted Hexahydrobenzoic Acid | Variable (e.g., ~1%) | Can be removed by a basic wash. |
| High-Boiling Point Substances | Minor (e.g., <1%) | Formation is favored at higher temperatures. |
Table 2: Product Distribution in the Reduction of a Substituted Cyclohexanone
Data for the reduction of 2-methylcyclohexanone with NaBH₄
| Product | Percentage of Product Mixture |
| trans-2-Methylcyclohexanol | 85% |
| cis-2-Methylcyclohexanol | 15% |
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in the Reduction of Dicyclohexyl Ketone
Welcome to the technical support center for the reduction of dicyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dicyclohexylcarbinol. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reduction of this compound with sodium borohydride (NaBH₄) resulted in a low yield. What are the common causes?
A1: Low yields in the sodium borohydride reduction of this compound can stem from several factors. Here's a systematic approach to troubleshooting the issue:
-
Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture.[1] Using old or improperly stored NaBH₄ can significantly decrease its reactivity, leading to incomplete conversion. Always use freshly opened or properly stored reagent.
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Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature or below, the reaction with a sterically hindered ketone like this compound may be slow.[2] Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side reactions.
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Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used. The solvent can participate in the reaction by protonating the intermediate alkoxide.[3] Ensure the solvent is of appropriate purity and is used in sufficient quantity to dissolve the ketone.
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Incomplete Quenching and Work-up: The borate esters formed during the reaction need to be hydrolyzed to liberate the alcohol product.[4] An incomplete quench (e.g., with water or dilute acid) can result in the loss of product during extraction. Ensure the pH is adjusted appropriately to decompose all borate complexes.
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Product Isolation: Dicyclohexylcarbinol has some solubility in water.[4] During the aqueous work-up, product can be lost to the aqueous phase. Performing multiple extractions with an organic solvent can help maximize the recovery of the product.
Q2: I am considering using lithium aluminum hydride (LiAlH₄) for the reduction. What are the advantages and potential pitfalls?
A2: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will readily reduce this compound.
-
Advantages: Due to its high reactivity, LiAlH₄ can often achieve complete reduction in a shorter time and may be more effective for sterically hindered ketones.
-
Potential Pitfalls:
-
High Reactivity and Safety: LiAlH₄ reacts violently with protic solvents, including water and alcohols. The reaction must be carried out in a dry aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon). Extreme caution must be exercised during the work-up, which involves the slow and careful addition of water and/or aqueous base to quench the excess reagent.
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Work-up Procedure: The aluminum salts formed during the work-up can sometimes form gelatinous precipitates that make product isolation difficult. Following a well-established work-up procedure, such as the Fieser work-up, is crucial for obtaining a good yield.
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Q3: Can catalytic hydrogenation be used for this reduction, and what are the typical conditions?
A3: Yes, catalytic hydrogenation is a viable method for the reduction of this compound.
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Catalyst: Raney Nickel is a commonly used catalyst for the hydrogenation of ketones. Other noble metal catalysts like platinum or palladium on carbon can also be employed.
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Reaction Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. The pressure and temperature can be varied to optimize the reaction rate and yield. For instance, hydrogen pressures can range from atmospheric to several hundred psi, and temperatures can be elevated to increase the reaction rate.
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Advantages: Catalytic hydrogenation is often a cleaner reaction with simpler work-up procedures compared to metal hydride reductions, as the catalyst can be removed by filtration.
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Potential Issues: Catalyst poisoning can be a concern if the substrate or solvent contains impurities. The activity of the catalyst can also vary, impacting the reaction time and efficiency.
Q4: I have unreacted this compound remaining in my product mixture. How can I improve the conversion?
A4: The presence of unreacted starting material is a clear indication of an incomplete reaction. To improve conversion:
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Increase Molar Excess of Reducing Agent: For NaBH₄ or LiAlH₄ reductions, increasing the molar equivalents of the hydride reagent can help drive the reaction to completion. However, be mindful that a large excess of LiAlH₄ will require a more cautious quenching procedure.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
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Increase Reaction Temperature: For sluggish reactions, gently increasing the temperature can enhance the reaction rate. This should be done cautiously and with careful monitoring to avoid side reactions. For catalytic hydrogenation, increasing the temperature and/or hydrogen pressure can improve conversion.
Q5: Are there any common side products I should be aware of?
A5: The reduction of this compound to dicyclohexylcarbinol is generally a clean reaction. However, potential side products can arise from:
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Impurities in the Starting Material: Ensure the purity of your this compound, as impurities may lead to the formation of unexpected byproducts.
-
Solvent Participation: In some cases, particularly with more reactive reducing agents, the solvent can participate in side reactions. Using high-purity, dry solvents is recommended, especially for LiAlH₄ reductions.
-
Incomplete Reduction: While not a side product, the presence of unreacted starting material is the most common impurity.
To identify any potential side products, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be very useful for separating and identifying the components of your reaction mixture.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the reduction of this compound to dicyclohexylcarbinol using different methods. Please note that yields can vary depending on the specific experimental setup and scale.
| Reducing Agent/Method | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temp. | Not Specified | ~88% |
| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether/THF | 0 °C to Room Temp. | 1-4 hours | Generally High (>90%) |
| Catalytic Hydrogenation (Raney Ni) | Ethanol/Methanol | 50-150 °C | 2-8 hours | High (>95%) |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Method 1: Reduction of this compound with Sodium Borohydride
This protocol is a general procedure and may require optimization.
Materials:
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This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
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Deionized water
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
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Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
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Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~2-3 with dilute hydrochloric acid to hydrolyze the borate esters.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dicyclohexylcarbinol.
-
The product can be further purified by recrystallization or distillation if necessary.
Method 2: Reduction of this compound with Lithium Aluminum Hydride
! CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC (typically complete within 1-2 hours).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Work-up (Fieser Method): Cautiously and slowly add the following reagents sequentially while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid salts and wash them thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield dicyclohexylcarbinol.
Method 3: Catalytic Hydrogenation of this compound with Raney Nickel
! CAUTION: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Hydrogen gas is flammable and explosive.
Materials:
-
This compound
-
Raney Nickel (as a slurry)
-
Ethanol or Methanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
In the vessel of a hydrogenation apparatus, place a solution of this compound (1.0 eq) in ethanol or methanol.
-
Carefully add the Raney Nickel slurry (typically 5-10% by weight of the ketone).
-
Seal the apparatus and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring or shaking.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain dicyclohexylcarbinol.
Visualizations
Below are diagrams illustrating the reaction pathway and a logical troubleshooting workflow.
Caption: General reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for low yield in this compound reduction.
References
Dicyclohexyl Ketone Technical Support Center: Stability, Storage, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of dicyclohexyl ketone, alongside comprehensive troubleshooting guides for common experimental challenges. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a stable compound under normal laboratory conditions.[1][2] To ensure its longevity and prevent degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration or storing below +30°C.[3][4]
Q2: What are the visual signs of this compound degradation?
A2: Pure this compound is typically a colorless to pale yellow liquid or oil. A significant change in color, such as darkening or the formation of precipitates, may indicate degradation or contamination. If you observe such changes, it is advisable to purify the ketone before use.
Q3: What substances are incompatible with this compound?
A3: this compound should be kept away from strong oxidizing agents, as these can cause a reaction.
Q4: Is this compound stable under acidic or basic conditions?
A4: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to side reactions. For instance, strong bases can promote self-condensation (an aldol reaction), although this is generally slow for sterically hindered ketones like this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Appearance | Colorless to pale yellow liquid or oil | |
| Melting Point | 57°C | |
| Boiling Point | 138°C / 13 mmHg | |
| Density | 0.986 g/mL at 25°C | |
| Solubility | Slightly soluble in chloroform and methanol. Sparingly soluble in water. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Guide 1: Grignard Reactions
Issue: Low yield of the desired alcohol when reacting this compound with a Grignard reagent.
This is a common issue, often stemming from the sterically hindered nature of this compound and the sensitivity of Grignard reagents.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Grignard reactions.
Possible Causes and Solutions:
-
Poor Quality of Grignard Reagent:
-
Cause: Grignard reagents are highly sensitive to moisture and air.
-
Solution: Use freshly prepared Grignard reagent or a recently purchased, properly stored commercial solution. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of the starting material after workup. This is more likely with sterically hindered ketones.
-
Solution: Perform the reaction at a lower temperature to favor the nucleophilic addition over deprotonation.
-
-
Reduction: The Grignard reagent can reduce the ketone to the corresponding secondary alcohol, dicyclohexylmethanol. This is more prevalent with bulky Grignard reagents.
-
Solution: While less common with simple Grignard reagents, ensuring a clean and reactive reagent can minimize this side reaction.
-
-
-
Incomplete Reaction:
-
Cause: The steric hindrance of this compound can slow down the reaction rate.
-
Solution: Increase the reaction time or consider a modest increase in temperature, while monitoring for side product formation. Ensure efficient stirring.
-
Guide 2: Wittig Reactions
Issue: Low or no yield of the desired alkene when reacting this compound with a Wittig reagent.
The reactivity of the Wittig reagent and the steric hindrance of the ketone are critical factors for a successful reaction.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Wittig reactions.
Possible Causes and Solutions:
-
Low Reactivity of the Wittig Reagent:
-
Cause: Stabilized ylides (e.g., those with an adjacent ester or ketone group) are generally less reactive and may fail to react with sterically hindered ketones like this compound.
-
Solution: Use a more reactive, unstabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt). These are typically generated in situ using a strong base like n-butyllithium or sodium hydride.
-
-
Steric Hindrance:
-
Cause: The two bulky cyclohexyl groups can impede the approach of the Wittig reagent to the carbonyl carbon.
-
Solution: For particularly challenging cases, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion and is often more successful with hindered ketones.
-
-
Reaction Conditions:
-
Cause: Inadequate temperature or reaction time.
-
Solution: The reaction may require prolonged heating (reflux) to proceed to completion. Ensure all reagents and solvents are anhydrous, as ylides are strong bases and will be quenched by water.
-
Guide 3: Aldol Condensation
Issue: Low yield of the desired β-hydroxy ketone or α,β-unsaturated ketone in an aldol reaction involving this compound.
Self-condensation of ketones is often less favorable than that of aldehydes, and steric hindrance can play a significant role.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in aldol reactions.
Possible Causes and Solutions:
-
Unfavorable Equilibrium:
-
Cause: The self-aldol addition of ketones is often thermodynamically unfavorable, and the equilibrium lies towards the starting materials.
-
Solution: To favor product formation, the reaction can be driven to completion by removing the water produced during the condensation step (e.g., using a Dean-Stark apparatus). Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate before adding the electrophile can improve yields.
-
-
Steric Hindrance:
-
Cause: The bulky cyclohexyl groups can hinder both the formation of the enolate and the subsequent nucleophilic attack.
-
Solution: In a crossed aldol reaction, use this compound to form the enolate and react it with a less hindered, more reactive aldehyde as the electrophile.
-
-
Self-Condensation of the Wrong Partner in a Crossed Aldol Reaction:
-
Cause: If both carbonyl compounds can form enolates, a mixture of products will be obtained.
-
Solution: To achieve a selective crossed aldol condensation, one partner should ideally be non-enolizable (e.g., benzaldehyde). Alternatively, pre-form the enolate of this compound with a strong base like LDA before adding the second carbonyl compound.
-
Experimental Protocols
Protocol 1: Reduction of this compound to Dicyclohexylmethanol using Sodium Borohydride
This protocol details a standard procedure for the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the flask in an ice bath and cautiously add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~2 with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude dicyclohexylmethanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Reaction Monitoring by TLC:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: this compound and dicyclohexylmethanol are not strongly UV-active. Use a potassium permanganate (KMnO₄) stain or an iodine chamber for visualization. The ketone will have a higher Rf value than the more polar alcohol product.
References
Dicyclohexyl Ketone Waste Management: A Technical Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dicyclohexyl ketone waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound may cause irritation to the skin and eyes.[1] It is crucial to avoid inhalation of its vapors and to prevent ingestion.[1] When heated to decomposition, it can emit acrid and irritating fumes.[2] It is also classified as a combustible liquid.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A2: At a minimum, personnel should wear a laboratory coat, chemical-resistant gloves (e.g., butyl rubber or specialized ketone-resistant gloves), and safety glasses with side shields or chemical splash goggles.[4] For larger volumes or in situations with inadequate ventilation, a face shield and a NIOSH-approved respirator with organic vapor cartridges are recommended.
Q3: How should I store this compound waste before disposal?
A3: this compound waste must be collected in a clearly labeled, sealed, and chemically compatible container. The container should be marked with the words "Hazardous Waste" and the full chemical name. Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area with secondary containment to prevent spills.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. This compound waste should never be disposed of down the drain or in regular trash. It must be managed as hazardous chemical waste according to local, state, and federal regulations.
Q5: What should I do in case of a this compound spill?
A5: For a minor spill, ensure the area is well-ventilated and wear appropriate PPE. Contain the spill using an inert absorbent material like sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water. For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.
Q6: Who is responsible for the final disposal of the waste?
A6: The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. Contact your institution's EHS office to arrange for collection and disposal.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Mild skin or eye irritation after handling waste. | Inadequate PPE or accidental contact. | Move to a source of fresh air. For skin contact, wash the affected area with soap and water. For eye contact, flush with water for at least 15 minutes. Seek medical attention if irritation persists. Review handling procedures and PPE usage. |
| Faint sweet or fruity odor detected in the lab. | Improperly sealed waste container or a small, undetected spill. | Immediately check that all waste containers are tightly sealed. Inspect the work area, benchtops, and storage areas for any signs of a spill. If a spill is found, follow the appropriate spill cleanup protocol. Ensure work is being conducted in a well-ventilated area or chemical fume hood. |
| Waste container shows signs of degradation (e.g., swelling, discoloration). | The container material is not compatible with this compound. | Ketones can be incompatible with certain plastics. Carefully transfer the waste to a new, compatible container (e.g., glass or a different type of chemically resistant plastic). Consult a chemical compatibility chart or your EHS office for appropriate container materials. |
| Unsure if waste can be mixed with another solvent waste stream. | Chemical incompatibility leading to hazardous reactions. | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Ketones are incompatible with strong oxidizing agents, bases, and other reactive chemicals. Segregating waste streams is the safest practice. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Reference(s) |
| CAS Number | 119-60-8 | |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 266.4°C at 760 mmHg; 138°C at 13 mmHg | |
| Density | 0.986 g/mL at 25°C | |
| Solubility | Sparingly soluble in water | |
| Storage Class | 10 - Combustible liquids |
Experimental Protocols
Protocol 1: this compound Waste Collection and Storage
-
Designate a Waste Container : Select a chemically compatible container with a tightly sealing lid. Glass or specific solvent-resistant plastic containers are appropriate. Ensure the container is in good condition, free from cracks or leaks.
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write "this compound Waste" and list any other components of the waste stream with their approximate percentages.
-
Waste Accumulation : In a well-ventilated chemical fume hood, carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Sealing and Storage : Securely cap the container immediately after adding waste. Store the container in a designated satellite accumulation area that has secondary containment. The storage area should be cool, dry, and away from incompatible chemicals.
-
Disposal Request : Once the container is full or waste is no longer being generated, submit a request for pickup to your institution's EHS office or hazardous waste contractor.
Protocol 2: Minor Spill Cleanup Procedure (<1 Liter)
-
Alert and Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height. If outside a hood, open windows if possible without spreading vapors to other labs.
-
Don PPE : Put on the appropriate personal protective equipment, including chemical splash goggles, a lab coat, and double gloves (butyl rubber or other ketone-resistant gloves).
-
Contain Spill : Create a dike around the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Start from the outside and work inward.
-
Absorb Spill : Gently apply the absorbent material over the entire spill, allowing it to fully absorb the liquid.
-
Collect Waste : Using spark-proof tools (e.g., plastic scoop), carefully collect the contaminated absorbent material. Place the material into a heavy-duty plastic bag or a designated waste container.
-
Decontaminate : Wipe down the spill surface with soap and water. Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container with the absorbed spill material.
-
Package and Label : Seal the waste container/bag, and label it as "Hazardous Waste: this compound Spill Debris."
-
Final Disposal : Arrange for disposal through your institution's EHS office.
-
Restock : Replace any used items in your laboratory's spill kit.
Visualizations
Caption: Workflow for the handling and disposal of this compound waste.
Caption: Decision workflow for responding to a this compound spill.
References
Technical Support Center: Pilot Plant Production of Dicyclohexyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of dicyclohexyl ketone synthesis for pilot plant production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound at a pilot plant scale.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction conditions by incrementally increasing reaction time and/or temperature while monitoring reaction progress by GC analysis. For the ketonization of hexahydrobenzoic acid, temperatures between 330°C and 450°C are typically required.[1] |
| Catalyst deactivation: Contamination or degradation of the catalyst. | Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. For manganese oxide catalysts, ensure it is fully dissolved in the hexahydrobenzoic acid before proceeding.[1] | |
| Side reactions: Formation of byproducts such as dicyclohexylcarbinol in Grignard synthesis or oligomeric species. | For Grignard reactions, control the addition rate of the Grignard reagent to the cyclohexanecarbonyl chloride solution and maintain a low reaction temperature to minimize the formation of the tertiary alcohol. | |
| Product Contamination/ Impurities | Presence of unreacted starting materials: Incomplete conversion of cyclohexanecarboxylic acid or cyclohexylmagnesium bromide. | Increase reaction time or temperature as described above. For Grignard synthesis, ensure a slight excess of the Grignard reagent is used. |
| Formation of N,N'-dicyclohexylurea (DCU): If DCC is used as an activating agent in organometallic synthesis, the DCU byproduct can be difficult to remove.[2] | DCU can be removed by filtration if it precipitates out of the reaction mixture. Alternatively, specific purification methods such as sublimation may be required.[3] | |
| Formation of Wurtz coupling products (dicyclohexyl): A common side reaction in Grignard synthesis. | Employing a continuous production process for the Grignard reagent can improve selectivity and reduce Wurtz coupling.[4] | |
| Difficult Product Isolation/Purification | High boiling point of this compound: Makes distillation challenging. | Vacuum distillation is the recommended method for purifying this compound due to its high boiling point (138 °C/13 mmHg). |
| Formation of an azeotrope with byproducts: Can make separation by distillation difficult. | Employ fractional distillation under reduced pressure. If azeotrope formation is significant, consider alternative purification methods like column chromatography for smaller scales, though this may be less practical for pilot plant production. | |
| Safety Concerns | Exothermic reaction: The Grignard reaction and the ketonization of carboxylic acids can be highly exothermic. | Ensure the pilot plant reactor is equipped with an adequate cooling system to manage the heat generated. For Grignard reactions, the slow, controlled addition of reagents is crucial. |
| Handling of hazardous materials: Organometallic reagents like Grignard reagents are highly reactive and pyrophoric. | All manipulations involving organometallic reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including fire-resistant clothing, should be worn. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for scaling up this compound synthesis?
The two most prevalent methods for pilot plant scale synthesis are:
-
Ketonization of Hexahydrobenzoic Acid: This method involves the catalytic decarboxylative coupling of two molecules of hexahydrobenzoic acid. A common catalyst is manganous oxide dissolved in hexahydrobenzoic acid. This method is advantageous for its use of a relatively stable starting material.
-
Grignard Reaction: This involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with a cyclohexanecarbonyl derivative, such as cyclohexanecarbonyl chloride. This method offers a direct route but requires careful handling of highly reactive Grignard reagents.
2. What are the critical process parameters to monitor during the ketonization of hexahydrobenzoic acid?
Key parameters to monitor and control are:
-
Temperature: The reaction is typically carried out at high temperatures, ranging from 330°C to 450°C. Precise temperature control is crucial for maximizing yield and minimizing side reactions.
-
Catalyst Concentration: The molar ratio of the acid to the metal in the catalyst preparation is important. For manganous oxide, a molar ratio of about 1.9:1 (acid to metal) has been reported to be effective.
-
Removal of Water: Water is a byproduct of the reaction and should be continuously removed to drive the equilibrium towards product formation.
3. How can I minimize the formation of the tertiary alcohol byproduct in the Grignard synthesis of this compound?
The formation of dicyclohexylcarbinol occurs when the initially formed ketone reacts with another equivalent of the Grignard reagent. To minimize this:
-
Control Stoichiometry: Use a slight excess of the Grignard reagent, but avoid a large excess.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0°C to -10°C) to slow down the rate of the second addition.
-
Reverse Addition: Add the Grignard reagent slowly to the solution of cyclohexanecarbonyl chloride. This ensures that the Grignard reagent is the limiting reagent at any given time, reducing the chance of it reacting with the product ketone.
4. What are the recommended purification methods for this compound at the pilot plant scale?
Given its high boiling point, vacuum distillation is the most suitable method for purifying this compound on a larger scale. It allows for distillation at a lower temperature, preventing thermal degradation of the product.
5. What safety precautions should be taken when handling the reagents for this compound synthesis?
-
Hexahydrobenzoic Acid: While relatively stable, it is a carboxylic acid and can cause skin and eye irritation. Standard laboratory PPE (gloves, goggles, lab coat) should be worn.
-
Grignard Reagents (e.g., Cyclohexylmagnesium Bromide): These are highly reactive, flammable, and pyrophoric (can ignite spontaneously in air). They must be handled under a dry, inert atmosphere (nitrogen or argon). All glassware and solvents must be scrupulously dried.
-
Manganese Oxide: Can be harmful if inhaled or ingested. Use in a well-ventilated area and wear a dust mask.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood or a designated reactor bay with appropriate safety features. An emergency shower and eyewash station should be readily accessible.
Experimental Protocols
Ketonization of Hexahydrobenzoic Acid
This protocol is based on a method described for commercial-scale production.
Materials:
-
Hexahydrobenzoic acid
-
Manganous oxide
-
Magnesium oxide (optional)
Equipment:
-
Pilot plant reactor with overhead stirrer, condenser, and collection vessel
-
Heating mantle or jacketed vessel for high-temperature control
-
Vacuum source for distillation
Procedure:
-
Catalyst Preparation:
-
In the reactor, dissolve a major amount of manganous oxide and a minor amount of magnesium oxide in molten hexahydrobenzoic acid. The molar ratio of acid to metal should be approximately 1.9:1.
-
Heat the mixture to facilitate dissolution.
-
-
Reaction:
-
Heat the catalyst mixture to the reaction temperature, typically between 330°C and 450°C.
-
Slowly feed additional molten hexahydrobenzoic acid into the reactor while maintaining the temperature.
-
Continuously remove the formed this compound and water by distillation.
-
-
Purification:
-
The collected distillate will contain this compound and unreacted hexahydrobenzoic acid.
-
Separate the organic layer from the aqueous layer.
-
Purify the this compound by fractional vacuum distillation.
-
Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclohexanecarbonyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Pilot plant reactor equipped with a dropping funnel, condenser, and mechanical stirrer, all flame-dried and assembled under an inert atmosphere.
-
Cooling system for the reactor.
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in the reactor under an inert atmosphere.
-
Add a small amount of a solution of cyclohexyl bromide in anhydrous ether/THF to initiate the reaction (a crystal of iodine can be used as an initiator).
-
Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction:
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of cyclohexanecarbonyl chloride in anhydrous ether/THF via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Process Flow Diagrams
Caption: Workflow for this compound Synthesis via Ketonization.
Caption: Workflow for this compound Synthesis via Grignard Reaction.
References
- 1. US3288853A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 119-60-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
Technical Support Center: Dicyclohexyl Ketone Impurity Analysis by GC-MS
Welcome to the technical support center for the identification of impurities in dicyclohexyl ketone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources, primarily related to its synthesis and storage:
-
Unreacted Starting Materials: A common method for synthesizing this compound is through the ketonization of hexahydrobenzoic acid. Therefore, residual hexahydrobenzoic acid can be a potential impurity.[1]
-
Self-Condensation Products: this compound can undergo self-condensation reactions (an aldol condensation), particularly in the presence of acidic or basic catalysts, leading to the formation of dimers and trimers.[2]
-
Oxidation Products: Over time, or in the presence of oxidizing agents, this compound can oxidize. This can lead to the formation of various oxygenated species, including dicarboxylic acids through ring-opening reactions.
-
Solvent and Reagent Residues: Residual solvents or reagents used during the synthesis and purification process can also be present as impurities.
Q2: What is a suitable GC-MS method for the analysis of this compound and its impurities?
Q3: I am observing significant peak tailing for the this compound peak. What are the common causes and solutions?
A3: Peak tailing for polar compounds like ketones is a common issue in GC-MS analysis. The primary causes are typically related to active sites within the GC system that can interact with the analyte.
-
Active Sites in the Inlet: Silanol groups on the glass liner or metal surfaces in the injector can cause peak tailing.
-
Solution: Use a deactivated inlet liner and ensure the liner is replaced regularly.[4]
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.
-
Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes.
-
Solution: Ensure a clean, 90-degree cut of the column and install it according to the manufacturer's instructions for your specific GC model.[4]
-
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors:
-
Contaminated Carrier Gas: Impurities in the helium or other carrier gas can lead to a high baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
-
Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be old or damaged and require replacement.
-
-
Contamination in the GC System: Contamination in the injector or detector can also contribute to a noisy baseline.
-
Solution: Clean the injector and the ion source of the mass spectrometer.
-
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of this compound.
Guide 1: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Steps |
| Syringe Issue | 1. Check if the syringe is properly installed in the autosampler. 2. Manually inspect the syringe for blockage or damage. 3. Replace the syringe if necessary. |
| Injection Problem | 1. Verify that the sample vial contains an adequate amount of sample. 2. Ensure the correct injection volume is set in the method. |
| GC System Leak | 1. Perform a leak check of the injector, column fittings, and gas lines. 2. Tighten or replace any leaking fittings. |
| Column Breakage | 1. Visually inspect the column for breaks, especially near the injector and detector. 2. Replace the column if it is broken. |
| Detector Issue | 1. Confirm that the mass spectrometer is properly tuned and the detector is on. 2. Check for any error messages on the mass spectrometer. |
Guide 2: Poor Peak Shape (Fronting or Tailing)
| Potential Cause | Troubleshooting Steps |
| Column Overload (Fronting) | 1. Dilute the sample and reinject. 2. Decrease the injection volume. |
| Active Sites in System (Tailing) | 1. Replace the inlet liner with a new, deactivated liner. 2. Trim the front end of the GC column (10-20 cm). 3. Condition the column according to the manufacturer's instructions. |
| Inappropriate Inlet Temperature | 1. Ensure the inlet temperature is sufficient to vaporize the sample completely but not so high as to cause degradation. A starting point is often 250 °C. |
| Poor Column Installation | 1. Re-install the column, ensuring a clean cut and correct insertion depth into the injector and detector. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Fragments (m/z) |
| Hexahydrobenzoic Acid | Unreacted Starting Material | C₇H₁₂O₂ | 128.17 | 128, 111, 83, 55, 41 |
| This compound Dimer (Aldol Adduct) | Self-Condensation | C₂₆H₄₂O₂ | 386.61 | 386, 368, 289, 193, 111, 83 |
| This compound Dimer (Enone) | Self-Condensation (Dehydration) | C₂₆H₄₀O | 368.60 | 368, 285, 192, 111, 83 |
| Adipic Acid | Oxidation | C₆H₁₀O₄ | 146.14 | 146, 128, 100, 82, 55, 45 |
Note: The mass fragments for the dimer and oxidation products are predicted based on typical fragmentation patterns and may vary.
Table 2: this compound Reference Data
| Parameter | Value |
| Chemical Name | Dicyclohexylmethanone |
| CAS Number | 119-60-8 |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.32 g/mol |
| Key Mass Fragments (m/z) | 194, 111, 83, 67, 55, 41 |
Experimental Protocols
Proposed GC-MS Method for this compound Impurity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or hexane (GC grade).
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library).
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent normalization). For more accurate quantification, a calibrated method with internal or external standards should be developed.
Visualizations
Caption: Workflow for GC-MS analysis of impurities in this compound.
Caption: A logical troubleshooting guide for common GC-MS issues.
References
Technical Support Center: Dicyclohexyl Ketone Solvent Applications
Welcome to the technical support center for dicyclohexyl ketone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving this compound as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a predominantly nonpolar, aprotic solvent. Due to its two large cyclohexyl groups, it readily dissolves nonpolar and moderately polar organic compounds. Following the principle of "like dissolves like," its miscibility with polar solvents is limited. It is sparingly soluble in water.
Q2: I am observing that my reagent is not dissolving in this compound. What are the likely reasons?
A2: Solubility issues in this compound typically arise when the reagent is highly polar or ionic. The nonpolar nature of this compound means it cannot effectively solvate and stabilize charged species or molecules with strong, localized dipoles. Common reagents that may exhibit poor solubility include:
-
Ionic Compounds: Salts, inorganic bases, and catalysts often have very low solubility.
-
Highly Polar Organic Reagents: Molecules with multiple hydrogen-bonding groups (e.g., polyols, amino acids) or strong dipoles may be difficult to dissolve.
-
Some Organometallic Reagents: While some organometallic compounds are soluble in nonpolar solvents, highly polar or aggregated organometallics might present challenges.
Q3: Can I use this compound for Grignard or organolithium reactions?
A3: While this compound is an aprotic solvent, which is a requirement for Grignard and organolithium reagents, solvents like diethyl ether or tetrahydrofuran (THF) are more commonly used.[1][2] The bulky nature of this compound might affect the solubility and reactivity of these sensitive reagents. If you are experiencing issues with reagent solubility for these reactions, consider using a co-solvent like THF.
Troubleshooting Guides
Issue 1: Poor Solubility of a Polar Organic Reagent
If your polar organic reagent is not dissolving sufficiently in this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reagent solubility.
Experimental Protocols
-
Method 1: Temperature Adjustment
-
Place the this compound and the insoluble reagent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Gently heat the mixture using a water or oil bath while stirring.
-
Incrementally increase the temperature, monitoring for dissolution.
-
Caution: Do not exceed the decomposition temperature of your reagent. It is advisable to perform a preliminary thermal stability test on a small sample.
-
-
Method 2: Co-Solvent System
-
To your mixture of this compound and the reagent, add a small amount (e.g., 5-10% v/v) of a miscible, more polar aprotic co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Stir the mixture at room temperature and observe for any improvement in solubility.
-
If necessary, gradually increase the proportion of the co-solvent until the reagent dissolves.
-
Note: The addition of a co-solvent will alter the overall polarity of the solvent system, which may influence reaction kinetics and product formation.
Co-Solvent Miscibility Data
Co-Solvent Polarity Miscibility with Nonpolar Solvents Tetrahydrofuran (THF) Moderately Polar Good 1,4-Dioxane Moderately Polar Good Dichloromethane (DCM) Moderately Polar Good -
-
Method 3: Sonication
-
Place the vessel containing the this compound and the reagent in an ultrasonic bath.
-
Turn on the sonicator. The high-frequency sound waves can help to break down agglomerates and enhance dissolution.[1][3][4]
-
Sonicate in short bursts to avoid excessive heating of the solvent, unless heating is also desired.
-
Monitor the mixture periodically until the reagent is fully dissolved.
-
Issue 2: Insolubility of an Ionic Compound (e.g., Catalyst, Salt)
Ionic compounds are generally insoluble in nonpolar solvents like this compound because the solvent molecules cannot effectively solvate the charged ions.
Troubleshooting Strategies
Caption: Strategies for dissolving ionic compounds.
Experimental Protocols
-
Method 1: Phase-Transfer Catalysis
-
For reactions involving an ionic reagent, consider the use of a phase-transfer catalyst (PTC).
-
Add a catalytic amount (typically 1-5 mol%) of a suitable PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, to the reaction mixture.
-
The PTC will form a complex with the cation of the ionic compound, and the resulting ion pair will be soluble in the this compound, allowing the anion to participate in the reaction.
-
-
Method 2: Modifying the Ionic Compound
-
If possible, replace the counter-ion of your ionic compound with a larger, more lipophilic (less polar) one. For example, replacing a chloride anion with a hexafluorophosphate or tetrafluoroborate anion can sometimes improve solubility in less polar organic solvents.
-
This approach requires chemical modification of the reagent and may not always be feasible.
-
Quantitative Data Summary
| Reagent Type | Polarity | Expected Solubility in this compound |
| Nonpolar Organics (e.g., alkanes, arenes) | Nonpolar | High |
| Moderately Polar Organics (e.g., ethers, esters) | Moderately Polar | Good to Moderate |
| Highly Polar Organics (e.g., alcohols, amines) | Polar | Low to Moderate |
| Ionic Compounds (e.g., salts, inorganic catalysts) | Ionic | Very Low to Insoluble |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Variable | Moderate to Low (Highly dependent on structure) |
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Dicyclohexyl Ketone Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing reaction thermodynamics during the large-scale synthesis of dicyclohexyl ketone. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to ensure safe and efficient synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on thermal management.
Problem 1: Rapid, Uncontrolled Temperature Increase
-
Symptoms: A sudden spike in reactor temperature, exceeding the target range, and potentially leading to increased pressure.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inadequate Cooling | - Verify that the cooling system is functioning at full capacity. - Ensure the heat transfer fluid is at the correct temperature and flow rate. - For highly exothermic processes, consider upgrading to a more efficient cooling system.[1] |
| Reagent Addition Rate Too High | - Immediately stop the addition of the limiting reagent. - Once the temperature is under control, resume addition at a significantly reduced rate. |
| Poor Mixing | - Check the agitator for proper function and speed. - Ensure the formation of a vortex for efficient heat distribution. Inefficient stirring can lead to localized hot spots. |
| Incorrect Reagent Concentration | - Verify the concentration of all starting materials. Higher than expected concentrations can lead to a more vigorous reaction. |
Problem 2: Reaction Fails to Initiate or Stalls
-
Symptoms: The reaction temperature does not increase as expected upon reagent addition, or the reaction stops before completion.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Low Reaction Temperature | - For endothermic or high-temperature processes, ensure the heating system is accurately calibrated and providing sufficient energy.[2] - Gradually increase the temperature to the recommended range for the specific synthesis method. |
| Impure Reagents | - Use reagents of the highest possible purity. Impurities can inhibit the reaction. - Ensure all reagents and solvents are dry, as water can quench certain catalysts and reagents. |
| Catalyst Inactivity | - Use a fresh batch of catalyst. - Ensure the catalyst is handled under the appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts). |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and their thermal characteristics?
A1: The most common industrial synthesis of this compound involves the high-temperature ketonization of hexahydrobenzoic acid (cyclohexanecarboxylic acid) in the presence of a metal oxide catalyst, such as manganous oxide.[2][3] This reaction is typically endothermic, requiring temperatures between 330°C and 450°C to proceed at a reasonable rate.[2] While the main reaction requires heat input, poor temperature control can lead to side reactions that may be exothermic.
Other potential synthesis routes, such as Grignard reactions (e.g., cyclohexylmagnesium bromide with cyclohexanecarbonyl chloride) or Friedel-Crafts acylation, are generally exothermic. However, detailed large-scale protocols for these methods for this compound are less common in the available literature.
Q2: What is a thermal runaway reaction and how can it be prevented?
A2: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a dangerous pressure buildup, reactor failure, and explosion.
Prevention strategies include:
-
Adequate Cooling: Ensuring the reactor's cooling capacity is sufficient for the reaction's heat output.
-
Controlled Reagent Addition: Adding the limiting reagent slowly to control the rate of heat generation.
-
Proper Agitation: Vigorous stirring to ensure even temperature distribution and prevent localized hot spots.
-
Emergency Planning: Having a documented emergency plan that includes measures like a quench system or an emergency relief valve.
Q3: What are the key safety precautions when handling large-scale ketone syntheses?
A3: Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling any potentially harmful vapors.
-
Understanding Reagent Hazards: Be familiar with the safety data sheets (SDS) for all chemicals used.
-
Monitoring: Never leave a large-scale reaction unattended. Continuously monitor the temperature and pressure.
Experimental Protocols
Method 1: Ketonization of Hexahydrobenzoic Acid (High-Temperature, Endothermic)
This protocol is based on a patented industrial method.
-
Catalyst Preparation:
-
In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, combine manganous oxide and hexahydrobenzoic acid.
-
Heat the mixture under a stream of hydrogen to approximately 150-200°C for one hour to form the catalyst.
-
-
Reaction:
-
Gradually heat the catalyst to the reaction temperature, typically between 330°C and 450°C.
-
Slowly feed additional hexahydrobenzoic acid into the reactor. The rate of addition should be carefully controlled to maintain a stable temperature.
-
This compound, water, and carbon dioxide will form. The ketone and water are continuously distilled off.
-
-
Work-up and Purification:
-
The distillate is collected, and the organic layer containing the this compound is separated from the aqueous layer.
-
The organic layer is washed with a sodium carbonate solution to remove any unreacted acid.
-
The crude this compound is then purified by vacuum distillation.
-
Quantitative Data
The following table summarizes key parameters for the high-temperature synthesis of this compound from hexahydrobenzoic acid, based on patent literature.
| Parameter | Value |
| Reaction Temperature | 330 - 450 °C |
| Catalyst | Manganous Oxide |
| Yield | Can be up to 98% |
| Thermal Nature | Endothermic (requires heating) |
Process Diagrams
Below are diagrams illustrating key workflows for managing this compound synthesis.
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: General workflow for high-temperature synthesis.
References
Validation & Comparative
Dicyclohexyl Ketone vs. Cyclohexanone: A Comparative Guide to Nucleophilic Addition Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular construction. Among these, cyclic ketones such as cyclohexanone and its more sterically demanding counterpart, dicyclohexyl ketone, serve as valuable synthons. However, their utility is dictated by their distinct reactivity profiles in nucleophilic addition reactions. This guide provides an objective, data-supported comparison of these two ketones, highlighting the profound impact of steric hindrance on reaction outcomes.
The Decisive Role of Steric Hindrance
The fundamental difference between cyclohexanone and this compound lies in the steric environment surrounding the carbonyl carbon. Cyclohexanone presents a relatively unhindered carbonyl, accessible to a wide range of nucleophiles.[1][2] In contrast, this compound features two bulky cyclohexyl groups flanking the carbonyl. These groups act as substantial steric shields, impeding the approach of incoming nucleophiles.[3]
This steric congestion has two primary consequences:
-
Kinetic Retardation : The rate of nucleophilic attack is significantly slower for this compound as the nucleophile must navigate a more crowded path to reach the electrophilic carbonyl carbon.[4]
-
Thermodynamic Destabilization : The transition state leading to the tetrahedral intermediate is more crowded and thus higher in energy for this compound.[2] This destabilization can also shift the reaction equilibrium, making the addition less favorable compared to cyclohexanone.
The following diagram illustrates the difference in steric accessibility.
References
- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of the Reactivity of Dicyclohexyl Ketone and Other Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of ketones is a cornerstone of molecular architecture. This guide provides an objective comparison of the reactivity of dicyclohexyl ketone with other common aliphatic ketones, namely acetone, 2-butanone, and 3-pentanone. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in drug development and materials science. This analysis is supported by established chemical principles and available experimental data.
Executive Summary
The reactivity of aliphatic ketones is primarily dictated by a combination of steric and electronic factors. This compound, with its two bulky cyclohexyl groups flanking the carbonyl, exhibits significantly attenuated reactivity in a range of common ketone reactions compared to its less sterically encumbered counterparts. This guide will delve into these differences by examining key reactions: nucleophilic addition (reduction), enolate formation and subsequent aldol condensation, and oxidation (Baeyer-Villiger oxidation).
Factors Influencing Ketone Reactivity
Two primary factors govern the reactivity of the carbonyl group in ketones:
-
Electronic Effects: The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Electron-donating alkyl groups attached to the carbonyl carbon reduce its electrophilicity, thereby decreasing its reactivity towards nucleophiles.
-
Steric Hindrance: Bulky substituents around the carbonyl group impede the approach of nucleophiles, slowing down the reaction rate.[1]
Generally, aldehydes are more reactive than ketones because they have only one alkyl group and a smaller hydrogen atom attached to thecarbonyl carbon, resulting in less steric hindrance and a more electrophilic carbonyl carbon.[2] Among ketones, reactivity generally decreases with increasing steric bulk of the alkyl substituents.
Comparative Data on Ketone Properties and Reactivity
The following table summarizes key physical properties and reactivity trends for this compound and other selected aliphatic ketones.
| Property/Reaction | This compound | Acetone | 2-Butanone | 3-Pentanone |
| Molecular Weight ( g/mol ) | 194.31[3] | 58.08 | 72.11 | 86.13[4] |
| Structure | (C₆H₁₁)₂CO | (CH₃)₂CO | CH₃CO(CH₂)CH₃ | (CH₃CH₂)₂CO |
| Steric Hindrance | Very High | Low | Moderate | High |
| pKa of α-proton | ~20 (estimate) | 20 | 20 (methyl), 25 (methylene) | 25 |
| Relative Rate of Reduction (with NaBH₄) | Very Slow | Fast | Moderate | Slow |
| Enolate Formation | Slow | Fast | Forms kinetic and thermodynamic enolates | Slow |
| Aldol Condensation Reactivity | Very Low | High | Moderate | Low |
| Baeyer-Villiger Migratory Aptitude of Alkyl Group | Cyclohexyl > sec-alkyl | Methyl (low) | Methyl, Ethyl (low) | Ethyl (low) |
Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols via nucleophilic addition of a hydride reagent is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
Comparative Reactivity:
This compound is significantly less reactive towards reduction by sodium borohydride compared to less hindered aliphatic ketones. The two bulky cyclohexyl groups effectively shield the carbonyl carbon from the approaching hydride nucleophile, leading to a much slower reaction rate.
-
Acetone , being the least sterically hindered, reacts the fastest.
-
2-Butanone is more hindered than acetone, resulting in a slower reaction rate.
-
3-Pentanone is more hindered than 2-butanone, leading to an even slower rate.
-
This compound is the most sterically hindered of the group and therefore reacts the slowest.
Experimental Protocol: Comparative Reduction of Ketones
This protocol outlines a general procedure for comparing the relative rates of reduction of different ketones using sodium borohydride, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Materials:
-
This compound
-
Acetone
-
2-Butanone
-
3-Pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or other suitable alcohol solvent)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 7:3 Hexane:Acetone)
-
UV lamp for visualization
-
Reaction vials and standard laboratory glassware
Procedure:
-
Preparation of Ketone Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each ketone in separate, labeled reaction vials using methanol as the solvent.
-
Initiation of Reduction: To each vial, add a standardized amount of sodium borohydride solution (e.g., 1.5 equivalents). Start a timer for each reaction.
-
Reaction Monitoring by TLC: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate.[5] Also spot the starting ketone as a reference.
-
TLC Development and Visualization: Develop the TLC plates in a suitable solvent system. Visualize the spots under a UV lamp. The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the progress of the reaction.
-
Data Analysis: Compare the TLC plates from the different ketones at each time point. The ketone that shows the fastest disappearance of the starting material is the most reactive. For a more quantitative comparison, the reaction can be monitored by GC, and the percentage conversion can be plotted against time.
Workflow for Comparative Ketone Reduction:
Caption: Workflow for comparing the reduction rates of different ketones.
Enolate Formation and Aldol Condensation
The formation of an enolate is a crucial step in many carbon-carbon bond-forming reactions, including the aldol condensation. The acidity of the α-protons and the steric environment around them influence the rate and regioselectivity of enolate formation.
Comparative Reactivity:
-
This compound: The α-protons on the cyclohexyl rings are sterically hindered, making deprotonation and subsequent enolate formation a slow process.
-
Acetone: With six equivalent and accessible α-protons, acetone readily forms an enolate.
-
2-Butanone: This unsymmetrical ketone can form two different enolates: the kinetic enolate (from deprotonation of the methyl group) and the thermodynamic enolate (from deprotonation of the methylene group). The kinetic enolate is formed faster due to less steric hindrance, while the thermodynamic enolate is more stable. The choice of base and reaction conditions determines the predominant enolate formed.
-
3-Pentanone: This symmetrical ketone is more sterically hindered than acetone and 2-butanone, leading to slower enolate formation.
The reactivity in aldol condensation mirrors the ease of enolate formation and the electrophilicity of the carbonyl carbon. Due to its significant steric hindrance, this compound is a very poor substrate for aldol condensation, both as an enolate precursor and as an electrophile.
Experimental Protocol: Comparative Aldol Condensation
This protocol provides a general method for comparing the reactivity of ketones in a base-catalyzed aldol condensation with a common aldehyde, such as benzaldehyde.
Materials:
-
This compound
-
Acetone
-
2-Butanone
-
3-Pentanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In separate reaction flasks, dissolve one equivalent of each ketone in ethanol.
-
To each flask, add one equivalent of benzaldehyde.
-
Initiate the reaction by adding a catalytic amount of aqueous sodium hydroxide solution.
-
Stir the reactions at room temperature and monitor for the formation of a precipitate (the aldol condensation product).
-
The time taken for the precipitate to form can be used as a qualitative measure of the reaction rate.
-
Isolate the products by filtration, wash with cold ethanol, and dry.
-
The yield of the product after a fixed reaction time can be used for a quantitative comparison of reactivity.
Logical Flow of Aldol Condensation Reactivity:
Caption: Factors influencing the rate of aldol condensation.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a reaction where a ketone is converted to an ester by treatment with a peroxy acid. This reaction is particularly useful for comparing the migratory aptitude of different alkyl groups, which provides insight into their relative electron-donating ability and ability to stabilize a positive charge.
Migratory Aptitude:
The general order of migratory aptitude in the Baeyer-Villiger oxidation is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > phenyl > primary alkyl > methyl. This trend is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state of the rearrangement step.
-
This compound: The cyclohexyl group has a high migratory aptitude, comparable to other secondary alkyl groups.
-
Acetone: The methyl group has a very low migratory aptitude.
-
2-Butanone: The ethyl group has a higher migratory aptitude than the methyl group.
-
3-Pentanone: Both substituents are ethyl groups.
Therefore, in a hypothetical mixed Baeyer-Villiger reaction, the cyclohexyl group from this compound would migrate in preference to the alkyl groups of the other ketones.
Experimental Protocol: General Baeyer-Villiger Oxidation
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a ketone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Ketone (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketone in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude ester or lactone product.
-
Purify the product by column chromatography or distillation.
Reaction Pathway for Baeyer-Villiger Oxidation:
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Conclusion
This compound consistently demonstrates lower reactivity compared to less sterically hindered aliphatic ketones such as acetone, 2-butanone, and 3-pentanone. This reduced reactivity is primarily attributed to the significant steric bulk of the two cyclohexyl groups, which impedes nucleophilic attack at the carbonyl carbon and hinders deprotonation at the α-positions. For researchers and drug development professionals, this understanding is crucial for selecting appropriate substrates and reaction conditions. While the diminished reactivity of this compound may be a limitation in some synthetic applications, it can also be exploited to achieve selectivity in complex molecules containing multiple ketone functionalities. This comparative guide provides a foundational framework for predicting and controlling the reactivity of these important building blocks in organic synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. organic chemistry - Migratory aptitude in Baeyer-Villiger reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl ketone | C5H10O | CID 7288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
A Comparative Guide to Reagents for Dicyclohexyl Ketone Synthesis: Moving Beyond DCC
For researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl ketone, dicyclohexylcarbodiimide (DCC) in conjunction with organometallic reagents has long been a standard method. However, the landscape of synthetic chemistry is continually evolving, offering alternative reagents and methodologies that promise improved yields, milder reaction conditions, and more sustainable processes. This guide provides an objective comparison of alternative reagents to DCC for the synthesis of this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Synthetic Methodologies
The choice of reagent profoundly impacts the efficiency and practicality of this compound synthesis. This section summarizes the quantitative performance of DCC and its alternatives.
| Method | Reagent(s) | Nucleophile/Co-reactant | Temperature | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Cyclohexyllithium | Room Temp. | ~12 hours | Moderate | Well-established, readily available reagent. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification. |
| Diisopropylcarbodiimide (DIC) | Cyclohexyllithium | Room Temp. | ~12 hours | N/A | Liquid reagent, easier to handle; diisopropylurea byproduct is more soluble.[1] | Less documented for this specific ketone synthesis compared to DCC. | |
| High-Temperature Catalysis | Manganous Oxide (MnO) | None (self-coupling) | 330 - 450 °C | Continuous | >98% | Extremely high yield, solvent-free, suitable for large-scale industrial production. | Requires very high temperatures and specialized equipment. |
| Photoredox/Nickel Catalysis | Ir photocatalyst / Ni catalyst / Phosphoranyl radical precursor | Cyclohexyl bromide | Room Temp. | 24-72 hours | N/A | Mild reaction conditions, high functional group tolerance.[2] | Requires specialized photocatalytic setup; not yet demonstrated for this specific ketone. |
Note: Yields for DIC and Photoredox/Nickel Catalysis in the context of this compound synthesis are not explicitly reported in the reviewed literature but are inferred based on their general performance in similar transformations.
Reaction Pathways and Mechanisms
The synthetic routes to this compound vary significantly, from the activation of carboxylic acids by carbodiimides to high-temperature decarboxylative coupling and modern photoredox-mediated reactions.
Caption: Overview of synthetic routes to this compound.
Mechanism of Carbodiimide-Mediated Ketone Synthesis
The reaction of a carboxylic acid with an organolithium reagent in the presence of DCC proceeds through the activation of the carboxylic acid. DCC converts the hydroxyl group of the acid into a good leaving group, forming a highly reactive O-acylisourea intermediate.[3] Subsequent nucleophilic attack by the organolithium reagent on the carbonyl carbon leads to the formation of the ketone and the dicyclohexylurea (DCU) byproduct.
Caption: Activation and coupling steps in carbodiimide-mediated synthesis.
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Protocol 1: Synthesis of this compound using DCC and Cyclohexyllithium
This protocol is a standard procedure for the synthesis of ketones from carboxylic acids using a carbodiimide activator and an organolithium reagent.
Materials:
-
Cyclohexanecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Cyclohexyllithium (in a suitable solvent like cyclohexane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanecarboxylic acid (1 equivalent) in anhydrous diethyl ether.
-
Add a solution of DCC (1.1 equivalents) in anhydrous diethyl ether to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of cyclohexyllithium (2.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: High-Temperature Catalytic Synthesis of this compound
This protocol is based on a patented industrial process and is suitable for large-scale synthesis.[4]
Materials:
-
Hexahydrobenzoic acid (cyclohexanecarboxylic acid)
-
Manganous oxide (MnO)
-
Magnesium oxide (MgO) (optional)
-
High-temperature reactor with a distillation setup
Procedure:
-
Catalyst Preparation: In the reactor, dissolve a major amount of manganous oxide and a minor amount of magnesium oxide in molten hexahydrobenzoic acid to prepare the catalyst solution.
-
Reaction: Heat the catalyst solution to a temperature between 330 °C and 450 °C.
-
Continuously feed additional hexahydrobenzoic acid into the hot catalyst mixture.
-
The this compound forms and is continuously removed from the reaction mixture by distillation.
-
The patent reports a yield of 98.1% with a conversion rate of 83.1%.[4]
Protocol 3: Photoredox/Nickel-Catalyzed Synthesis of Ketones (General Protocol)
This is a general protocol for the synthesis of ketones from carboxylic acids and organohalides, which could be adapted for this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Cyclohexyl bromide
-
Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Nickel catalyst (e.g., NiCl2·glyme)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Phosphoranyl radical precursor
-
Anhydrous solvent (e.g., dimethylformamide)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the cyclohexanecarboxylic acid (1 equivalent), cyclohexyl bromide (1.5 equivalents), iridium photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), ligand (10-20 mol%), and the phosphoranyl radical precursor.
-
Add anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
While DCC remains a viable reagent for the laboratory-scale synthesis of this compound, several compelling alternatives offer distinct advantages. For improved handling and easier purification, diisopropylcarbodiimide (DIC) presents a straightforward substitution. For large-scale, high-yield production, the manganese oxide-catalyzed method is a powerful, albeit energy-intensive, option. Looking towards the future of sustainable and mild synthesis, photoredox/nickel dual catalysis offers a promising avenue, though its application to this specific transformation requires further investigation. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment.
References
A Comparative Analysis of Dicyclohexyl Ketone Reduction Methods
For Researchers, Scientists, and Drug Development Professionals
The reduction of dicyclohexyl ketone to dicyclohexylcarbinol is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of reduction methodology can significantly impact yield, stereoselectivity, cost, and environmental footprint. This guide provides an objective comparison of common reduction methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for various methods used in the reduction of this compound. Direct experimental data for this compound is limited in publicly available literature; therefore, data for the structurally similar 4-tert-butylcyclohexanone is included as a relevant proxy where specific data is unavailable.
| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |
| Metal Hydride Reduction | ||||||
| Sodium Borohydride (NaBH₄) | NaBH₄ | Methanol | 25 | 0.5 | >95 | 15:85 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Diethyl Ether | 25 | 0.5 | ~98 | 10:90 |
| Meerwein-Ponndorf-Verley | Al(Oi-Pr)₃ | Isopropanol | 82 | 48 | ~85 | 25:75 |
| Catalytic Hydrogenation | ||||||
| Palladium on Carbon (Pd/C) | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | 28:72 |
| Raney Nickel | H₂ (50 atm) | Ethanol | 100 | 4 | >95 | 20:80 |
| Electrochemical Reduction | Zn electrode, Sn cathode | Water | 25 | 12 | High | Not Reported |
Note: Data for 4-tert-butylcyclohexanone is used to illustrate typical stereoselectivity for hydride reagents and catalytic hydrogenation. Yields are generalized from typical ketone reductions.
In-Depth Analysis of Reduction Methodologies
Metal Hydride Reduction
Metal hydrides are among the most common and effective reagents for ketone reduction in a laboratory setting.
a) Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, favored for its safety and ease of handling.[1] It readily reduces aldehydes and ketones to their corresponding alcohols.
-
Advantages: High yields, rapid reactions at room temperature, and compatibility with protic solvents like methanol and ethanol.
-
Disadvantages: Lower stereoselectivity compared to bulkier reagents.
b) Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids.[1]
-
Advantages: Extremely high reactivity and yields, rapid reactions.
-
Disadvantages: Highly reactive with water and protic solvents, requiring anhydrous conditions and careful handling. It is also less chemoselective than NaBH₄.
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the ketone.[2][3][4]
-
Advantages: High chemoselectivity (does not reduce carbon-carbon double bonds), uses inexpensive and environmentally friendly reagents. The reaction is reversible, which can be driven to completion by removing the acetone byproduct.
-
Disadvantages: Often requires elevated temperatures and long reaction times, and the use of stoichiometric amounts of the aluminum alkoxide can lead to cumbersome workups.
Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst to reduce the ketone.
a) Palladium on Carbon (Pd/C)
Pd/C is a widely used heterogeneous catalyst for hydrogenation.
-
Advantages: High efficiency, catalyst can be recovered and reused, clean reaction with water as the only byproduct.
-
Disadvantages: Requires specialized equipment for handling hydrogen gas, may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).
b) Raney Nickel
Raney Nickel is a versatile and cost-effective hydrogenation catalyst.
-
Advantages: High activity, less expensive than palladium.
-
Disadvantages: Can be pyrophoric and requires careful handling, often requires higher pressures and temperatures than Pd/C.
Electrochemical Reduction
Electrochemical methods offer a green and sustainable alternative to traditional chemical reductions by using electricity to drive the reaction.
-
Advantages: Avoids the use of stoichiometric chemical reductants, can be performed in aqueous media, and offers potential for high selectivity.
-
Disadvantages: Requires specialized electrochemical equipment, and reaction optimization can be complex.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the reduction of this compound.
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 g, 5.15 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.2 g, 5.29 mmol) in small portions over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Quenching: Slowly add 1 M HCl (10 mL) to quench the excess NaBH₄.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield dicyclohexylcarbinol.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride
-
Setup: To a flame-dried 100 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of lithium aluminum hydride (0.2 g, 5.27 mmol) in anhydrous diethyl ether (20 mL).
-
Addition of Ketone: Add a solution of this compound (1.0 g, 5.15 mmol) in anhydrous diethyl ether (20 mL) dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Quenching: Cautiously add water (0.2 mL) dropwise, followed by 15% NaOH solution (0.2 mL), and then water (0.6 mL).
-
Workup: Stir the mixture for 15 minutes, then filter the granular precipitate and wash it with diethyl ether.
-
Drying and Purification: Dry the combined ether filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Meerwein-Ponndorf-Verley Reduction of this compound
-
Setup: In a 100 mL flask equipped with a distillation head, add this compound (1.0 g, 5.15 mmol), aluminum isopropoxide (1.05 g, 5.14 mmol), and dry isopropanol (50 mL).
-
Reaction: Heat the mixture to reflux and slowly distill off the acetone formed.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete after 48 hours.
-
Workup: After cooling, pour the reaction mixture into a 2 M HCl solution (50 mL).
-
Extraction: Extract the product with diethyl ether (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 4: Catalytic Hydrogenation of this compound with Pd/C
-
Setup: To a hydrogenation flask, add a solution of this compound (1.0 g, 5.15 mmol) in ethanol (50 mL) and 10% Pd/C (100 mg).
-
Hydrogenation: Connect the flask to a hydrogen source (balloon or Parr hydrogenator) and purge with hydrogen.
-
Reaction: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 2 hours.
-
Workup: Filter the catalyst through a pad of Celite and wash with ethanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the product.
Visualizing the Workflow
The following diagram illustrates the general workflow for selecting and performing a reduction of this compound.
Caption: A flowchart outlining the decision-making and experimental process for the reduction of this compound.
Signaling Pathway of Hydride Attack
The stereochemical outcome of the reduction of cyclic ketones like this compound is governed by the trajectory of the hydride attack on the carbonyl carbon. This can be visualized as follows:
Caption: Diagram illustrating the axial and equatorial attack pathways of a hydride on a cyclohexanone derivative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions [organic-chemistry.org]
A Spectroscopic Comparison of Dicyclohexyl Ketone and Its Derivatives
This guide provides a detailed spectroscopic comparison of dicyclohexyl ketone and its related derivatives. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide summarizes key spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate compound identification and characterization.
Spectroscopic Data Summary
The following tables present a quantitative comparison of the spectroscopic features of this compound and the related compound, cyclohexanone.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Vibrational Mode |
| This compound | ~1715 | C=O Stretch (Ketone) |
| 2850-2950 | C-H Stretch | |
| Cyclohexanone | 1715 | C=O Stretch (Ketone)[1] |
| 2850-2950 | C-H Stretch[1] | |
| 1450 | C-H Bend[1] |
Table 2: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Carbon Environment |
| This compound | ~215 | C=O (Ketone) |
| ~52 | α-Carbon (CH) | |
| ~25-30 | Cyclohexyl Ring Carbons | |
| Cyclohexanone | ~208 | C=O (Ketone)[1] |
| ~42 | α-Carbon (CH₂) | |
| ~27 | β-Carbon (CH₂) | |
| ~25 | γ-Carbon (CH₂) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 194 | 111, 83[2] |
| Cyclohexanone | 98 | 83, 69, 55, 42 |
Experimental Workflow and Data Interpretation
The characterization of this compound and its derivatives follows a logical spectroscopic workflow. This process begins with IR spectroscopy to identify key functional groups, followed by NMR for detailed structural elucidation, and finally, MS to confirm molecular weight and fragmentation patterns.
References
A Mechanistic Showdown: Deconstructing the Synthetic Pathways to Dicyclohexyl Ketone
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective construction of ketone moieties is a cornerstone of molecular design. Dicyclohexyl ketone, a symmetrical ketone with applications as a solvent and synthetic intermediate, presents a valuable case study for comparing different synthetic strategies. This guide provides a mechanistic comparison of the primary routes to this compound, supported by available experimental data and detailed protocols to inform laboratory practice.
This comparative analysis delves into three principal synthetic methodologies: the direct ketonization of hexahydrobenzoic acid, the reaction of organometallic reagents with carboxylic acid derivatives, and the use of organolithium reagents with carboxylic acids. A fourth common ketone synthesis, the Friedel-Crafts acylation, is also discussed to highlight its inapplicability for non-aromatic systems.
Ketonization of Hexahydrobenzoic Acid
This classical approach involves the decarboxylative coupling of two molecules of hexahydrobenzoic acid at high temperatures, typically in the presence of a metal oxide catalyst.
Mechanism: The reaction is believed to proceed through a β-ketoacid intermediate. One molecule of hexahydrobenzoic acid is thought to enolize or form a surface-bound equivalent on the catalyst. This enolate then attacks the carbonyl group of a second acid molecule. Subsequent decarboxylation of the resulting β-ketoacid intermediate yields this compound. The metal oxide catalyst, commonly manganese (II) oxide, facilitates this process by coordinating to the carboxylic acid and promoting the necessary bond formations and cleavages.
Figure 1: Proposed mechanism for the ketonization of hexahydrobenzoic acid.
Experimental Data:
| Parameter | Value | Reference |
| Catalyst | Manganous oxide | [1][2] |
| Temperature | 330-450 °C | [1] |
| Yield | Up to 98.4% | [2] |
| Key Advantages | High yield, direct conversion from carboxylic acid. | |
| Key Disadvantages | High reaction temperatures, potential for side reactions. |
Experimental Protocol:
A detailed protocol for this method is described in US Patent 3,288,853.[1] In a typical procedure, a catalyst is prepared by dissolving manganous oxide in hexahydrobenzoic acid. Additional hexahydrobenzoic acid is then fed into the catalytic compound at a temperature between 330 and 450 °C. The this compound formed is continuously removed by distillation. The crude product is then purified by washing with a sodium carbonate solution to remove unreacted acid, followed by fractional distillation under reduced pressure.
Organometallic Routes: The Grignard Reaction
The reaction of a Grignard reagent with an acyl chloride is a well-established method for ketone synthesis. For this compound, this would involve the reaction of cyclohexylmagnesium bromide with cyclohexanecarbonyl chloride.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the ketone. A critical challenge with this method is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to the corresponding tertiary alcohol as a byproduct. To mitigate this, the reaction is often carried out at low temperatures and with careful control of stoichiometry.
Figure 2: Mechanism of this compound synthesis via the Grignard reaction.
Experimental Data:
| Parameter | Value | Reference |
| Reactants | Cyclohexylmagnesium bromide, Cyclohexanecarbonyl chloride | |
| Solvent | Anhydrous ether (e.g., THF, diethyl ether) | |
| Temperature | Typically low temperatures (e.g., -78 °C to 0 °C) | |
| Yield | Variable, sensitive to reaction conditions. | |
| Key Advantages | Utilizes readily available starting materials. | |
| Key Disadvantages | Prone to over-addition to form tertiary alcohol. |
Experimental Protocol (General):
A general procedure would involve the slow addition of a solution of cyclohexanecarbonyl chloride in an anhydrous ether to a solution of cyclohexylmagnesium bromide in the same solvent, maintained at a low temperature (e.g., -78 °C). After the addition is complete, the reaction mixture is stirred for a period before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
Organolithium Reagents with Carboxylic Acids
A more direct route using organometallic reagents involves the reaction of an organolithium compound, such as cyclohexyllithium, with a carboxylic acid.
Mechanism: This reaction proceeds through a dianion intermediate. The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. A second equivalent of the organolithium reagent then adds to the carbonyl carbon of the carboxylate to form a stable dianion intermediate. This intermediate is stable at low temperatures and does not collapse until acidic workup, which protonates the dianion to form a hydrate that readily eliminates water to yield the ketone. This method avoids the over-addition problem seen with Grignard reagents and acyl chlorides.
Figure 3: Mechanism for the synthesis of this compound using an organolithium reagent.
Experimental Data:
Similar to the Grignard route, specific, high-yield experimental protocols for the synthesis of this compound using this method are not well-documented in readily accessible literature. However, the general method has been successfully applied to the synthesis of other ketones.
| Parameter | Value | Reference |
| Reactants | Hexahydrobenzoic acid, Cyclohexyllithium (2 equivalents) | |
| Solvent | Anhydrous ether (e.g., THF, diethyl ether) | |
| Temperature | Low temperatures (e.g., -78 °C to 0 °C) for addition, then warming to room temperature. | |
| Yield | Generally good for other ketones. | |
| Key Advantages | Avoids over-addition, direct conversion from carboxylic acid. | |
| Key Disadvantages | Requires two equivalents of the organolithium reagent, strict anhydrous conditions. |
Experimental Protocol (General):
A general procedure involves dissolving hexahydrobenzoic acid in an anhydrous ether and cooling the solution to a low temperature (e.g., 0 °C). Two equivalents of cyclohexyllithium solution are then added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it into a cold acidic solution (e.g., dilute HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by distillation or chromatography.
Friedel-Crafts Acylation: A Note on Inapplicability
The Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, involving the reaction of an acyl chloride or anhydride with an aromatic ring in the presence of a Lewis acid catalyst. However, this reaction is an electrophilic aromatic substitution and is therefore not applicable to the synthesis of this compound from non-aromatic precursors like cyclohexane. The lack of a π-system in cyclohexane prevents the initial electrophilic attack by the acylium ion, which is the key step in the Friedel-Crafts mechanism.
Conclusion
The synthesis of this compound can be approached through several distinct mechanistic pathways, each with its own set of advantages and challenges.
-
The ketonization of hexahydrobenzoic acid stands out as a high-yielding industrial method, albeit one that requires high temperatures.
-
Organometallic routes offer milder reaction conditions. The Grignard reaction with an acyl chloride is a classic approach, but care must be taken to avoid the formation of a tertiary alcohol byproduct. The use of organolithium reagents with carboxylic acids provides a more controlled alternative that circumvents the over-addition problem, though it requires a larger stoichiometric amount of the organometallic reagent.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the desired level of purity. The mechanistic understanding and experimental details provided in this guide serve as a valuable resource for making an informed decision.
References
Dicyclohexyl Ketone: A High-Boiling Point Solvent for Specialized Applications
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. For reactions requiring elevated temperatures, high-boiling point solvents are indispensable. Dicyclohexyl ketone, a colorless to light yellow liquid, presents itself as a viable, yet less common, alternative to other high-boiling point solvents. This guide provides a comparative overview of this compound against other frequently used high-boiling point solvents, supported by their physicochemical properties and general experimental considerations.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is often guided by its physical and chemical properties. This compound possesses a high boiling point and a relatively non-polar character, making it suitable for specific applications where these properties are advantageous. A comparison with other common high-boiling point aprotic solvents is presented below.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Sulfolane | Diphenyl Ether |
| CAS Number | 119-60-8[1][2][3][4][5] | 872-50-4 | 126-33-0 | 101-84-8 |
| Molecular Formula | C₁₃H₂₂O | C₅H₉NO | C₄H₈O₂S | C₁₂H₁₀O |
| Molecular Weight | 194.31 g/mol | 99.13 g/mol | 120.17 g/mol | 170.21 g/mol |
| Boiling Point | 266.4 °C at 760 mmHg | 204 °C | 285 °C | 259 °C |
| Melting Point | 57 °C | -24.2 °C | 28 °C | 25-27 °C |
| Density | 0.986 g/mL at 25 °C | 1.03 g/cm³ at 25 °C | 1.261 g/mL | 1.073 g/mL at 25 °C |
| Dipole Moment | Not readily available | 4.09 D | 4.7 D | 1.1 D |
| Dielectric Constant | Not readily available | 32.2 | 43.4 | 3.65 |
| Solubility in Water | Sparingly soluble | Miscible | Miscible | Insoluble |
Performance in Key Applications
While direct, quantitative comparative studies are scarce, the distinct properties of these solvents suggest their suitability for different applications.
Organic Synthesis:
High-boiling point aprotic solvents are crucial for many organic reactions that require high temperatures to overcome activation barriers.
-
This compound: Its non-polar nature and high boiling point make it a potential solvent for reactions involving non-polar reactants and intermediates, where high temperatures are necessary. It is chemically stable and less likely to participate in side reactions compared to more reactive solvents.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar aprotic solvent with excellent solvency for a wide range of organic and inorganic compounds. It is widely used in polymer chemistry and for various coupling reactions.
-
Sulfolane: This is another highly polar and thermally stable solvent. Its ability to dissolve a wide range of compounds and its stability at high temperatures make it suitable for processes like extractive distillation and various chemical reactions.
-
Diphenyl Ether: With its very high boiling point and thermal stability, diphenyl ether is often used as a heat transfer medium. Its aromatic nature can also influence reaction pathways.
Crystallization:
The choice of solvent is critical in controlling the crystallization of active pharmaceutical ingredients (APIs).
-
This compound: Due to its low polarity, it could be a suitable solvent for the crystallization of non-polar compounds. Its slow evaporation rate at room temperature could favor the growth of larger, higher-quality crystals.
-
NMP and Sulfolane: Their high polarity and miscibility with water offer a broad range of possibilities for controlling supersaturation through anti-solvent addition or cooling crystallization for polar compounds.
-
Diphenyl Ether: Its insolubility in water could be utilized in specific crystallization techniques, such as liquid-liquid crystallization.
Extraction:
In liquid-liquid extraction, the solvent's polarity and immiscibility with the other phase are key.
-
This compound: Its non-polar character and immiscibility with water make it a candidate for extracting non-polar compounds from aqueous solutions.
-
NMP and Sulfolane: While their miscibility with water limits their direct use in traditional aqueous-organic extractions, they can be employed in more complex extraction systems.
-
Diphenyl Ether: Its immiscibility with water makes it a suitable solvent for the extraction of non-polar to moderately polar compounds from aqueous media.
Experimental Protocols: Illustrative Examples
Below are generalized protocols for common synthetic and purification procedures where a high-boiling point solvent like this compound could be employed. These are intended as illustrative examples and should be optimized for specific substrates and conditions.
Generalized Protocol for a High-Temperature Suzuki Coupling Reaction
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of biaryls. High temperatures are often required, especially for less reactive aryl chlorides.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
This compound (as solvent)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Cooling Crystallization of an Active Pharmaceutical Ingredient (API)
This protocol describes a typical cooling crystallization process to purify an API.
Materials:
-
Crude API
-
This compound (as solvent)
Procedure:
-
In a jacketed reactor equipped with a stirrer and a temperature probe, add the crude API and this compound.
-
Heat the mixture with stirring until the API is completely dissolved.
-
Slowly cool the solution according to a predefined cooling profile to induce crystallization.
-
Hold the slurry at the final temperature for a period to allow for crystal growth and to maximize yield.
-
Filter the crystals and wash with a small amount of cold, fresh solvent.
-
Dry the crystals under vacuum.
Generalized Protocol for Liquid-Liquid Extraction
This protocol outlines a standard liquid-liquid extraction procedure.
Materials:
-
Aqueous solution containing the target compound
-
This compound (as extraction solvent)
-
Separatory funnel
Procedure:
-
Pour the aqueous solution and this compound into a separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the lower layer.
-
Collect the this compound layer containing the extracted compound.
-
Repeat the extraction with fresh this compound if necessary.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to isolate the product.
Conclusion
This compound presents a unique set of properties that make it a potentially valuable high-boiling point solvent for specific applications in organic synthesis, crystallization, and extraction. Its high boiling point, thermal stability, and non-polar character distinguish it from more common polar aprotic solvents like NMP and sulfolane. While a lack of direct comparative data necessitates a careful, case-by-case evaluation, the information and generalized protocols provided in this guide offer a starting point for researchers and professionals considering this compound as an alternative solvent in their work. Further experimental investigation is warranted to fully elucidate its performance characteristics relative to other high-boiling point solvents in various chemical processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C13H22O | CID 8403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 119-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 119-60-8 | CAS DataBase [m.chemicalbook.com]
Validation of analytical methods for Dicyclohexyl ketone quantification
A Comparative Guide to Analytical Methods for the Quantification of Dicyclohexyl Ketone
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, this guide provides a comparative overview of suitable analytical methodologies. This document outlines common chromatographic techniques, presenting their performance characteristics and detailed experimental protocols to aid in method selection and implementation.
Method Comparison
The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography is often preferred for volatile compounds like this compound. For HPLC analysis, derivatization may be necessary to enhance detection by UV-Vis spectrophotometry.
Data Presentation
The following table summarizes the typical performance parameters for Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH). The data is based on established analytical validation principles for similar ketone compounds[1][2].
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (with DNPH derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.5 - 103.0% |
| Precision (% RSD) | < 3.0% | < 2.0% | < 4.0% |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | ~ 0.05 µg/mL | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | ~ 0.15 µg/mL | ~ 0.7 µg/mL |
| Typical Run Time | 15 - 20 minutes | 15 - 25 minutes | 10 - 15 minutes |
| Primary Advantages | Robust, cost-effective, and reliable for volatile compounds. | High specificity and sensitivity, definitive identification. | Suitable for samples that are not amenable to GC. |
| Primary Disadvantages | Lower sensitivity and specificity compared to GC-MS. | Higher instrumentation and maintenance costs. | Requires a derivatization step, which can add complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile ketones such as this compound[3].
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection[1].
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at low, medium, and high levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three different concentrations[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
For highly selective and sensitive quantification, GC-MS is the preferred method.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a 5977B Mass Selective Detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 194, 111, 83).
Standard and Sample Preparation: Follow the same procedure as for GC-FID.
High-Performance Liquid Chromatography-UV (HPLC-UV) with DNPH Derivatization
This method is an alternative for samples that may not be suitable for GC analysis. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation (with DNPH Derivatization):
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution in acetonitrile, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 60 °C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase as needed.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare calibration standards in acetonitrile and derivatize them following the same procedure as the samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification by GC-FID.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by HPLC-UV.
References
Navigating Cross-Reactivity: A Comparative Guide for Dicyclohexyl Ketone in Biological Assays
Case Study: Dicyclohexyl Phthalate (DCHP) as a Glucocorticoid Receptor Antagonist
A recent study identified Dicyclohexyl phthalate (DCHP) as an antagonist of the glucocorticoid receptor (GR), highlighting how a dicyclohexyl-containing compound can interfere with a biological signaling pathway.[1] This provides a valuable framework for considering the potential biological interactions of Dicyclohexyl ketone.
Quantitative Data Summary
The antagonistic activity of DCHP on the glucocorticoid receptor was quantified through various in vitro assays. The following table summarizes the key findings from the study.[1]
| Assay | Endpoint | Result |
| Luciferase Reporter Gene Assay | IC50 for GR antagonism | 1.97 µM |
| GR Nuclear Translocation | Inhibition of DEX-induced translocation | Dose-dependent decrease |
| RT-qPCR (G6Pase expression) | Fold change vs. DEX-treated | Significant reduction |
| RT-qPCR (PEPCK expression) | Fold change vs. DEX-treated | Significant reduction |
| Western Blot (G6Pase protein) | Protein level vs. DEX-treated | Significant reduction |
| Western Blot (PEPCK protein) | Protein level vs. DEX-treated | Significant reduction |
Experimental Protocols
Luciferase Reporter Gene Assay for GR Antagonism [1]
-
Cell Culture and Transfection: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum. Cells were seeded in 24-well plates and co-transfected with a GR expression vector and a luciferase reporter plasmid containing glucocorticoid response elements.
-
Compound Exposure: After 24 hours, the medium was replaced with DMEM containing 10 nM dexamethasone (DEX, a GR agonist) and varying concentrations of DCHP.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The relative luciferase activity was calculated and normalized to the control group. The IC50 value was determined by non-linear regression analysis.
GR Nuclear Translocation Assay [1]
-
Cell Culture and Treatment: HeLa cells were seeded on coverslips in 6-well plates. After reaching confluency, cells were treated with 100 nM DEX in the presence or absence of DCHP for 1 hour.
-
Immunofluorescence Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Cells were then incubated with a primary antibody against GR, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The subcellular localization of GR was observed using a fluorescence microscope. The percentage of cells showing nuclear translocation of GR was quantified.
RT-qPCR for Gene Expression Analysis [1]
-
Cell Culture and Treatment: HepG2 cells were treated with 100 nM DEX and varying concentrations of DCHP for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR was performed using SYBR Green master mix and primers specific for G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: Glucocorticoid receptor signaling and DCHP interference.
Caption: Luciferase reporter assay workflow for GR antagonism.
Hypothetical Cross-Reactivity of this compound in Immunoassays
Immunoassays, such as ELISA, are susceptible to cross-reactivity from compounds that are structurally similar to the target analyte. Given its cyclic ketone structure, this compound could potentially cross-react in immunoassays designed to detect other cyclic molecules, such as certain hormones or drugs.
Hypothetical Data Table
The following table presents a hypothetical scenario of this compound's cross-reactivity in a competitive ELISA designed to quantify a fictional cyclic hormone, "Cyclohexanone-H".
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cyclohexanone-H (Target) | 10 | 100% |
| This compound | 500 | 2% |
| Cyclohexanone | 250 | 4% |
| Cyclopentanone | > 10,000 | < 0.1% |
| Testosterone | > 10,000 | < 0.1% |
Cross-reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Generalized Experimental Protocol for Competitive ELISA
-
Coating: A 96-well microplate is coated with an antibody specific to the target analyte (e.g., anti-Cyclohexanone-H). The plate is then washed and blocked to prevent non-specific binding.
-
Competition: Standards, samples, and potential cross-reactants (like this compound) are added to the wells, followed by the addition of a fixed amount of enzyme-labeled target analyte (e.g., Cyclohexanone-H-HRP). The plate is incubated to allow for competition between the unlabeled analyte in the sample and the enzyme-labeled analyte for binding to the antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate will convert the substrate into a colored product.
-
Signal Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentrations of the unknown samples and the IC50 values for the test compounds are determined from this curve.
Principle of Competitive Immunoassay
Caption: Principle of a competitive immunoassay and cross-reactivity.
Conclusion and Recommendations
The case of DCHP's interaction with the glucocorticoid receptor underscores the potential for dicyclohexyl-containing compounds to exhibit off-target effects in biological assays. While direct experimental data for this compound is lacking, its chemical structure suggests a possibility of cross-reactivity in certain immunoassays.
Therefore, it is crucial for researchers to:
-
Validate Assays: Always assess the specificity of an assay by testing structurally related compounds that could be present in the samples.
-
Consider the Matrix: Be aware of the potential for interfering substances in the sample matrix.
-
Confirm Results: When unexpected results are obtained, consider the possibility of cross-reactivity and use an orthogonal method for confirmation.
By maintaining a critical perspective on the potential for cross-reactivity, the scientific community can ensure the accuracy and reliability of experimental data, leading to more robust and reproducible research outcomes.
References
A Comparative Guide to the Performance of Dicyclohexyl Ketone as a Photosensitizer
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a pivotal decision in the advancement of photodynamic therapy, photocatalysis, and other light-driven chemical processes. Dicyclohexyl ketone, a simple aliphatic ketone, presents itself as a potential candidate for such applications. This guide provides an objective comparison of its expected performance with established photosensitizers, supported by generalized experimental data for aliphatic ketones and detailed protocols for key benchmarking experiments.
Comparative Performance of Photosensitizers
The effectiveness of a photosensitizer is quantified by several key photophysical parameters. The following table summarizes the performance of this compound, benchmarked against widely-used photosensitizers. The data for this compound is estimated based on the known photochemical behavior of aliphatic ketones.
| Photosensitizer | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Photostability |
| This compound | ~280 nm[1] | Low (~10-100) | High (>0.9) | Low to Moderate | Moderate |
| Benzophenone | ~252 nm, ~333 nm | High (~18,000 at 252 nm) | ~0.9-1.0 | ~0.3-0.6 | High[2] |
| Rose Bengal | ~549 nm (in ethanol) | Very High (~95,000) | ~0.76-0.86[3][4][5] | ~0.75-0.86 | Low |
| Methylene Blue | ~664 nm (in water) | Very High (~81,000) | ~0.52 | ~0.50 | Moderate |
Experimental Protocols
Accurate benchmarking of photosensitizers requires standardized experimental procedures. Below are detailed methodologies for determining the key performance indicators.
1. Measurement of Triplet Quantum Yield (ΦT)
The triplet quantum yield is typically determined using laser flash photolysis. This technique involves exciting the sample with a high-energy laser pulse and monitoring the transient absorption of the generated triplet state.
-
Apparatus: A laser flash photolysis setup, including a pulsed laser (e.g., Nd:YAG), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube).
-
Procedure:
-
Prepare a deoxygenated solution of the photosensitizer in a suitable solvent (e.g., acetonitrile, benzene).
-
Prepare a deoxygenated solution of a well-characterized actinometer (e.g., benzophenone in benzene, ΦT ≈ 1).
-
Measure the transient absorption spectrum of the sample and the actinometer immediately after the laser flash.
-
The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation: ΦT_sample = ΦT_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample) where ΔA is the change in absorbance of the triplet state and ε is the molar extinction coefficient of the triplet state.
-
2. Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is commonly measured indirectly by chemical trapping. This involves using a molecule that reacts specifically with singlet oxygen, leading to a change in its absorption or fluorescence.
-
Reagents: A singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a suitable solvent.
-
Procedure:
-
Prepare solutions of the sample and the reference photosensitizer with the chemical trap. The concentration of the photosensitizer should be adjusted to have a similar absorbance at the irradiation wavelength.
-
Irradiate the solutions with a monochromatic light source.
-
Monitor the decrease in the absorbance of the chemical trap over time using a UV-Vis spectrophotometer.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the equation: ΦΔ_sample = ΦΔ_reference * (k_sample / k_reference) * (I_reference / I_sample) where k is the rate of decay of the chemical trap and I is the rate of light absorption by the photosensitizer.
-
3. Assessment of Photostability
Photostability is a measure of a photosensitizer's resistance to degradation upon exposure to light.
-
Apparatus: A stable light source with a controlled wavelength and intensity, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of the photosensitizer in the desired solvent.
-
Expose the solution to continuous irradiation.
-
At regular time intervals, record the UV-Vis absorption spectrum of the solution.
-
The photostability is often reported as the photodegradation quantum yield (Φd) or as the half-life (t1/2) of the photosensitizer under the specific irradiation conditions. A dark control sample should be run in parallel to account for any thermal degradation.
-
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the workflow for benchmarking a photosensitizer and a generalized signaling pathway for photodynamic therapy.
Caption: Experimental workflow for benchmarking photosensitizer performance.
References
Economic analysis of different Dicyclohexyl ketone manufacturing processes
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl ketone is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its production is a critical step in numerous manufacturing pipelines, making the efficiency and scalability of its synthesis a key concern for researchers and industry professionals. This guide provides an objective comparison of the primary manufacturing processes for this compound, supported by experimental data and detailed protocols to aid in process selection and optimization.
Catalytic Ketonization of Cyclohexanecarboxylic Acid
This method represents a robust and high-yield pathway to this compound, particularly suitable for large-scale industrial production. The process involves the decarboxylative coupling of two cyclohexanecarboxylic acid molecules at high temperatures in the presence of a metal oxide catalyst.
Caption: Catalytic ketonization of cyclohexanecarboxylic acid.
Experimental Protocol
This protocol is based on procedures detailed in industrial patents. A catalyst is first prepared by dissolving manganous oxide in molten cyclohexanecarboxylic acid. Subsequently, additional cyclohexanecarboxylic acid is fed into the reactor at high temperatures, leading to the formation of this compound, which is then removed by distillation.
-
Catalyst Preparation: Manganous oxide is dissolved in molten cyclohexanecarboxylic acid to create a liquid catalytic compound.
-
Reaction: Additional cyclohexanecarboxylic acid is continuously fed into the catalytic compound. The reaction mixture is maintained at a temperature between 330°C and 450°C.
-
Product Isolation: this compound is formed along with carbon dioxide and water. The ketone is continuously removed from the reaction mixture, often by distillation, sometimes aided by a stream of steam.
-
Purification: The collected distillate, containing the ketone and unreacted acid, is neutralized with a sodium carbonate solution. The organic layer is then separated, dried, and purified by vacuum distillation to yield pure this compound.
Oxidation of Dicyclohexylmethanol
The oxidation of the secondary alcohol, dicyclohexylmethanol, to this compound is a common laboratory-scale synthesis. This transformation can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) being a widely used reagent for its selectivity and mild reaction conditions.
Caption: Oxidation of dicyclohexylmethanol using PCC.
Experimental Protocol
This general procedure outlines the oxidation of a secondary alcohol to a ketone using PCC.
-
Reaction Setup: Dicyclohexylmethanol (1 equivalent) is dissolved in dichloromethane (DCM) in a reaction flask.
-
Reagent Addition: Pyridinium chlorochromate (PCC, ~1.2-1.5 equivalents) is added to the solution, often along with an inert support like Celite or silica gel to prevent the formation of a tar-like precipitate. The mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield pure this compound.
Grignard Reagent Pathway
This classic organometallic approach involves the reaction of a cyclohexyl Grignard reagent with a cyclohexanecarbonyl derivative, such as an acyl chloride. This method is highly versatile for forming carbon-carbon bonds and is a staple in synthetic organic chemistry labs.
Caption: Synthesis of this compound via a Grignard reaction.
Experimental Protocol
This protocol describes a general two-step process for the synthesis of a ketone using a Grignard reagent and an acyl chloride.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with an anhydrous ether solvent like tetrahydrofuran (THF). A solution of cyclohexyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclohexylmagnesium bromide.
-
Reaction with Acyl Chloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclohexanecarbonyl chloride (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.
-
Purification: The aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Performance Comparison
The choice of manufacturing process depends heavily on the desired scale of production, available equipment, and economic considerations. The following table summarizes the key quantitative data for the described methods.
| Parameter | Catalytic Ketonization | Oxidation of Dicyclohexylmethanol | Grignard Reagent Pathway |
| Starting Material | Cyclohexanecarboxylic Acid | Dicyclohexylmethanol | Cyclohexyl Halide & Cyclohexanecarbonyl Derivative |
| Typical Yield | >96%[1] | ~85-95% (general oxidation) | ~70-85% (general Grignard) |
| Purity | High (>98%) after distillation[1] | High after chromatography | High after purification |
| Reaction Temp. | 330 - 450 °C[1] | Room Temperature (PCC) | 0 °C to Room Temperature |
| Key Reagents | MnO Catalyst[1] | PCC, DCM | Mg, Anhydrous Ether |
| Scale | Industrial | Laboratory | Laboratory |
| Key Advantages | High yield, atom economy | Mild conditions, high selectivity | Versatility, well-established |
| Key Disadvantages | High energy input | Toxic chromium waste (PCC) | Moisture sensitive, requires inert atmosphere |
Economic and Process Analysis
From an economic standpoint, the catalytic ketonization of cyclohexanecarboxylic acid is the most favorable for industrial-scale production.[1] Despite the high energy requirements due to the elevated reaction temperatures, its exceptionally high yield and the relatively low cost of the starting material and catalyst make it a commercially viable process. This method allows for the transformation of hexahydrobenzoic acid into the corresponding symmetrical ketone with practically quantitative yields.
The oxidation of dicyclohexylmethanol offers a reliable laboratory-scale synthesis. Reagents like PCC are effective for converting secondary alcohols to ketones. However, the stoichiometric use of chromium-based reagents like PCC poses significant environmental and disposal challenges, making it less suitable for large-scale manufacturing.
The Grignard reagent pathway is a cornerstone of synthetic organic chemistry and provides a flexible route to this compound. Its primary drawbacks are the strict requirement for anhydrous conditions and an inert atmosphere, which can be challenging and costly to maintain on a large scale. Furthermore, the multi-step nature of the process (Grignard formation followed by reaction) may lead to lower overall yields compared to the direct catalytic ketonization.
References
A Comparative Guide to the Environmental Impact of Dicyclohexyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dicyclohexyl ketone, a valuable intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that are effective but pose environmental challenges. This guide provides a comparative analysis of the conventional synthesis route with emerging greener alternatives, offering a comprehensive environmental impact assessment based on available experimental data.
Synthesis Route Comparison
The following sections detail the experimental protocols and environmental impact considerations for three primary synthesis routes for this compound, as well as a common alternative method for synthesizing cyclic ketones.
Traditional Synthesis: Ketonization of Hexahydrobenzoic Acid
The established industrial method for synthesizing this compound involves the ketonization of hexahydrobenzoic acid at high temperatures using a metal oxide catalyst, typically manganese (IV) oxide. While this method boasts high yields, it is energy-intensive and utilizes potentially hazardous materials.
Experimental Protocol:
A plausible laboratory-scale adaptation of the industrial process described in patent literature is as follows:
-
Catalyst Preparation: A mixture of manganese (IV) oxide and hexahydrobenzoic acid (in a molar ratio of approximately 1:2 to 1:4) is heated to 200-250°C with stirring under an inert atmosphere (e.g., nitrogen) to form the manganese carboxylate catalyst. Water is distilled off during this process.
-
Ketonization: The temperature of the catalyst mixture is raised to 350-450°C.
-
Reactant Addition: Molten hexahydrobenzoic acid is slowly added to the hot catalyst mixture.
-
Product Distillation: this compound, carbon dioxide, and water are formed. The this compound is continuously distilled from the reaction mixture under reduced pressure.
-
Purification: The collected distillate is washed with a basic solution (e.g., sodium carbonate) to remove any unreacted acid, followed by washing with water and drying over an anhydrous salt (e.g., magnesium sulfate). Final purification is achieved by vacuum distillation.
Environmental Impact and Hazards:
-
High Energy Consumption: The process requires very high temperatures (350-450°C), leading to significant energy consumption and a large carbon footprint.
-
Catalyst: While manganese is an earth-abundant metal, the synthesis and disposal of manganese oxide catalysts can have environmental impacts[1][2][3]. Mining and processing of manganese ores can lead to land degradation and water pollution[4].
-
Byproducts: The reaction produces carbon dioxide, a greenhouse gas, and water.
-
Reagent Hazards: Hexahydrobenzoic acid (also known as cyclohexanecarboxylic acid) can cause skin and serious eye irritation[5].
Greener Alternative 1: Solvent-Free Ketonization
A more environmentally friendly approach to ketonization involves performing the reaction under solvent-free conditions, which reduces waste and the use of hazardous substances. While specific data for this compound is limited, studies on other carboxylic acids demonstrate the feasibility of this method.
Conceptual Experimental Protocol (based on analogous reactions):
-
Catalyst and Reactant Mixing: Hexahydrobenzoic acid is intimately mixed with a solid catalyst, such as ceria-zirconia mixed oxide or manganese oxide supported on silica.
-
Reaction: The solid mixture is heated in a continuous flow reactor or a batch reactor at a lower temperature than the traditional method (e.g., 300-400°C). The reaction proceeds in the absence of a solvent.
-
Product Collection: The gaseous products (this compound, CO2, and water) are passed through a condenser to liquefy the this compound.
-
Purification: The collected liquid is purified as described in the traditional method.
Environmental Advantages and Hazards:
-
Reduced Energy Consumption: Lower reaction temperatures compared to the traditional method lead to energy savings.
-
Solvent-Free: Eliminates the need for potentially hazardous and difficult-to-recycle solvents, reducing waste generation.
-
Catalyst: The use of supported or mixed-oxide catalysts can improve efficiency and recyclability.
-
Byproducts: Similar to the traditional method, CO2 is produced.
-
Reagent Hazards: The hazards associated with hexahydrobenzoic acid remain.
Greener Alternative 2: Biocatalytic Oxidation of Dicyclohexylcarbinol
Biocatalysis offers a highly selective and environmentally benign route to ketone synthesis. The oxidation of the corresponding secondary alcohol, dicyclohexylcarbinol, using an alcohol dehydrogenase (ADH) enzyme is a promising green alternative.
Conceptual Experimental Protocol (based on analogous reactions):
-
Reaction Setup: Dicyclohexylcarbinol is emulsified in an aqueous buffer solution (e.g., phosphate buffer, pH 7-8).
-
Enzyme and Cofactor Addition: An appropriate alcohol dehydrogenase (ADH) and a catalytic amount of the cofactor (NAD+ or NADP+) are added. A cofactor regeneration system is typically required, which can be achieved by adding a sacrificial co-substrate (e.g., acetone for a coupled reduction) or a secondary enzyme system (e.g., lactate dehydrogenase and pyruvate).
-
Reaction: The mixture is incubated at a mild temperature (e.g., 25-40°C) with gentle agitation.
-
Extraction: The product, this compound, is extracted from the aqueous medium using a bio-compatible solvent (e.g., ethyl acetate).
-
Purification: The solvent is evaporated, and the product is purified by chromatography if necessary.
Environmental Advantages and Hazards:
-
Mild Reaction Conditions: The reaction is performed at or near ambient temperature and pressure, resulting in very low energy consumption.
-
High Selectivity: Enzymes offer high chemo-, regio-, and stereoselectivity, minimizing byproduct formation.
-
Aqueous Medium: The reaction is carried out in water, eliminating the need for organic solvents.
-
Catalyst: Enzymes are biodegradable and derived from renewable resources.
-
Reagent Hazards: Dicyclohexylcarbinol is a combustible liquid and may cause skin and eye irritation.
Alternative Synthesis: Friedel-Crafts Acylation of Cyclohexane
While not a direct synthesis from hexahydrobenzoic acid, the Friedel-Crafts acylation of cyclohexane with cyclohexanecarbonyl chloride is a well-established method for forming the this compound carbon skeleton. However, this method is generally considered less environmentally friendly.
Experimental Protocol:
-
Reaction Setup: Anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an excess of cyclohexane, which acts as both reactant and solvent, under an inert atmosphere and cooled in an ice bath.
-
Acylating Agent Addition: Cyclohexanecarbonyl chloride is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried. The excess cyclohexane is removed by distillation, and the product is purified by vacuum distillation or chromatography.
Environmental Impact and Hazards:
-
Stoichiometric Lewis Acid: The reaction requires at least a stoichiometric amount of aluminum chloride, which generates a large amount of acidic aluminum-containing waste that is difficult to dispose of.
-
Hazardous Reagents: Cyclohexanecarbonyl chloride is corrosive and reacts with moisture to produce HCl gas. Aluminum chloride is also corrosive and reacts violently with water.
-
Solvent Use: While cyclohexane is a reactant, it is used in large excess, and other solvents like dichloromethane are often used, contributing to volatile organic compound (VOC) emissions.
-
Byproducts: The reaction generates HCl as a byproduct.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthesis routes. Data for the greener alternatives are based on analogous reactions due to the limited availability of specific data for this compound.
| Parameter | Traditional Ketonization | Solvent-Free Ketonization (Analogous) | Biocatalytic Oxidation (Analogous) | Friedel-Crafts Acylation |
| Yield | >95% | ~90-99% | >90% | ~70-90% |
| Reaction Temperature | 350-450°C | 300-400°C | 25-40°C | 0-25°C |
| Pressure | Atmospheric / Vacuum | Atmospheric | Atmospheric | Atmospheric |
| Catalyst | Manganese (IV) Oxide | Ceria-Zirconia / Supported MnO2 | Alcohol Dehydrogenase | Aluminum Chloride (stoichiometric) |
| Solvent | None (molten reactant) | None | Water | Cyclohexane / Dichloromethane |
| Primary Byproducts | CO2, H2O | CO2, H2O | Reduced cofactor, H2O | HCl, Aluminum salts |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and general workflows for the discussed synthesis methods.
Caption: Traditional high-temperature ketonization of hexahydrobenzoic acid.
Caption: Greener solvent-free ketonization pathway.
Caption: Biocatalytic oxidation of dicyclohexylcarbinol to this compound.
Caption: Friedel-Crafts acylation route to this compound.
Caption: General experimental workflow for chemical synthesis.
Conclusion and Future Outlook
The traditional synthesis of this compound via high-temperature ketonization of hexahydrobenzoic acid, while providing high yields, presents significant environmental drawbacks, primarily due to its high energy consumption. Greener alternatives, such as solvent-free ketonization and biocatalytic oxidation, offer promising pathways to mitigate these impacts.
Solvent-free ketonization reduces energy requirements and eliminates solvent waste, making it a significant improvement. Biocatalysis represents the most environmentally benign approach, operating under mild conditions in an aqueous medium with a biodegradable catalyst. However, the development of robust and efficient enzymes for the oxidation of dicyclohexylcarbinol at an industrial scale is still an area of active research. The Friedel-Crafts acylation route, while a viable laboratory method, is not environmentally sustainable for large-scale production due to its reliance on stoichiometric Lewis acids and hazardous reagents.
For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including scale, cost, and environmental considerations. As green chemistry principles become increasingly integrated into industrial processes, the adoption of solvent-free and biocatalytic methods is expected to grow, leading to a more sustainable production of this compound and other valuable chemical intermediates. Further research into optimizing catalyst performance and process conditions for these greener alternatives is crucial for their widespread implementation.
References
- 1. pnas.org [pnas.org]
- 2. Manganese Pollution in Mining-Influenced Rivers and Lakes: Current State and Forecast under Climate Change in the Russian Arctic [mdpi.com]
- 3. Manganese Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manganesesupply.com [manganesesupply.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of dicyclohexyl ketone, a valuable intermediate in the chemical and pharmaceutical industries, is contingent on the selection of an appropriate catalytic system. This guide provides an objective comparison of two primary methodologies: the high-temperature catalytic ketonization of hexahydrobenzoic acid and the organometallic approach utilizing a Grignard reagent. The performance of each system is evaluated based on yield, reaction conditions, and operational characteristics, supported by detailed experimental protocols.
Comparative Performance of Catalytic Systems
The choice of a synthetic route is often a trade-off between reaction conditions, atom economy, and scalability. The following table summarizes the key performance indicators for two distinct methods for producing this compound.
| Catalytic System | Primary Reactant(s) | Catalyst / Key Reagent | Temperature (°C) | Yield (%) | Key Features & Drawbacks |
| Catalytic Ketonization | Hexahydrobenzoic Acid | Manganous Oxide (MnO) | 330 - 450 | ~98%[1][2] | Features: High yield, suitable for continuous process, catalyst is part of the reaction medium.[1][2] Drawbacks: Requires very high temperatures, significant energy input. |
| Grignard Reaction | Cyclohexylmagnesium Bromide, Cyclohexanecarbonyl Chloride | Magnesium (Mg) | 0 to Room Temp. | Typically >90% | Features: Milder reaction conditions, high conversion, standard laboratory technique.[3] Drawbacks: Stoichiometric use of magnesium, highly sensitive to moisture and air. |
Experimental Workflow Overview
The logical flow for evaluating and comparing catalytic systems for this compound synthesis follows a standardized procedure from preparation to analysis. This process ensures reproducibility and allows for a direct comparison of catalyst performance under defined conditions.
Caption: Generalized workflow for synthesis and analysis.
Experimental Protocols
Detailed and reproducible protocols are critical for the objective assessment of any catalytic system.
Protocol 1: Manganous Oxide-Catalyzed Ketonization
This protocol is adapted from a patented industrial process demonstrating a high-yield synthesis at elevated temperatures.
1. Catalyst Preparation:
-
To a reaction flask equipped with a stirrer, thermometer, and downward condenser, add 976 g of hexahydrobenzoic acid and 243 g of manganous oxide (MnO).
-
Heat the mixture slowly to 370°C over 2 hours while stirring. During this phase, water and carbon monoxide will evolve and distill off.
-
The resulting molten mass is the active catalyst for the ketonization reaction.
2. Ketone Synthesis:
-
Heat the prepared catalyst mass to 390-395°C with continuous stirring.
-
Begin feeding additional hexahydrobenzoic acid into the molten catalyst. Simultaneously, introduce a stream of superheated steam into the reactor.
-
The this compound product forms and distills from the reaction mixture along with unreacted acid and water.
3. Product Isolation and Analysis:
-
Collect the distillate, which will separate into an organic and an aqueous layer.
-
Separate the organic layer. Wash it with a sodium carbonate solution to remove unreacted hexahydrobenzoic acid.
-
The remaining organic material is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
The yield is determined based on the amount of hexahydrobenzoic acid consumed. The reported yield for this method is approximately 98.1%.
Protocol 2: Grignard Reagent-Based Synthesis
This protocol describes a standard laboratory-scale synthesis under mild conditions, adapted from general procedures for Grignard reactions with acid chlorides.
1. Grignard Reagent Preparation (Cyclohexylmagnesium Bromide):
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether to the flask. The reaction is initiated, often indicated by bubbling and a slight temperature increase. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
2. Reaction with Cyclohexanecarbonyl Chloride:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of cyclohexanecarbonyl chloride in anhydrous diethyl ether.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Product Isolation:
-
Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound. The expected yield is typically high, often exceeding 90%.
References
Evaluating the efficiency of different purification techniques for Dicyclohexyl ketone
A Comparative Guide to the Purification of Dicyclohexyl Ketone
For researchers and professionals engaged in chemical synthesis and drug development, the purity of intermediate compounds is paramount. This compound, a key building block in various synthetic pathways, often requires purification to remove byproducts and unreacted starting materials. This guide provides a comprehensive comparison of three common purification techniques—fractional distillation, recrystallization, and column chromatography—evaluating their efficiency for obtaining high-purity this compound.
Comparison of Purification Techniques
The choice of purification method depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. The following table summarizes the key performance metrics for each technique in the context of purifying this compound.
| Parameter | Fractional Distillation | Recrystallization | Column Chromatography |
| Typical Yield | >95% | 80-90% | 70-85% |
| Achievable Purity | 98-99% | >99% | >99.5% |
| Relative Cost | Moderate (equipment) | Low (solvents, glassware) | High (stationary phase, large solvent volumes) |
| Time Efficiency | Fast for large quantities | Moderate | Slow, especially for large quantities |
| Scalability | Excellent | Good | Poor to moderate |
| Best For | Large quantities, removal of non-volatile impurities | High final purity, removal of soluble impurities | Very high purity, separation of closely related compounds |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficiency of the three purification techniques for a crude sample of this compound.
Caption: Experimental workflow for comparing purification techniques.
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.
Procedure:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a thermometer.
-
Place the crude this compound into the round-bottom flask along with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the Vigreux column, and the temperature at the top of the column should be monitored.
-
Collect the fraction that distills at the boiling point of this compound (approximately 138 °C at 13 mmHg)[1]. A patent describes the distillation at 76-78 °C under a vacuum of 0.1 mm of mercury[2].
-
Continue distillation until the temperature either drops or rises significantly, indicating that the desired product has been collected.
-
The collected liquid is the purified this compound. A yield of up to 98.1% has been reported in a synthesis and purification process[3].
Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the desired compound from soluble impurities.
Procedure:
-
In a beaker, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). This compound is slightly soluble in methanol[4].
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the solubility of this compound will decrease, and crystals will begin to form.
-
To maximize crystal formation, place the beaker in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Column Chromatography
Column chromatography provides the highest level of purification by separating compounds based on their differential adsorption to a stationary phase.
Procedure:
-
Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel, in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with a suitable mobile phase, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. The optimal solvent system can be determined by thin-layer chromatography (TLC).
-
Collect fractions of the eluent in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Analysis
The purity of the this compound obtained from each method should be assessed using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Protocol
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
-
The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for each component.
-
The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Commercial grades of this compound often have a purity of at least 97% as determined by GC[5].
References
- 1. This compound CAS#: 119-60-8 [m.chemicalbook.com]
- 2. US3288853A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. AT243245B - Process for the production of this compound and cyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 4. 119-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
Dicyclohexyl ketone in comparison to other ketones for fragrance applications
In the intricate world of fragrance chemistry, ketones represent a diverse and vital class of organic compounds, prized for their wide array of scent profiles that form the heart and base of countless perfumes. This guide provides a detailed comparison of dicyclohexyl ketone against other notable ketones used in the fragrance industry, offering researchers, scientists, and drug development professionals an objective overview supported by available data and experimental protocols.
Introduction to Ketones in Fragrance
Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their structure allows for a vast range of odor profiles, from fruity and floral to rich, woody, and musky notes. Their moderate volatility and stability make them essential as heart and base notes, contributing to the fragrance's longevity and complexity. This comparison will focus on this compound and contrast its properties with well-established fragrance ketones such as Ionones, Damascones, and macrocyclic musks like Muscone and Civetone.
Profile of this compound
This compound (CAS 119-60-8) is a saturated cyclic ketone with a molecular formula of C₁₃H₂₂O. Its chemical structure consists of a central carbonyl group flanked by two cyclohexyl rings.
Odor Profile: The scent of this compound is generally described as sweet and fruity.[1] Some sources also characterize it with notes reminiscent of peppermint or camphor, suggesting a degree of freshness and a slightly medicinal or herbaceous facet.[2]
Physical Properties: It is a colorless to light yellow liquid at room temperature and exhibits low volatility, as indicated by its high boiling point and low vapor pressure.[1] This low volatility suggests its potential role as a middle or base note in a fragrance composition, contributing to the scent's longevity.
Comparative Analysis of Fragrance Ketones
The performance of a ketone in a fragrance application is determined by several key parameters: its odor profile, odor threshold (the minimum concentration at which it can be detected), volatility (related to vapor pressure), and substantivity (how long it lasts on a substrate). The following tables summarize the available quantitative data for this compound and its alternatives.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Odor Profile |
| This compound | 119-60-8 | 194.31 | Sweet, fruity, with peppermint or camphor-like nuances.[1][2] |
| β-Ionone | 79-77-6 | 192.30 | Floral (violet, orris), woody, with fruity (berry, raspberry) and sweet, powdery undertones. |
| α-Damascone | 24720-09-0 | 192.30 | Complex floral-fruity (rose, apple, plum), with green, minty, and blackcurrant notes. |
| Muscone | 541-91-3 | 238.41 | Very soft, sweet, powdery musk with a warm, elegant animalic tonality. |
| Civetone | 542-46-1 | 250.42 | Intensely warm, musky, and animalic with powdery and sweet facets; becomes pleasant at high dilution. |
| Table 1: General Properties and Odor Profiles of Selected Ketones. |
| Compound | Odor Detection Threshold (ppb) | Vapor Pressure (mmHg @ 25°C) | Substantivity / Longevity (on blotter) |
| This compound | Data not available | 0.00868 | Data not available |
| β-Ionone | 0.007 | 0.017 - 0.054 | ~ 48 hours (2 days) |
| α-Damascone | 1.5 (levo isomer) - 100 (dextro isomer) | 0.008 - 0.0267 | ~ 150 hours |
| Muscone | 9.8 | 0.000176 | ~ 400 hours |
| Civetone | Data not available | ~ 0.00015 (0.0002 hPa) | > 400 hours (persists for days/weeks) |
| Table 2: Comparative Performance Metrics of Selected Ketones. (ppb = parts per billion) |
Experimental Protocols
The quantitative data presented above are typically determined through standardized experimental procedures. Below are detailed methodologies for key fragrance evaluation experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a mixture.
-
Objective: To determine the odor character and intensity of individual volatile compounds as they elute from the GC column.
-
Methodology:
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.
-
Separation: The sample is volatilized and separated into its individual components as it travels through a capillary column (e.g., DB-5, DB-Wax). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a standard chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) for compound identification and quantification. The other portion is directed to a heated sniffing port.
-
Olfactory Detection: A trained sensory panelist (or panel) sniffs the effluent from the sniffing port and records the perceived odor's description, intensity, and duration for each eluting compound.
-
Data Analysis: The resulting "aromagram" is correlated with the chromatogram from the chemical detector to link specific chemical compounds to their perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) involve serially diluting the sample to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.
-
Odor Threshold Determination
This protocol determines the lowest concentration of a substance detectable by the human sense of smell. The "Triangle Odor Bag Method" is a common approach.
-
Objective: To quantify the detection threshold of a pure fragrance compound in a given medium (air or water).
-
Methodology:
-
Panel Selection: A panel of 6-12 screened and trained assessors is selected. Panelists are typically instructed to avoid using scented products on the day of testing.
-
Sample Preparation: A primary sample of the odorant is prepared at a known concentration in an odor-free medium inside a gas sampling bag. A series of dilutions is then created by transferring precise volumes into other bags containing odor-free air.
-
Presentation: For each dilution level, three bags are presented to the panelist: two contain only odor-free air (blanks), and one contains the diluted odorant. This is known as a forced-choice triangle test.
-
Evaluation: Panelists are asked to sniff each bag and identify which one is different from the other two, even if they have to guess.
-
Ascending Concentration: The test proceeds from the lowest concentration (highest dilution) to higher concentrations.
-
Threshold Calculation: The individual threshold is the concentration at which a panelist correctly identifies the odorous bag a set number of times. The group's threshold is typically calculated as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.
-
Substantivity (Longevity) Evaluation
This protocol measures the duration for which a fragrance material's odor remains perceptible on a substrate.
-
Objective: To determine the evaporation rate and longevity of a fragrance ingredient on a standardized medium.
-
Methodology:
-
Substrate: Standardized perfume testing blotters (smelling strips) are used.
-
Sample Application: A precise amount of the fragrance material (e.g., 0.1 mL of a 10% dilution in ethanol) is applied to the marked end of the blotter.
-
Evaluation: The blotters are placed in a well-ventilated, odor-free environment.
-
Sensory Assessment: Trained evaluators assess the odor of the blotter at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily). They record the perceived intensity of the scent.
-
Endpoint: The substantivity is recorded as the total time until the characteristic odor is no longer perceptible or falls below a pre-defined low-intensity threshold. For highly tenacious materials like macrocyclic musks, this can extend to hundreds of hours.
-
Visualizing Fragrance Perception and Evaluation Workflows
Diagrams created using DOT language help to visualize complex biological pathways and experimental processes.
References
Safety Operating Guide
Proper Disposal of Dicyclohexyl Ketone: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of dicyclohexyl ketone, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Protocol
This compound should be managed as a hazardous waste. The primary recommended disposal methods are incineration in a properly equipped facility or transfer to a licensed hazardous waste disposal company.[1] Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.
The following step-by-step guide outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Step 2: Waste Collection and Segregation
Proper collection and segregation of this compound waste are crucial to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Collect all this compound waste, including contaminated labware and residues, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials. Specifically, avoid contact with strong oxidizing agents.
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
Step 3: Waste Container Management
Proper management of the waste container is essential for safety and regulatory compliance.
-
Container Material: The container must be compatible with ketones. Refer to the table below for suitable materials.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Regulatory Compliance: this compound waste may be classified under EPA hazardous waste codes for non-halogenated solvents, such as F003 , which includes cyclohexanone, a chemically similar substance.[1][2][3][4] This classification is due to its ignitability.
Quantitative Data Summary
For the safe temporary storage of this compound waste, the selection of an appropriate container is critical. The following table provides a summary of material compatibility for ketones, based on data for cyclohexanone.
| Container Material | Compatibility Rating | Notes |
| Galvanized Steel | Good | Recommended for long-term storage of ketone waste. |
| Polyethylene | Limited | May be suitable for short-term collection, but degradation can occur over time. |
| Stainless Steel | Poor | Not recommended for the storage of cyclohexanone. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dicyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling Dicyclohexyl ketone (CAS No. 119-60-8). Adherence to these guidelines is critical for ensuring laboratory safety and responsible chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that may cause skin and eye irritation.[1] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance.[2] Engineering controls, such as a certified chemical fume hood, should be the primary means of exposure control.[2]
A comprehensive personal protective equipment strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2] | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Gloves: Butyl rubber gloves are recommended for extended contact. Neoprene may be considered for shorter durations. Nitrile gloves are generally not recommended for ketones. Protective Clothing: A chemically resistant lab coat or apron.[3] For large quantities, impervious clothing is advised. | To prevent skin contact. While specific breakthrough data for this compound is unavailable, data for similar ketones indicates poor resistance for nitrile gloves. Butyl rubber generally offers good resistance to ketones. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if there is a risk of generating aerosols. | To prevent inhalation of potentially irritating vapors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related safety information.
| Property | Value | Reference |
| CAS Number | 119-60-8 | |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 138 °C at 13 mmHg | |
| Density | 0.986 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Occupational Exposure Limits | No specific limits have been established for this compound. For the related compound, Cyclohexanone (CAS 108-94-1), the following limits are established: - OSHA PEL: 50 ppm (200 mg/m³) TWA - NIOSH REL: 25 ppm (100 mg/m³) TWA - ACGIH TLV: 20 ppm TWA, 50 ppm STEL | |
| Glove Breakthrough Time (Estimated) | Butyl Rubber: > 116 minutes (based on data for Methyl Ethyl Ketone) Nitrile: Not Recommended (general poor resistance to ketones) | This is an estimate based on a similar ketone. Specific testing for this compound is recommended for critical applications. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Labeling: Clearly label all containers with the chemical name, "this compound," and appropriate hazard warnings.
Handling the Liquid
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring or dispensing the liquid, use a funnel or other appropriate tools to minimize splashing and vapor generation.
-
Container Management: Keep containers tightly closed when not in use to prevent the escape of vapors.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
PPE Removal: Remove PPE carefully to avoid self-contamination.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection
-
Waste Container: Collect all this compound waste, including unused material and contaminated items, in a designated, chemically compatible, and leak-proof container with a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound," and any other required hazard information.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal of Contaminated PPE
-
Gloves and Disposables: Contaminated gloves, wipes, and other disposable materials should be collected in a sealed bag and placed in the designated hazardous waste container.
-
Reusable PPE: Decontaminate reusable PPE, such as safety goggles and face shields, according to your institution's established procedures before reuse.
Final Disposal
-
Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance.
Emergency Procedures
Spill Response
-
Evacuate: In case of a large spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
